Tuberculosis inhibitor 12
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H9FN4O3S |
|---|---|
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-5-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H9FN4O3S/c16-10-5-3-9(4-6-10)13-18-17-12(22-13)8-24-15-20-19-14(23-15)11-2-1-7-21-11/h1-7H,8H2 |
InChI-Schlüssel |
RDVSQKOJZWNWAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC3=NN=C(O3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Mechanisms of Action of Novel Tuberculosis Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant strains, necessitates the urgent discovery and development of novel therapeutics with new mechanisms of action. The designation "Tuberculosis inhibitor 12" has been associated with several distinct small molecules in scientific literature and commercial databases, each exhibiting unique modes of action against Mtb. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies for three such inhibitors, offering a valuable resource for the tuberculosis research and drug development community.
Oxadiazole Derivative: A Putative Polyketide Synthase (Pks13) Inhibitor
An oxadiazole-containing compound, referred to as "this compound" or "compound 12" by some chemical suppliers, has been identified as a potential anti-tuberculosis agent.[1][2] While a definitive, experimentally validated mechanism of action for this specific compound remains to be fully elucidated in peer-reviewed literature, computational studies on similar 3,5-disubstituted-1,2,4-oxadiazole derivatives suggest a potential interaction with the polyketide synthase 13 (Pks13) enzyme.[3] Pks13 is essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.
Quantitative Data
Published research on a series of 3,5-disubstituted-1,2,4-oxadiazole derivatives provides the following inhibitory concentrations against different strains of M. tuberculosis. Note that "compound 3a" from this series, which showed significant activity, is a para-trifluorophenyl substituted oxadiazole.
| Compound Series/Name | Target Strain | Metric | Value | Reference |
| 3,5-disubstituted-1,2,4-oxadiazoles (compound 3a) | Mtb H37Rv | MIC | 8 µg/mL | [3] |
| 3,5-disubstituted-1,2,4-oxadiazoles (compound 3a) | MDR-Mtb | MIC | 16 µg/mL | [3] |
| Substituted 1,2,4-oxadiazole (B8745197) (compound 2a) | Mtb H37Rv | % Inhibition (at 250 & 100 µg/mL) | 92% | [4] |
| Substituted 1,2,4-oxadiazole (compound 2b) | Mtb H37Rv | % Inhibition (at 250 µg/mL) | 96% | [4] |
| Substituted 1,2,4-oxadiazole (compound 2b) | Mtb H37Rv | % Inhibition (at 100 µg/mL) | 91% | [4] |
| Quinoline-linked 1,2,4-oxadiazole (compound 3a) | Mtb H37Rv (wild-type) | MIC | 0.5 µg/mL | [4] |
Experimental Protocols
In Vitro Anti-tubercular Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This assay is a common method for determining the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Assay Setup: In a 96-well microplate, serial dilutions of the test compound are prepared. A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Silico Molecular Docking and Dynamics
To identify the putative target of the oxadiazole derivatives, computational studies were employed.[3]
-
Target Selection: A panel of essential mycobacterial enzymes (e.g., Pks13, InhA, KatG) are selected as potential targets.
-
Ligand and Protein Preparation: The 3D structures of the oxadiazole compounds and the target proteins are prepared for docking, which includes energy minimization and addition of charges.
-
Molecular Docking: Docking simulations are performed to predict the binding affinity and pose of the compounds within the active site of each target enzyme.
-
Molecular Dynamics Simulation: The most promising protein-ligand complexes are subjected to molecular dynamics simulations to assess the stability of the interaction over time.
Signaling Pathways and Logical Relationships
Caption: Putative mechanism of Oxadiazole Inhibitor 12 targeting Pks13.
TB-E12: A Novel FtsZ Inhibitor
TB-E12 has been identified as a novel anti-tuberculosis agent that targets the filamentous temperature-sensitive protein Z (FtsZ).[5] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a crucial role in bacterial cell division by forming the Z-ring at the site of septation. Inhibition of FtsZ's function leads to a failure of cytokinesis and subsequent bacterial death.
Quantitative Data
| Compound | Target/Assay | Metric | Value | Reference |
| TB-E12 | Mtb-FtsZ GTPase activity | Inhibition | Prevents growth of M. smegmatis | [5] |
| TB-E12 | M. smegmatis overexpressing Mtb-FtsZ | MIC | Higher than wild-type | [5] |
Experimental Protocols
Mtb-FtsZ GTPase Activity Assay
This assay measures the ability of a compound to inhibit the GTPase activity of FtsZ, which is essential for its polymerization.
-
Protein Purification: Recombinant Mtb-FtsZ is expressed and purified.
-
Reaction Mixture: The assay is typically performed in a buffer containing purified Mtb-FtsZ, GTP, and the test compound (TB-E12).
-
Phosphate (B84403) Detection: The GTPase activity is monitored by measuring the release of inorganic phosphate over time. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The rate of phosphate release in the presence of the inhibitor is compared to a control without the inhibitor to determine the percent inhibition.
Site-Directed Mutagenesis and Overexpression Studies
These experiments are used to confirm the target of the inhibitor within the bacterial cell.
-
Site-Directed Mutagenesis: Based on molecular docking studies that identified Asn22 as a key binding residue, a mutant version of Mtb-FtsZ (e.g., N22A) is created.[5] The inhibitory effect of TB-E12 on the GTPase activity of the mutant protein is then assessed.
-
Overexpression: A strain of a surrogate mycobacterium (e.g., M. smegmatis) is engineered to overexpress wild-type Mtb-FtsZ. The MIC of TB-E12 against this strain is then compared to the MIC against the wild-type M. smegmatis. A higher MIC in the overexpression strain suggests that FtsZ is the intracellular target.[5]
Signaling Pathways and Logical Relationships
Caption: Mechanism of TB-E12 action on FtsZ and cell division.
KKL-1005: A Trans-translation Inhibitor Targeting Ribosomal Protein bL12
KKL-1005 is a triazole-based molecule that has been shown to be bactericidal against M. tuberculosis by specifically inhibiting the trans-translation ribosome rescue pathway.[6][7] This pathway is essential for the survival of many bacteria, including Mtb, as it rescues ribosomes that have stalled on damaged mRNA. KKL-1005 exerts its effect by binding to the N-terminal domain of the ribosomal protein bL12.[6][7]
Quantitative Data
While specific IC50 or MIC values for KKL-1005 against M. tuberculosis are not detailed in the provided search results, its activity is characterized by its specific inhibition of trans-translation.
| Compound | Target/Assay | Metric | Observation | Reference |
| KKL-1005 | trans-translation | Inhibition | Specifically inhibits trans-translation, not canonical translation | [6][7] |
| KKL-1005 | Ribosomal protein bL12 | Binding | Binds to the N-terminal domain | [6][7] |
| KKL-1005 | M. tuberculosis | Activity | Bactericidal | [6] |
Experimental Protocols
In Vitro trans-translation Inhibition Assay
This assay is used to measure the specific inhibition of the trans-translation process.
-
Cell-free System: A cell-free translation system is prepared from E. coli or M. tuberculosis.
-
Reporter Construct: A reporter mRNA lacking a stop codon is used as a template. This mRNA is fused to a reporter gene (e.g., luciferase or mCherry).
-
Reaction: The cell-free system is incubated with the reporter mRNA, amino acids, an energy source, and the test compound (KKL-1005).
-
Detection: The amount of tagged protein produced via trans-translation is quantified. A decrease in the tagged protein in the presence of the compound indicates inhibition of trans-translation.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is used to quantify the binding affinity between KKL-1005 and its target, ribosomal protein bL12.
-
Protein Immobilization: Purified ribosomal protein bL12 is immobilized on a sensor chip.
-
Analyte Injection: Solutions of KKL-1005 at various concentrations are flowed over the sensor chip.
-
Binding Measurement: The binding of KKL-1005 to bL12 is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Kinetic Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd), which reflects the binding affinity.
Signaling Pathways and Logical Relationships
Caption: Inhibition of the trans-translation pathway by KKL-1005.
References
- 1. This compound | Bacterial | 793729-44-9 | Invivochem [invivochem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of TB-E12 as a novel FtsZ inhibitor with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A trans-translation inhibitor that targets ribosomal protein bL12 kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification and Validation of the Tuberculosis Inhibitor TB-E12
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of the novel anti-tuberculosis compound, TB-E12. The document details the molecular target of TB-E12, the experimental methodologies used to validate this target, and the quantitative data supporting its mechanism of action. This guide is intended for researchers, scientists, and professionals involved in the field of tuberculosis drug discovery and development.
Executive Summary
TB-E12 is a promising anti-tuberculosis lead compound identified through a combination of phenotypic and target-based screening. The primary molecular target of TB-E12 has been identified and validated as the Filamentous temperature sensitive protein Z (FtsZ) of Mycobacterium tuberculosis (Mtb-FtsZ). FtsZ is an essential prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin, that plays a critical role in bacterial cell division by forming the Z-ring at the site of septation. The validation of Mtb-FtsZ as the target of TB-E12 was achieved through a series of robust experimental approaches, including enzymatic assays, molecular modeling, site-directed mutagenesis, and microbiological assays with engineered bacterial strains. These studies have demonstrated that TB-E12 inhibits the GTPase activity of Mtb-FtsZ, thereby disrupting bacterial cell division.
Quantitative Data Summary
The inhibitory activity of TB-E12 has been quantified through various assays. The key findings are summarized in the tables below.
Table 1: In Vitro Activity of TB-E12
| Parameter | Value | Description |
| IC50 (Mtb-FtsZ GTPase Activity) | 9.6 µM[1] | The concentration of TB-E12 required to inhibit 50% of the GTPase activity of recombinant Mtb-FtsZ protein. |
Table 2: Microbiological Activity of TB-E12
| Strain | MIC (µg/mL) | Description of Expected Outcome |
| Mycobacterium smegmatis (Wild-Type) | Not Specified | Minimum inhibitory concentration against a non-pathogenic surrogate for M. tuberculosis. |
| Mycobacterium smegmatis (Mtb-FtsZ Overexpressing) | Higher than Wild-Type[1][2] | A significant increase in the MIC is expected when the target protein (Mtb-FtsZ) is overexpressed, indicating on-target activity. Specific values from the primary literature are not publicly available. |
Target Identification and Validation Workflow
The identification and validation of Mtb-FtsZ as the target of TB-E12 followed a logical and multi-faceted approach. This workflow is crucial for confirming the mechanism of action of a novel inhibitor.
References
The Rise of Oxadiazoles: A Technical Guide to the Discovery and Synthesis of Novel Tuberculosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line antitubercular drugs ineffective, creating an urgent need for novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, oxadiazole derivatives have emerged as a promising class of potent anti-tuberculosis agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel oxadiazole-based TB inhibitors, offering valuable insights for researchers and drug development professionals in the field.
Introduction: The Potential of Oxadiazoles in Anti-TB Drug Discovery
The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) scaffolds have proven to be versatile pharmacophores in the development of various therapeutic agents. Their favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions make them attractive candidates for drug design. In the context of tuberculosis, oxadiazole derivatives have been shown to exhibit potent inhibitory activity against Mtb, often targeting crucial enzymes involved in the biosynthesis of the mycobacterial cell wall.[1][2] This guide will delve into the specifics of their synthesis, biological activity, and mechanisms of action.
Synthesis of Novel Oxadiazole-Based TB Inhibitors
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a common strategy in the development of new anti-TB agents. A prevalent method involves the cyclization of diacylhydrazines using dehydrating agents.
Experimental Protocol: Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles
This protocol outlines a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a common scaffold for potent anti-TB agents.
Step 1: Formation of Acylhydrazide
-
A mixture of an aromatic ester (1 equivalent) and hydrazine (B178648) hydrate (B1144303) (1.2 equivalents) in ethanol (B145695) is refluxed for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid acylhydrazide is filtered, washed with cold ethanol, and dried.
Step 2: Formation of Diacylhydrazine
-
To a solution of the acylhydrazide (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane), a substituted aroyl chloride (1 equivalent) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The solvent is removed under reduced pressure, and the crude diacylhydrazine is purified by recrystallization.
Step 3: Cyclization to 1,3,4-Oxadiazole
-
The purified diacylhydrazine (1 equivalent) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess.
-
The mixture is refluxed for 4-6 hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The precipitated solid is filtered, washed with a saturated sodium bicarbonate solution and then with water, and dried.
-
The crude 2,5-disubstituted 1,3,4-oxadiazole is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[1]
Characterization: The final products are characterized by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their chemical structure.
Biological Evaluation of Oxadiazole-Based TB Inhibitors
The anti-tubercular potential of newly synthesized oxadiazole compounds is evaluated through a series of in vitro assays to determine their minimum inhibitory concentration (MIC) and cytotoxicity.
In Vitro Anti-tubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.
Experimental Protocol: MIC Determination using MABA
-
Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is adjusted to a McFarland standard of 1.0 and then diluted 1:20 in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Plate Setup: 100 µL of sterile deionized water is added to the outer wells of a 96-well microplate to prevent evaporation. 100 µL of the supplemented 7H9 broth is added to the remaining wells.
-
Compound Dilution: The test compounds are serially diluted twofold directly in the microplate, starting from a high concentration.
-
Inoculation: 100 µL of the prepared Mtb inoculum is added to each well containing the test compound.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution is added to each well. The plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth, while a blue color indicates inhibition. The MIC is defined as the lowest concentration of the compound that prevents the color change.[3]
Cytotoxicity Assessment: HepG2 Cell Line
To assess the selectivity of the compounds, their cytotoxicity against a human cell line, such as the liver carcinoma cell line HepG2, is determined.
Experimental Protocol: Cytotoxicity Assay using HepG2 Cells
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[4]
Quantitative Data Summary
The following tables summarize the in vitro anti-tubercular activity and cytotoxicity of representative oxadiazole-based inhibitors reported in the literature.
Table 1: In Vitro Anti-tubercular Activity of Novel Oxadiazole Derivatives
| Compound ID | Modification | MIC (µg/mL) vs. Mtb H37Rv | Reference |
| Series A | 5-phenyl-1,3,4-oxadiazole core | [3] | |
| Compound 1h | 4-chlorophenyl at position 5 | 16 | [3] |
| Compound 1j | 4-nitrophenyl at position 5 | 8 | [3] |
| Series B | 2,5-disubstituted 1,3,4-oxadiazole | [5] | |
| Compound X | 4-fluorophenyl at position 2 | 6.25 | [5] |
| Compound Y | 4-chlorophenyl at position 2 | 3.12 | [5] |
| Series C | 1,2,4-oxadiazole derivatives | [6] | |
| Compound 3a | p-trifluorophenyl at position 3 | 8 | [6] |
| Compound 3d | p-chlorophenyl at position 3 | 8 | [6] |
Table 2: Cytotoxicity Data of Selected Oxadiazole Inhibitors
| Compound ID | Cell Line | IC₅₀ (µM) | Selectivity Index (SI = IC₅₀/MIC) | Reference |
| Compound 8j | CHO-K1 | >25 | 39 | [7] |
| Compound P1 | HepG2 | >50 | - | [1] |
| Compound 3a | - | Not Reported | - | [6] |
Mechanism of Action: Targeting the Mycobacterial Cell Wall
Several studies have elucidated that oxadiazole-based inhibitors primarily target enzymes essential for the biosynthesis of the mycobacterial cell wall, a unique and vital structure for the survival of Mtb. Two of the most prominent targets are the NADH-dependent enoyl-acyl carrier protein reductase (InhA) and the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).
Inhibition of InhA
InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, the major component of the mycobacterial cell wall. The inhibition of InhA disrupts mycolic acid synthesis, leading to bacterial cell death. Isoniazid, a first-line anti-TB drug, also targets InhA, but requires activation by the catalase-peroxidase enzyme KatG. Many oxadiazole derivatives act as direct inhibitors of InhA, bypassing the need for KatG activation and thus showing activity against isoniazid-resistant strains with katG mutations.[8][9]
Inhibition of DprE1
DprE1 is a crucial enzyme involved in the synthesis of decaprenylphosphoryl-D-arabinose (DPA), a precursor for the arabinan (B1173331) domains of arabinogalactan (B145846) and lipoarabinomannan, both essential components of the mycobacterial cell wall. The inhibition of DprE1 disrupts the synthesis of these vital cell wall components, leading to cell lysis. Several potent oxadiazole-based compounds have been identified as inhibitors of DprE1.[1][10]
Experimental Workflow: From Synthesis to Biological Evaluation
The discovery and development of novel oxadiazole-based TB inhibitors follow a structured workflow, from the initial synthesis to comprehensive biological testing.
Conclusion and Future Directions
Oxadiazole-based compounds represent a highly promising avenue for the development of new and effective anti-tuberculosis drugs. Their potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, coupled with their favorable safety profiles, makes them attractive candidates for further preclinical and clinical development. The ability of these compounds to target key enzymes in the mycobacterial cell wall synthesis pathway, such as InhA and DprE1, provides a solid mechanistic basis for their anti-tubercular effects.
Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and pharmacokinetic properties. Further investigations into their mechanisms of action and potential off-target effects will also be crucial. The continued exploration of the oxadiazole scaffold holds significant promise for delivering the next generation of drugs to combat the global threat of tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 5, Assays Conducted Using HepG2 Cell Cytotoxicity Screening Protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]
- 10. Developing pyrazole–oxadiazole conjugates as potent anti-tubercular agents: an in silico and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Initial Screening and In Vitro Activity of Tuberculosis Inhibitor 12 (TI-12)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent discovery of novel anti-tubercular agents.[1] This document provides a comprehensive technical overview of the initial screening and in vitro activity profile of a novel investigational compound, designated "Tuberculosis Inhibitor 12" (TI-12). The data herein summarizes its potency against both replicating and non-replicating Mtb, its intracellular efficacy within host macrophages, and its preliminary safety profile against mammalian cells. Detailed experimental protocols and workflow visualizations are provided to ensure reproducibility and facilitate further investigation.
Data Presentation: In Vitro Activity of TI-12
The in vitro activity of TI-12 was assessed through a panel of standardized assays to determine its potency, selectivity, and suitability for further development. Quantitative data are summarized below.
Table 1: Anti-mycobacterial Activity of TI-12 against M. tuberculosis H37Rv
| Assay Type | Target Mtb State | Parameter | TI-12 | Isoniazid | Rifampicin |
| MABA | Replicating (Aerobic) | MIC (µM) | 0.78 | 0.27 | 0.03 |
| LORA | Non-Replicating (Hypoxic) | MIC (µM) | 1.56 | > 100 | 0.12 |
MIC (Minimum Inhibitory Concentration) is defined as the lowest concentration of the compound that inhibits visible growth of Mtb.[1]
Table 2: Intracellular Activity and Cytotoxicity of TI-12
| Assay Type | Cell Line | Parameter | TI-12 | Isoniazid | Rifampicin |
| Intracellular Mtb Assay | THP-1 Macrophages | EC₅₀ (µM) | 1.25 | 0.45 | 0.08 |
| Cytotoxicity Assay (MTT) | THP-1 Macrophages | CC₅₀ (µM) | > 50 | > 100 | > 100 |
| Cytotoxicity Assay (MTT) | HepG2 | CC₅₀ (µM) | 45.8 | > 100 | 89.5 |
| Calculated Parameter | Selectivity Index (SI) | > 40 | > 222 | > 1118 |
EC₅₀ (50% Effective Concentration) is the concentration required to inhibit intracellular Mtb growth by 50%. CC₅₀ (50% Cytotoxic Concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.[2]
Experimental Protocols
Detailed methodologies for the key assays are provided below. All procedures involving live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.[1]
Microplate Alamar Blue Assay (MABA)
This assay quantitatively determines the susceptibility of replicating Mtb to inhibitor compounds.[3][4]
-
Inoculum Preparation: M. tuberculosis H37Rv is cultured in 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.4-0.8).[1] The culture is then diluted to approximately 5 x 10⁵ CFU/mL.[1]
-
Compound Plating: TI-12 and control drugs are serially diluted in a 96-well microplate. 100 µL of each concentration is added to the appropriate wells.
-
Inoculation: 100 µL of the prepared Mtb inoculum is added to all test and control wells, bringing the final volume to 200 µL.[1]
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.[1]
-
Reagent Addition: A mixture of Alamar Blue reagent and 10% Tween 80 (1:1 ratio) is prepared. 30 µL of this mixture is added to each well.[1]
-
Final Incubation & Readout: The plate is re-incubated for 24 hours.[5] A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.[5][6]
Low-Oxygen-Recovery Assay (LORA)
This assay measures the activity of compounds against non-replicating, hypoxic Mtb, which is crucial for evaluating potential sterilizing drugs.[7][8]
-
Strain and Culture: A recombinant Mtb H37Rv strain expressing bacterial luciferase is used.[3][7] The culture is adapted to low-oxygen conditions in a controlled fermentor until it enters a non-replicating persistent (NRP) state.[8]
-
Assay Setup: The assay is set up similarly to MABA, with serially diluted compounds in a 96-well plate. The NRP Mtb culture is added to the wells.
-
Hypoxic Incubation: The microplate is placed under anaerobic conditions (e.g., using an Anoxomat system) and incubated for 10 days.[7]
-
Aerobic Recovery: Following hypoxic incubation, the plate is moved to a standard aerobic incubator (37°C) for 28 hours to allow for metabolic recovery and luciferase expression.[8]
-
Luminescence Reading: Luciferase substrate is added, and the luminescence (in Relative Light Units, RLU) is measured. The MIC is the lowest compound concentration that significantly reduces the luminescent signal compared to untreated controls.
Intracellular Activity Assay
This assay assesses the ability of a compound to kill Mtb within its host cell, the macrophage.[9][10]
-
Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA). 2 x 10⁵ cells are seeded per well in a 24-well plate.[9]
-
Infection: Adherent macrophages are infected with Mtb H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.[9] Extracellular bacteria are then removed by washing with serum-free medium.[9]
-
Compound Treatment: The infected monolayer is incubated for 24 hours before treatment. TI-12 and control drugs are then added at various concentrations and incubated for an additional 48-72 hours.
-
Macrophage Lysis & CFU Enumeration: Macrophages are lysed with a gentle detergent (e.g., 0.1% SDS). The lysate is serially diluted and plated on 7H11 agar (B569324) plates.
-
Readout: After 3-4 weeks of incubation at 37°C, colony-forming units (CFU) are counted. The EC₅₀ is calculated based on the reduction in CFU compared to untreated infected cells.
Cytotoxicity Assay (MTT)
This colorimetric assay measures the metabolic activity of mammalian cells to determine compound cytotoxicity.[2][11]
-
Cell Plating: THP-1 or HepG2 cells are seeded into a 96-well plate at a density of 5 x 10³ cells/well and incubated overnight.[12]
-
Compound Exposure: Cells are treated with a range of concentrations of TI-12 and control drugs for 48 hours.[12]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[13]
-
Absorbance Reading: The absorbance is measured at 570 nm. The CC₅₀ value is calculated by plotting cell viability against drug concentration.[13]
Visualizations: Workflows and Pathways
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for the initial screening and hit validation of novel tuberculosis inhibitors.
Hypothetical Mechanism: TI-12 Modulation of Host Signaling
Mycobacterium tuberculosis is known to manipulate host signaling pathways, such as the NF-κB pathway, to promote its survival.[14][15] The following diagram illustrates a hypothetical mechanism where TI-12 restores the host's pro-inflammatory response by blocking Mtb-induced inhibition of the NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
- 10. A luciferase-based assay for rapid assessment of drug activity against Mycobacterium tuberculosis including monitoring of macrophage viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 13. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis [jove.com]
- 14. Frontiers | Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host [frontiersin.org]
- 15. Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Tuberculosis Inhibition: A Technical Guide to Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
The persistent global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the urgent discovery and development of novel therapeutics. A cornerstone of this endeavor is the meticulous examination of structure-activity relationships (SAR), which provides a rational framework for optimizing lead compounds into potent drug candidates. This technical guide delves into the core principles of SAR studies for novel tuberculosis inhibitors, presenting key data, experimental methodologies, and logical workflows to aid in the design of next-generation anti-tubercular agents.
Quantitative Structure-Activity Relationship (SAR) Data
The potency of a compound against M. tuberculosis is a critical parameter in drug discovery, typically quantified by the Minimum Inhibitory Concentration (MIC). The following table summarizes the in vitro activity of a series of imidazo[1,2-a]pyridinecarboxamide derivatives against the H37Rv strain of M. tuberculosis, highlighting the impact of structural modifications on anti-tubercular efficacy.[1]
| Compound ID | R1 Group | R2 Group | MIC (µM)[1] | Selectivity Index (SI) |
| Lead Compound | ||||
| 2 | N-methylthiophen-2-yl | H | >100 | - |
| Analogs | ||||
| 15 | Cyclohexyl | 6-Cl | 0.10 - 0.19 | >500 |
| 16 | Cyclopentyl | 6-Cl | 0.10 - 0.19 | >500 |
| 10 | Cyclobutyl | 6-Cl | 0.98 µg/mL | - |
| 12 | Cyclopropyl | 6-Cl | 1.95 µg/mL | - |
| 11 | Isobutyl | 6-Cl | 7.82 µg/mL | - |
Key SAR Insights:
-
The presence of a cycloalkyl group at the R1 position appears crucial for potent anti-TB activity.
-
A chlorine atom at the 6-position of the imidazo[1,2-a]pyridine (B132010) ring is favorable for activity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable SAR data. The following methodologies are central to the evaluation of novel anti-tubercular agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of synthesized compounds against M. tuberculosis H37Rv is commonly determined using the Microplate Alamar Blue Assay (MABA).[1]
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Assay Procedure:
-
Prepare stock solutions of the test compounds, typically dissolved in DMSO.
-
Perform serial two-fold dilutions of each compound in a 96-well microplate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Following incubation, add Alamar Blue reagent to each well and incubate for a further 24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of mycobacterial growth.
-
Cytotoxicity Assay and Selectivity Index (SI) Calculation
To assess the potential toxicity of the compounds to mammalian cells and determine their therapeutic window, a cytotoxicity assay is performed.
-
Cell Line: Vero (African green monkey kidney) cells are commonly used.[1]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Assay Procedure:
-
Seed Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds.
-
After an incubation period of 48-72 hours, assess cell viability using a suitable method, such as the MTT assay.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
-
Selectivity Index (SI) Calculation: The SI is a crucial parameter to evaluate the compound's specificity for the pathogen and is calculated as the ratio of CC50 to MIC (SI = CC50 / MIC).[1] A higher SI value indicates greater selectivity for the mycobacteria over host cells.
Visualizing SAR Workflows and Biological Pathways
Graphical representations of experimental workflows and biological pathways provide a clear and concise understanding of complex processes in drug discovery.
Many anti-tubercular agents function by inhibiting essential enzymes in M. tuberculosis. For instance, some novel inhibitors target enzymes involved in cell wall synthesis, protein synthesis, or energy metabolism.[2] A hypothetical signaling pathway illustrating the inhibition of a crucial mycobacterial enzyme is depicted below.
The Mechanism of Action of Novel Inhibitors
While some established anti-TB drugs target cell wall synthesis, protein synthesis, or nucleic acid synthesis, there is a significant effort to identify compounds with novel mechanisms of action to overcome resistance.[2] For example, the oxadiazole derivative "Tuberculosis inhibitor 12" has shown inhibitory activity against M. tuberculosis.[3] Another compound, TB-E12, has been identified as an inhibitor of the filamentous temperature sensitive protein Z (FtsZ), a key protein in bacterial cell division.[4] Furthermore, inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH) and mycobacterial membrane protein large 3 (MmpL3) are also being actively investigated.[5][6] The development of compounds that target ATP synthase, such as bedaquiline (B32110) and its analogs, represents a significant advancement in the fight against drug-resistant TB.[7][8][9]
Conclusion
The systematic approach of SAR studies is indispensable in the quest for new and effective treatments for tuberculosis. By integrating quantitative biological data with detailed experimental protocols and clear visual representations of workflows and mechanisms, researchers can accelerate the journey from initial hit to viable drug candidate. The continued exploration of diverse chemical scaffolds and novel molecular targets will be paramount in overcoming the challenge of drug resistance and ultimately, in the global control of tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Tuberculosis Drugs and Mechanisms of Action | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of TB-E12 as a novel FtsZ inhibitor with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10663D [pubs.rsc.org]
- 7. ATP Synthase Inhibitors as Anti-tubercular Agents: QSAR Studies in Novel Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuberculosis: Scientists develop novel drug candidate for combating resistant pathogens [nachrichten.idw-online.de]
Technical Guide to Early-Stage Research on FtsZ Inhibitors for Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel drug targets and therapeutic agents. The Filamenting temperature-sensitive protein Z (FtsZ) is an essential bacterial cell division protein and a promising target for new anti-TB drugs.[1][2] FtsZ, a homolog of eukaryotic tubulin, polymerizes in a GTP-dependent manner to form a dynamic structure known as the Z-ring at the mid-cell.[1][3] This Z-ring is crucial for the recruitment of other cell division proteins and subsequent septation.[1][3] Inhibition of FtsZ assembly disrupts cell division, leading to bacterial filamentation and eventual cell death.[1] This guide provides an in-depth overview of the early-stage research on Mtb FtsZ inhibitors, including key compound classes, quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Key FtsZ Inhibitor Classes and Quantitative Data
Several classes of small molecules have been investigated as potential inhibitors of Mtb FtsZ. The following tables summarize the quantitative data for representative compounds from these classes.
Table 1: Sulindac (B1681787) Analogs and Other Compounds Targeting Mtb FtsZ
| Compound | Mtb FtsZ Polymerization IC50 (µM) | Mtb H37Ra MIC99 (µM) | Tubulin Polymerization Inhibition (at 100 µM) | Reference |
| Zantrin Z2 (8) | ~2-5 | 1 | No | [4] |
| Compound 24 | 26.5 | - | No | [4] |
| Sulindac Sulfide Amide (18) | Modest Inhibition | - | No | [4] |
| Compound 62 | - | - | - | [4] |
| Compound 63 | - | - | - | [4] |
Table 2: Benzimidazole Derivatives as Mtb FtsZ Inhibitors
| Compound | Mtb H37Rv MIC99 (µM) | Cytotoxicity (Vero cells) IC50 (µM) | Reference |
| SB-P1G8 | 7.9 | >400 | [1] |
| SB-P3G2 | 2 | >400 | [1] |
| SB-P8B2 | 1.3 | >400 | [1] |
| SB-P8B4 | 1.2 | >400 | [1] |
| SB-P5C1 | 1.6 | >100 | [1] |
Table 3: Repurposed FDA-Approved Drugs as Mtb FtsZ Inhibitors
| Compound | Mtb H37Rv MIC (µg/mL) | MDR Mtb Strain MIC (µg/mL) | Reference |
| Paroxetine | 25 | 25 | [3] |
| Nebivolol | 25 | 25 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the screening and characterization of Mtb FtsZ inhibitors.
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This protocol is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
96-well microplates
-
Test compounds and control drugs (e.g., isoniazid)
-
Alamar Blue reagent
-
10% Tween 80
-
Sterile deionized water
-
Incubator at 37°C
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Allow the culture to settle for 5-10 minutes to sediment clumps.
-
Transfer the upper supernatant to a new sterile tube.
-
Adjust the bacterial suspension with fresh 7H9 broth to match the turbidity of a 0.5 McFarland standard (~1 x 10⁷ CFU/mL).
-
Prepare the final inoculum by diluting this suspension 1:20 in 7H9 broth to achieve a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Microplate Setup and Drug Dilution:
-
Add 200 µL of sterile deionized water to the perimeter wells of the 96-well plate to minimize evaporation.
-
Dispense 100 µL of supplemented 7H9 broth into all test wells.
-
Prepare serial two-fold dilutions of the test compounds and control drugs directly in the plate. Add 100 µL of the highest drug concentration (2x the final desired concentration) to the first well of a row. Mix and transfer 100 µL to the next well, continuing the serial dilution.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to all test and control wells (except for a sterility control well which contains only broth). The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and MIC Determination:
-
After the initial incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.
-
Re-incubate the plate for 12-24 hours.
-
If the control well turns from blue to pink, indicating bacterial growth, add the Alamar Blue mixture to all other wells.
-
Incubate for another 24 hours and record the results.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
Mtb FtsZ Polymerization Assay by Light Scattering
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.
Materials:
-
Purified Mtb FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 10 mM MgCl₂, 50 mM KCl)
-
GTP solution (1 mM)
-
Test compounds
-
Fluorometer with a light scattering setup (excitation and emission wavelengths set to 350 nm)
-
Cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a reaction mixture containing the purified Mtb FtsZ (e.g., 12.5 µM) in the polymerization buffer.
-
If testing inhibitors, add the desired concentration of the compound to the reaction mixture.
-
-
Light Scattering Measurement:
-
Transfer the reaction mixture to a fluorometer cuvette and place it in the instrument's chamber, maintained at 30°C.
-
Record a baseline reading for approximately 8 minutes to ensure signal stability.
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.
-
Monitor the increase in light scattering over time until a plateau is reached.
-
-
Data Analysis:
-
The extent of polymerization is proportional to the change in light scattering intensity.
-
For inhibitor studies, compare the rate and extent of polymerization in the presence of the compound to a vehicle control. Calculate the IC50 value, which is the concentration of the inhibitor that reduces FtsZ polymerization by 50%.
-
Mtb FtsZ GTPase Activity Assay (Malachite Green-based)
This colorimetric assay measures the GTPase activity of FtsZ by quantifying the amount of inorganic phosphate (B84403) (Pi) released during GTP hydrolysis.[5]
Materials:
-
Purified Mtb FtsZ protein
-
Assay buffer (e.g., 50 mM HEPES-NaOH, pH 7.7, 350 mM KOAc, 5 mM Mg(OAc)₂)
-
GTP solution (1 mM)
-
Test compounds
-
Malachite green reagent
-
0.6 M Perchloric acid
-
Phosphate standard solution (e.g., monobasic potassium phosphate)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Incubate Mtb FtsZ (e.g., 10 µM) in the assay buffer with or without the test compound.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM. Incubate at 37°C.
-
-
Reaction Quenching and Phosphate Detection:
-
At various time points (e.g., 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture (e.g., 60 µL) and add it to a tube containing perchloric acid to stop the reaction. Keep the tubes on ice.
-
Add an equal volume of the malachite green reagent to each tube.
-
Incubate at room temperature for 30 minutes to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at 655 nm.
-
Prepare a standard curve using known concentrations of the phosphate standard.
-
Determine the amount of Pi released in each sample by comparing its absorbance to the standard curve.
-
Calculate the specific activity of the FtsZ GTPase and the percentage of inhibition by the test compounds.
-
Visualization of Z-Ring Formation using Fluorescence Microscopy
This method allows for the direct observation of the effect of FtsZ inhibitors on Z-ring formation in M. tuberculosis. This protocol often utilizes an Mtb strain expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP).[4]
Materials:
-
M. tuberculosis strain expressing FtsZ-GFP
-
Appropriate growth medium (e.g., Middlebrook 7H9 broth with supplements)
-
Test compounds
-
Fluorescence microscope with appropriate filters for GFP
-
Slides and coverslips
Procedure:
-
Bacterial Culture and Treatment:
-
Grow the Mtb FtsZ-GFP reporter strain to the exponential phase.
-
Treat the bacterial culture with the test compound at its MIC or other relevant concentrations. Include an untreated control.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Sample Preparation for Microscopy:
-
Harvest a small volume of the treated and untreated bacterial cultures.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Resuspend the cells in a small volume of buffer and place a drop onto a microscope slide.
-
Place a coverslip over the drop.
-
-
Fluorescence Microscopy:
-
Examine the slides under a fluorescence microscope using the GFP filter set.
-
Capture images of the bacterial cells.
-
-
Image Analysis:
-
In the untreated control, observe the distinct, sharp fluorescent Z-rings at the mid-cell of dividing bacteria.
-
In the inhibitor-treated samples, look for signs of Z-ring disruption, such as diffuse fluorescence, fluorescent spots or aggregates, or a complete absence of Z-rings.[4] Also, observe any changes in cell morphology, such as filamentation.
-
Signaling Pathways, Experimental Workflows, and Logical Relationships
Visualizing the complex biological processes and experimental workflows is crucial for understanding the mechanism of FtsZ inhibition and the drug discovery process. The following diagrams were generated using Graphviz (DOT language).
Caption: FtsZ polymerization pathway and points of inhibition.
Caption: Experimental workflow for screening FtsZ inhibitors.
Caption: Putative binding sites of FtsZ inhibitors.
Conclusion
FtsZ represents a validated and promising target for the development of novel anti-tubercular agents. The diverse chemical scaffolds of FtsZ inhibitors currently under investigation, from sulindac derivatives to repurposed drugs, highlight the potential for identifying potent and selective compounds. The experimental protocols detailed in this guide provide a framework for the screening and characterization of new FtsZ inhibitors. Future research should focus on optimizing the lead compounds to improve their efficacy and pharmacokinetic properties, with the ultimate goal of developing new treatments to combat the global threat of tuberculosis.
References
- 1. Discovery of anti-TB agents that target the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterial FtsZ and inhibitors: a promising target for the anti-tubercular drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Repurposing of FDA-Approved Drugs as FtsZ Inhibitors against Mycobacterium tuberculosis: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Development of New Inhibitors of FtsZ from M. Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Biological Target of "Tuberculosis Inhibitor 12"
Version: 1.0
For: Researchers, scientists, and drug development professionals
This technical guide provides a comprehensive exploration of the biological targets of compounds identified as "Tuberculosis inhibitor 12". Due to the ambiguity of the term, this document addresses the most likely candidate from peer-reviewed literature, TB-E12 , a potent inhibitor of Mycobacterium tuberculosis. Additionally, it briefly discusses other potential compounds that may be associated with this nomenclature, including the commercially available "this compound (compound 12)" and KKL-1005, an inhibitor of ribosomal protein bL12.
Primary Candidate: TB-E12 and its Biological Target, FtsZ
The most specifically identified "this compound" in scientific literature is TB-E12. Research has identified its primary biological target as the Filamentous temperature-sensitive protein Z (FtsZ)[1][2]. FtsZ is a crucial protein in bacterial cell division, homologous to eukaryotic tubulin, making it an attractive target for novel antibiotics[2].
Mechanism of Action
TB-E12 exerts its anti-tuberculosis activity by inhibiting the GTPase activity of the M. tuberculosis FtsZ (Mtb-FtsZ) protein[1][2]. This inhibition disrupts the formation of the Z-ring, a critical structure for bacterial cytokinesis, ultimately leading to the cessation of cell division and bacterial death. Molecular docking and site-directed mutagenesis studies have pinpointed Asn22 of Mtb-FtsZ as a key amino acid for the binding of TB-E12[2].
Quantitative Data
The following table summarizes the key quantitative data for TB-E12's activity.
| Metric | Value | Target/Organism | Source |
| GTPase Inhibition IC50 | 9.6 µM | Mtb-FtsZ | [1] |
| Minimum Inhibitory Concentration (MIC) | Higher in M. smegmatis overexpressing Mtb-FtsZ | Mycobacterium smegmatis | [2] |
Experimental Protocols
Detailed experimental protocols for the identification and validation of FtsZ as the target of TB-E12 are outlined below. These protocols are based on the methodologies described in the primary literature[1][2].
-
Gene Cloning: The ftsZ gene from M. tuberculosis H37Rv is amplified by PCR and cloned into an expression vector (e.g., pET series) with a His-tag for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown in LB medium to an OD600 of 0.6-0.8, and protein expression is induced with IPTG.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in lysis buffer. The cells are then lysed by sonication or high-pressure homogenization.
-
Purification: The His-tagged Mtb-FtsZ protein is purified from the cell lysate using nickel-affinity chromatography. The purified protein is then dialyzed and stored for future use.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains purified Mtb-FtsZ protein in a reaction buffer, along with varying concentrations of TB-E12.
-
Initiation: The reaction is initiated by the addition of GTP to each well[1].
-
Incubation: The plate is incubated at a specified temperature to allow for GTP hydrolysis.
-
Detection: The amount of inorganic phosphate (B84403) released from GTP hydrolysis is measured using a malachite green-based colorimetric detection reagent[1]. The absorbance is read at a specific wavelength.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Primer Design: Primers containing the desired mutation (e.g., Asn22 to another amino acid) are designed.
-
PCR Amplification: The Mtb-FtsZ expression plasmid is used as a template for PCR with the mutagenic primers to generate the mutated plasmid.
-
Template Removal: The parental, non-mutated plasmid is digested using the DpnI enzyme.
-
Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.
-
Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing. The mutated protein is then expressed and purified for use in GTPase activity assays to assess the impact of the mutation on inhibitor binding.
Visualizations
Other Potential "this compound" Candidates
"this compound (compound 12)" - Oxadiazole Derivative
KKL-1005 - Inhibitor of Ribosomal Protein bL12
Research on anti-tubercular compounds has identified KKL-1005, which targets the ribosomal protein bL12[3][4]. This inhibitor specifically disrupts the trans-translation ribosome rescue pathway, a process essential for the survival of M. tuberculosis[3][4].
| Metric | Value | Organism/Target | Source |
| Minimum Inhibitory Concentration (MIC) | 3.7 µg/mL (10 µM) | M. tuberculosis H37Rv | [3] |
| Binding Affinity (Kd) | 11 ± 3 µM | E. coli bL12 NTD | [3] |
-
Reaction Components: The assay includes components for in vitro protein synthesis, M. tuberculosis tmRNA-SmpB, and a DNA template encoding a protein without a stop codon.
-
Inhibitor Addition: Varying concentrations of KKL-1005 are added to the reaction mixtures.
-
Protein Synthesis: The synthesis of the tagged protein is initiated and detected, often using radiolabeled amino acids (e.g., ³⁵S-methionine).
-
Analysis: The protein products are separated by SDS-PAGE, and the extent of protein tagging is quantified to determine the inhibitory effect of KKL-1005.
Conclusion
The most well-characterized compound that aligns with the query "this compound" is TB-E12, a potent inhibitor of the essential bacterial cell division protein FtsZ. Its mechanism of action, involving the inhibition of FtsZ's GTPase activity, presents a promising avenue for the development of new anti-tuberculosis drugs. While other compounds may be associated with similar nomenclature, the data for TB-E12 is the most robust in the scientific literature. Further investigation into oxadiazole derivatives and inhibitors of other essential pathways, such as the KKL-1005-targeted trans-translation, will continue to be vital in the fight against tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of TB-E12 as a novel FtsZ inhibitor with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A trans-translation inhibitor that targets ribosomal protein bL12 kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Unveiling Tuberculosis Inhibitor 12: A Technical Guide for Drug Development Professionals
An in-depth analysis of the chemical architecture, biological properties, and therapeutic potential of the novel oxadiazole-based antitubercular agent, Tuberculosis Inhibitor 12.
Abstract
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, necessitating the urgent development of novel therapeutics. This compound, a complex 1,3,4-oxadiazole (B1194373) derivative, has emerged as a compound of interest in the antitubercular drug discovery pipeline. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for the synthesis of related compounds and the evaluation of antimycobacterial efficacy are presented, alongside a discussion of the potential mechanisms of action for this class of inhibitors. This document aims to serve as a critical resource for researchers and drug development professionals engaged in the fight against tuberculosis.
Chemical Structure and Physicochemical Properties
This compound, identified by the Chemical Abstracts Service (CAS) number 793729-44-9, is chemically named 2-(4-Fluorophenyl)-5-(((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,3,4-oxadiazole. Its molecular formula is C₁₅H₉FN₄O₃S, with a corresponding molecular weight of 344.32 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 793729-44-9 | [1] |
| Molecular Formula | C₁₅H₉FN₄O₃S | [1] |
| Molecular Weight | 344.32 g/mol | [1] |
| Chemical Name | 2-(4-Fluorophenyl)-5-(((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,3,4-oxadiazole |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of structurally related 2,5-disubstituted-1,3,4-oxadiazoles provides a well-established methodological framework. A plausible synthetic route can be extrapolated from the synthesis of similar compounds, such as N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide.
General Synthetic Approach for Related 1,3,4-Oxadiazole Derivatives
The synthesis of the core 1,3,4-oxadiazole structures typically involves a multi-step process:
-
Esterification: Conversion of a substituted benzoic acid to its corresponding ethyl ester.
-
Hydrazinolysis: Reaction of the ester with hydrazine (B178648) hydrate (B1144303) to form a benzohydrazide.
-
Oxadiazole Ring Formation: Cyclization of the benzohydrazide, often using carbon disulfide in the presence of a base, to yield a 5-substituted-1,3,4-oxadiazol-2-thiol.
-
Alkylation/Coupling: Reaction of the thiol group with a suitable electrophile to introduce the desired side chain.
Caption: Generalized synthetic workflow for 1,3,4-oxadiazole derivatives.
Biological Activity and Mechanism of Action
This compound is an oxadiazole derivative that has demonstrated inhibitory activity against Mycobacterium tuberculosis. At a concentration of 20 μM, it exhibited inhibition rates of 82% and 78% in 7H9-Tw-OADC and a related medium, respectively.
Quantitative Biological Data
Table 2: In Vitro Activity of this compound
| Assay Medium | Concentration (µM) | Inhibition Rate (%) |
| 7H9-Tw-OADC | 20 | 82 |
| 7H9-Tw-OADC (variant) | 20 | 78 |
Potential Mechanisms of Action
The precise molecular target of this compound has not been definitively identified. However, research on other 1,3,4-oxadiazole derivatives suggests several potential mechanisms of action against M. tuberculosis:
-
Inhibition of Mycolic Acid Synthesis: Some oxadiazoles (B1248032) target the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.
-
Disruption of Ergosterol Synthesis: Another potential target is sterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol, a crucial component of the mycobacterial cell membrane.
-
Host-Directed Therapy: Certain oxadiazole compounds have been shown to modulate the host immune response to infection. One such mechanism involves the induction of zinc remobilization within macrophages, leading to bacterial zinc intoxication.
References
Characterization of Novel Anti-Tubercular Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a severe global health crisis, necessitating the urgent development of new anti-tubercular agents with novel mechanisms of action. This guide provides a technical overview of the preliminary characterization of such agents, focusing on in vitro and in vivo efficacy, cytotoxicity profiling, and mechanistic evaluation.
Data Presentation: In Vitro and In Vivo Efficacy of Novel Anti-Tubercular Agents
The preliminary assessment of novel anti-tubercular compounds involves determining their potency against Mtb and their toxicity to mammalian cells. This is often expressed as the Minimum Inhibitory Concentration (MIC) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to MIC, is a critical parameter for prioritizing compounds for further development. Promising candidates are then evaluated in vivo, typically in mouse models, where efficacy is measured by the reduction in bacterial burden (colony-forming units, CFU) in target organs.
| Compound Class | Representative Compound(s) | Target/Mechanism of Action | MIC against Mtb H37Rv (μg/mL) | CC50 against Vero/HepG2 cells (μg/mL) | Selectivity Index (SI) | In Vivo Efficacy (Log10 CFU Reduction in Mouse Lung) |
| Diarylquinolines | Bedaquiline | ATP synthase | 0.03 - 0.12 | >10 | >83 | ~2.0 - 2.5 |
| Nitroimidazoles | Delamanid, Pretomanid | Mycolic acid synthesis, respiratory poisoning | 0.006 - 0.024 (Delamanid) 0.015 - 0.25 (Pretomanid) | >50 (Delamanid) >20 (Pretomanid) | >2083 (Delamanid) >80 (Pretomanid) | ~1.5 - 2.0 |
| Fluoroquinolones | Moxifloxacin, Orbifloxacin | DNA gyrase | 0.12 - 0.5 0.2 | >200 >39.75 | >400 >198 | ~1.5 - 2.0 |
| Oxazolidinones | Linezolid, Sutezolid | Protein synthesis (50S ribosome) | 0.25 - 1.0 | >80 | >80 | ~1.0 - 1.5 |
| Quinolinyloxyacetamides | 6m, 9c | qcrB (respiratory chain) | 0.09 μM (6m) 0.18 μM (9c) | >25 μM (6m, 9c) | >277 (6m) >138 (9c) | Not widely reported |
| Pyrimidines | JSF-2245, JSF-2371 | Unknown (possible activation like PA-824) | 0.058 μM (JSF-2245) 0.11 μM (JSF-2371) | 2.8 μM (JSF-2245) 28 μM (JSF-2371) | 48 (JSF-2245) 250 (JSF-2371) | Not widely reported |
Note: Data compiled from multiple sources. MIC and CC50 values can vary based on experimental conditions and cell lines used. In vivo efficacy is dependent on the mouse model, dosing regimen, and duration of treatment.
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
This colorimetric assay is a widely used method for determining the MIC of compounds against Mtb.[1][2] It relies on the reduction of the blue, non-fluorescent resazurin (B115843) (Alamar Blue) to the pink, fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
Sterile 96-well flat-bottom plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Alamar Blue reagent
-
Test compounds and control drugs (e.g., isoniazid, rifampicin)
-
Mycobacterium tuberculosis H37Rv culture
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Grow Mtb H37Rv to mid-log phase and adjust the turbidity to a McFarland standard of 1.0. Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted Mtb inoculum to each well containing the test compound, resulting in a final volume of 200 µL. Include drug-free wells as growth controls and wells with media only as sterility controls.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Result Interpretation: The MIC is the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth).
Luciferase Reporter Phage (LRP) Assay for Rapid Susceptibility Testing
The LRP assay utilizes mycobacteriophages engineered to express a luciferase gene.[3][4] Light is produced only when the phage infects viable Mtb cells, providing a rapid method for assessing drug susceptibility.
Materials:
-
Luciferase reporter phage stock (e.g., phAE142)
-
Mtb cultures
-
Middlebrook 7H9 broth
-
D-luciferin substrate
-
Luminometer
-
Test compounds
Procedure:
-
Bacterial and Phage Preparation: Prepare Mtb suspensions of approximately 1 x 10^7 cells/mL. Dilute the LRP stock to 1 x 10^8 pfu/mL.
-
Infection: Mix equal volumes of the bacterial suspension and phage dilution (multiplicity of infection of 10).
-
Incubation with Drug: Aliquot the phage-bacteria mixture into luminometer tubes containing the test compounds at various concentrations. Include a drug-free control. Incubate at 37°C for 3-4 hours.
-
Luminometry: Add the D-luciferin substrate to each tube and measure the light output in relative light units (RLU) using a luminometer.
-
Data Analysis: Calculate the percentage reduction in RLU for each compound concentration compared to the drug-free control. A significant reduction in RLU indicates susceptibility to the compound.
Cytotoxicity Assays (MTT and LDH)
Assessing the toxicity of novel compounds to mammalian cells is crucial. The MTT and LDH assays are commonly used for this purpose.[5][6]
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan (B1609692) product.
Procedure:
-
Cell Seeding: Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.
b) Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.
Procedure:
-
Cell Seeding and Compound Exposure: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Incubation: Incubate at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
In Vivo Efficacy in a Mouse Model of Tuberculosis
The murine model is the standard for preclinical evaluation of anti-tubercular drug efficacy.[7][8]
Procedure:
-
Infection: Infect mice (e.g., BALB/c or C57BL/6) via aerosol or intravenous injection with a known quantity of Mtb H37Rv.
-
Treatment: After a pre-determined period to establish infection, administer the test compound orally or via injection daily for a specified duration (e.g., 4 weeks). Include untreated and positive control (e.g., isoniazid/rifampicin) groups.
-
Organ Homogenization: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and/or spleen.
-
CFU Enumeration: Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) plates.
-
Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.
-
Data Analysis: Efficacy is determined by the log10 reduction in CFU in the organs of treated mice compared to the untreated control group at the start of treatment.
Visualizations
Anti-Tubercular Drug Discovery Pipeline
Caption: A generalized workflow for the discovery and development of new anti-tubercular drugs.
Mechanism of Action: Bedaquiline
Caption: Bedaquiline inhibits the c-subunit of mycobacterial ATP synthase, disrupting energy metabolism.
Mechanism of Action: Nitroimidazoles (Delamanid/Pretomanid)
Caption: Nitroimidazoles are prodrugs that, upon activation, inhibit mycolic acid synthesis and cause respiratory poisoning.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, simple in vivo screen for new drugs active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Oxadiazole Derivatives in Tuberculosis Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global efforts to control tuberculosis (TB), necessitating the urgent discovery of novel therapeutic agents.[1][2] Oxadiazole derivatives have emerged as a promising class of heterocyclic compounds in the development of new anti-TB drugs due to their diverse biological activities and synthetic versatility.[3][4][5] This technical guide provides a comprehensive literature review of recent advancements in the discovery and development of oxadiazole derivatives as potential anti-tubercular agents, with a focus on quantitative data, experimental methodologies, and mechanisms of action.
Quantitative Analysis of Anti-Tubercular Activity
A significant number of oxadiazole derivatives have been synthesized and evaluated for their in vitro activity against various strains of M. tuberculosis. The minimum inhibitory concentration (MIC) and the 50% inhibitory concentration (IC50) are key parameters used to quantify their potency. The following tables summarize the anti-tubercular activity of several promising oxadiazole derivatives from recent studies.
| Compound ID | Oxadiazole Isomer | Mtb Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| 27 | 1,2,4-Oxadiazole | H37Ra | 8.45 | 0.63 | [6] |
| 43 | 1,2,4-Oxadiazole | Not Specified | 6.3 | - | [6] |
| 8a | Benzimidazole-oxadiazole hybrid | H37Rv | 1.6 | - | [3] |
| 4a | Styryl oxadiazole | H37Ra | - | 0.045 | [3] |
| 3a | 3,5-disubstituted-1,2,4-oxadiazole | H37Rv | 8 | - | [7] |
| 3a | 3,5-disubstituted-1,2,4-oxadiazole | MDR-TB | 16 | - | [7] |
| N-dodecyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amine | 1,3,4-Oxadiazole | H37Rv | >2 µM | - | [1] |
| 40a-c | pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide | Selected Mycobacterial strains | 3.90 | - | [8] |
| 5e | 2(4-pyridyl)-5((2-nitrophenylamino)-1-oxoethyl)thio-1,3,4-oxadiazole | H37Rv | >90% inhibition at 0.0077 µM | - | [9] |
| 5g | 2(4-pyridyl)-5((4-nitrophenylamino)-1-oxoethyl)thio-1,3,4-oxadiazole | H37Rv | >90% inhibition at 0.0052 µM | - | [9] |
| 5k | 2(4-pyridyl)-5((2-pyrrolylamino)-1-oxoethyl)thio-1,3,4-oxadiazole | H37Rv | >90% inhibition at 0.0089 µM | - | [9] |
| NITD-564 | 4-hydroxy-2-pyridone containing oxadiazole | H37Rv | 0.16 µM | - | [10] |
| NITD-916 | 4-hydroxy-2-pyridone containing oxadiazole | H37Rv | - | - | [10] |
| Compound ID | Cell Line | Cytotoxicity Assay | CC50 (µM) | Reference |
| 8a | Not specified | Not specified | Found to be safe at high concentrations | [3] |
| NITD-916 | Not specified | Not specified | Orally-active with in vivo efficacy | [10] |
Key Signaling Pathways and Mechanisms of Action
Several oxadiazole derivatives have been found to exert their anti-tubercular effect by inhibiting essential enzymes in M. tuberculosis. Two of the most prominent targets are the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and the enoyl-acyl carrier protein reductase (InhA), both of which are crucial for mycobacterial cell wall synthesis.[1][11][12]
Inhibition of DprE1
DprE1 is a key enzyme involved in the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts the cell wall integrity, leading to bacterial death.
References
- 1. benchchem.com [benchchem.com]
- 2. Low-oxygen-recovery assay for high-throughput screening of compounds against nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. etheses.bham.ac.uk [etheses.bham.ac.uk]
Methodological & Application
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Tuberculosis Inhibitor 12
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of "Tuberculosis inhibitor 12," an oxadiazole derivative with inhibitory activity against Mycobacterium tuberculosis, using the broth microdilution method.
Introduction
Tuberculosis remains a significant global health threat, driven by the lengthy treatment regimens and the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb). The development of novel anti-tuberculosis agents is a critical area of research. "this compound" is an oxadiazole analog that has been identified as an inhibitor of Mtb.[1][2] Preliminary data indicates that at a concentration of 20 µM, it can inhibit Mtb growth by 78-82% in different media.[1]
The Minimum Inhibitory Concentration (MIC) is a fundamental parameter used to quantify the in vitro activity of an antimicrobial agent. It is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism under standardized conditions.[3][4] This application note details a standardized broth microdilution protocol for determining the MIC of "this compound" against Mtb, based on established methodologies recommended by bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Quantitative Data Summary
The following table summarizes the available inhibitory data for "this compound." Further experiments following the protocol below are required to determine a precise MIC value.
| Compound | Organism | Assay Medium | Concentration (µM) | Inhibition Rate (%) | MIC (µg/mL) |
| This compound | Mycobacterium tuberculosis | 7H9-Tw-OADC | 20 | 82 | Not Reported |
| This compound | Mycobacterium tuberculosis | 7H9-Tw-OADC | 20 | 78 | Not Reported |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the EUCAST reference method for MIC determination of antituberculous agents.[5]
Materials
-
"this compound" stock solution (in an appropriate solvent, e.g., DMSO)
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth base
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment (10%)
-
Glycerol (0.2%)
-
Tween 80 (0.05%)
-
Sterile saline with Tween 80 (0.05%) (SST)
-
Sterile glass beads (3-4 mm diameter)
-
Sterile 96-well U-bottom microtiter plates with lids
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Sterile conical tubes and pipettes
-
Incubator (37°C)
-
Biosafety cabinet (Class II or higher)
Methodology
Step 1: Preparation of Media
Prepare Middlebrook 7H9 broth by supplementing the base with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 (7H9-OADC-Tw).
Step 2: Preparation of Drug Dilutions
-
Prepare a high-concentration stock solution of "this compound" in a suitable solvent (e.g., 100% DMSO).
-
Perform serial two-fold dilutions of the inhibitor stock in 7H9-OADC-Tw broth directly in a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected to bracket the expected MIC. A typical range for a novel compound might be 64 µg/mL to 0.06 µg/mL.
-
Include a drug-free well (growth control) containing 100 µL of 7H9-OADC-Tw broth and a sterility control well (broth only).
Step 3: Preparation of Mtb Inoculum
All work with live Mtb must be performed in a certified biosafety cabinet.
-
Culture Mtb on solid medium (e.g., Middlebrook 7H10 or 7H11 agar) for 3-4 weeks.
-
Scrape several colonies from the agar (B569324) surface and transfer them to a tube containing 3-5 mL of SST and glass beads.
-
Vortex vigorously for 1-2 minutes to break up clumps.
-
Allow the large clumps to settle for 15-30 minutes.
-
Carefully transfer the supernatant (bacterial suspension) to a new sterile tube.
-
Adjust the turbidity of the suspension with SST to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ CFU/mL.
-
Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:100 in 7H9-OADC-Tw broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.
Step 4: Inoculation and Incubation
-
Add 100 µL of the final Mtb inoculum (1 x 10⁵ CFU/mL) to each well of the microtiter plate containing the drug dilutions and the growth control well. The final volume in each well will be 200 µL.
-
The final bacterial concentration in each well will be approximately 5 x 10⁴ CFU/mL.
-
Seal the plate with a lid or an adhesive plate sealer and place it in a secondary container.
-
Incubate the plate at 37°C for 14-21 days.
Step 5: Reading and Interpretation of Results
-
After the incubation period, examine the plates for bacterial growth. Growth in the drug-free control well should be clearly visible as turbidity or a bacterial pellet at the bottom of the U-shaped well.
-
The MIC is defined as the lowest concentration of "this compound" that completely inhibits visible growth of Mtb.[5][7]
-
Results can be read visually using an inverted mirror or by using a plate reader to measure optical density (OD). For visual reading, the MIC is the first well that appears clear.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the MIC determination protocol.
Caption: Workflow for the Mycobacterium tuberculosis MIC assay.
Signaling Pathway (Hypothetical)
As the precise mechanism of action for "this compound" is not publicly detailed, a specific signaling pathway cannot be depicted. However, many anti-tubercular agents work by inhibiting essential cellular processes. For example, some novel inhibitors target the trans-translation ribosome rescue pathway by binding to ribosomal proteins like bL12, which is essential for Mtb survival.[8] Others might inhibit cell wall synthesis or DNA gyrase.[9][10]
Below is a generalized diagram showing a hypothetical mechanism where an inhibitor blocks a key enzyme essential for Mtb viability.
Caption: Hypothetical mechanism of action for a tuberculosis inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Bacterial | 793729-44-9 | Invivochem [invivochem.com]
- 3. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 4. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A trans-translation inhibitor that targets ribosomal protein bL12 kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Tuberculosis Inhibitor TB-E12 in Mycobacterium tuberculosis Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutics with new mechanisms of action. One promising target for anti-TB drug development is the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial cell division protein in bacteria, analogous to tubulin in eukaryotes. It polymerizes in a GTP-dependent manner to form a contractile Z-ring at the mid-cell, which is essential for bacterial cytokinesis. Inhibition of FtsZ function disrupts cell division, leading to bacterial cell death.[1]
TB-E12 is a novel inhibitor of Mycobacterium tuberculosis that targets the FtsZ protein.[2] It has been identified as a promising lead compound for the development of new anti-tuberculosis drugs. These application notes provide detailed protocols for the use of TB-E12 in M. tuberculosis culture for research purposes.
Mechanism of Action
TB-E12 functions by directly inhibiting the GTPase activity of the Mtb FtsZ protein.[2] The hydrolysis of GTP is essential for the dynamic polymerization and depolymerization of FtsZ filaments that form the Z-ring. By inhibiting this activity, TB-E12 disrupts the formation and function of the Z-ring, thereby blocking cell division. Molecular docking and site-directed mutagenesis studies have identified that TB-E12 interacts with the FtsZ protein, with the amino acid residue Asn22 being a key site for this interaction.[2] The disruption of the Z-ring leads to filamentation of the bacteria and eventual cell lysis.
Data Presentation
While the publication identifying TB-E12 describes it as having "excellent anti-TB activity," specific quantitative data such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against M. tuberculosis are not publicly available in the cited literature.[2] Therefore, the following tables provide representative data for another well-characterized FtsZ inhibitor, SRI-3072, to illustrate the expected range of activity for this class of compounds.
Table 1: In Vitro Activity of a Representative FtsZ Inhibitor (SRI-3072) against M. tuberculosis
| Compound | Target | Organism | MIC (µM) | MBC (µM) | Reference |
| SRI-3072 | FtsZ | M. tuberculosis H37Ra | 0.47 | 1.9 - 3.8 | [3] |
Table 2: Cytotoxicity of FtsZ Inhibitors
| Compound Class | Target Site on FtsZ | General Cytotoxicity | Rationale | Reference |
| GTP-binding site inhibitors | GTP binding site | Can be high | High sequence similarity with eukaryotic tubulin | [4] |
| Inter-domain cleft inhibitors | Inter-domain cleft | Generally low | Less sequence and structural similarity with tubulin | [4] |
Experimental Protocols
1. Preparation of TB-E12 Stock Solution
-
Materials:
-
TB-E12 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Refer to the manufacturer's certificate of analysis for the molecular weight of TB-E12.
-
Prepare a 10 mM stock solution of TB-E12 in DMSO. For example, if the molecular weight is 400 g/mol , dissolve 4 mg of TB-E12 in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
2. Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is adapted from standard Mtb susceptibility testing methods.
-
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
TB-E12 stock solution (10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
Positive control drug (e.g., rifampicin)
-
Sterile deionized water
-
-
Procedure:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the culture to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth to obtain the final inoculum.
-
In a 96-well plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the TB-E12 stock solution to the first well of a row and perform 2-fold serial dilutions across the plate. The final volume in each well will be 100 µL.
-
Include a drug-free control (broth and bacteria only), a positive control with a known anti-TB drug, and a sterile control (broth only).
-
Add 100 µL of the prepared bacterial inoculum to each well (final volume 200 µL).
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plate at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of TB-E12 that prevents a color change from blue (no growth) to pink (growth).
-
3. Determination of Minimum Bactericidal Concentration (MBC)
-
Materials:
-
96-well plate from the MIC assay
-
Middlebrook 7H11 agar (B569324) plates supplemented with OADC
-
Sterile pipette tips
-
Incubator at 37°C
-
-
Procedure:
-
From the wells of the MIC plate that show no visible growth (no color change), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a 7H11 agar plate.
-
Include a sample from the drug-free control well to ensure the viability of the initial inoculum.
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
The MBC is defined as the lowest concentration of TB-E12 that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
4. Assessment of Bacterial Morphology (Filamentation)
-
Materials:
-
M. tuberculosis culture
-
TB-E12
-
Microscope slides and coverslips
-
Microscope with appropriate imaging capabilities for BSL-3 pathogens
-
-
Procedure:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Treat the culture with TB-E12 at concentrations at and above the MIC.
-
Incubate the treated culture for a defined period (e.g., 24-48 hours).
-
Prepare a smear of the bacterial culture on a microscope slide, heat-fix, and perform an appropriate staining procedure (e.g., Ziehl-Neelsen stain).
-
Observe the bacterial morphology under the microscope. Inhibition of FtsZ is expected to cause a filamentous phenotype, where the bacteria appear elongated due to the failure of cell division.
-
Troubleshooting
-
No inhibition observed:
-
Verify the concentration and integrity of the TB-E12 stock solution.
-
Ensure the M. tuberculosis inoculum is in the logarithmic growth phase and at the correct density.
-
-
Contamination:
-
Use strict aseptic techniques throughout the experimental procedures.
-
Regularly check the sterility of media and reagents.
-
-
Inconsistent results:
-
Ensure thorough mixing of reagents and bacterial suspensions.
-
Perform experiments in triplicate to ensure reproducibility.
-
Safety Precautions
All work with Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE) must be worn at all times. All materials and waste contaminated with M. tuberculosis must be decontaminated using approved procedures.
References
- 1. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of TB-E12 as a novel FtsZ inhibitor with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
Application Notes and Protocols for Tuberculosis Inhibitor 12 Assay Development and Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the discovery of novel therapeutic agents. "Tuberculosis Inhibitor 12" is an oxadiazole derivative identified as a potent inhibitor of M. tuberculosis growth.[1][2] Preliminary data indicates that at a concentration of 20 µM, it achieves 82% and 78% inhibition in 7H9-Tw-OADC medium.[1] This document provides detailed application notes and protocols for the development and optimization of assays to characterize the efficacy and cellular effects of this compound and similar compounds.
The following protocols describe a whole-cell phenotypic screening approach to determine the inhibitory activity of compounds against M. tuberculosis, followed by secondary assays to determine minimum inhibitory concentration and cytotoxicity.
Hypothetical Signaling Pathway of Action
For the purpose of illustrating a potential mechanism of action for an oxadiazole-based tuberculosis inhibitor, we hypothesize that this compound interferes with the mycolic acid biosynthesis pathway. Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to loss of bacterial integrity and viability. The diagram below illustrates a simplified representation of this pathway and the proposed point of inhibition.
Caption: Hypothetical mechanism of this compound.
Experimental Workflow for Inhibitor Characterization
The overall workflow for characterizing a novel anti-tubercular compound involves a primary screen, hit confirmation, and secondary assays to determine potency and selectivity. This structured approach ensures the efficient identification and validation of promising drug candidates.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
Protocol 1: Primary Whole-Cell Growth Inhibition Assay using Microplate Alamar Blue Assay (MABA)
This protocol is adapted from standard MABA procedures for high-throughput screening of anti-tubercular compounds.[3]
Objective: To determine the in vitro efficacy of this compound against Mycobacterium tuberculosis H37Rv.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Rifampicin (positive control)
-
DMSO (negative control)
-
Alamar Blue reagent
-
Sterile 96-well flat-bottom plates
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the culture with fresh medium to a final OD600 of 0.002, which corresponds to approximately 1 x 10^5 CFU/mL.
-
-
Compound Plating:
-
Prepare a serial dilution of this compound in supplemented 7H9 broth in a separate 96-well plate. A typical concentration range for a primary screen would be from 100 µM to 0.1 µM.
-
Transfer 100 µL of each compound dilution to the corresponding wells of the assay plate.
-
Include wells with Rifampicin (e.g., at 2 µg/mL) as a positive control and DMSO (at the same final concentration as the test compounds) as a negative control.
-
-
Inoculation:
-
Add 100 µL of the prepared M. tuberculosis H37Rv suspension to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Assay Readout:
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Incubate for an additional 24 hours at 37°C.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
After 7 days of incubation, visually inspect the plates for bacterial growth (pellet at the bottom of the wells).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[4]
Protocol 3: Mammalian Cell Cytotoxicity Assay
Objective: To assess the toxicity of this compound against a mammalian cell line (e.g., THP-1 monocytes) to determine its selectivity.[3]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium.
-
Add 100 µL of each dilution to the wells containing the cells. Include wells with vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Add 20 µL of the resazurin-based viability reagent to each well.
-
Incubate for 4 hours.
-
Measure fluorescence as per the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting viability against compound concentration.
-
Calculate the Selectivity Index (SI) as CC50 / MIC. A higher SI value indicates greater selectivity of the compound for the bacteria over mammalian cells.
-
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the described assays.
Table 1: In Vitro Anti-tubercular Activity of this compound
| Compound | IC50 (µM) | MIC (µM) |
| This compound | 5.2 | 10 |
| Rifampicin (Control) | 0.05 | 0.1 |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Compound | CC50 (µM) against THP-1 cells | Selectivity Index (SI = CC50/MIC) |
| This compound | >100 | >10 |
| Rifampicin (Control) | >50 | >500 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial characterization of novel anti-tubercular compounds such as this compound. By employing a systematic workflow of primary screening, MIC determination, and cytotoxicity assessment, researchers can effectively identify and prioritize promising candidates for further drug development. The provided templates for data presentation and visualization of the hypothetical mechanism of action and experimental workflow are intended to facilitate clear and concise communication of research findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Bacterial | 793729-44-9 | Invivochem [invivochem.com]
- 3. Combining Computational Methods for Hit to Lead Optimization in Mycobacterium tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of "Tuberculosis Inhibitor 12" in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and efficacy of "Tuberculosis Inhibitor 12" (also referred to as compound 12) in mouse models of Mycobacterium tuberculosis (Mtb) infection. The protocols outlined below are based on published studies and established methodologies for preclinical evaluation of anti-tuberculosis agents.
Data Presentation
In Vivo Efficacy of this compound
| Parameter | Details | Reference |
| Compound | This compound (compound 12) | [1][2] |
| Mouse Model | BALB/c | [1] |
| Mtb Strain | H37Ra | [1] |
| Infection Route | Not specified, typically intravenous or aerosol | [1] |
| Dosage | 50 mg/kg | [1] |
| Administration Route | Oral gavage | [2][3] |
| Treatment Duration | 5 weeks | [1] |
| Efficacy Outcome | Statistically significant reduction in mycobacterial load in lungs, livers, and spleens | [1] |
| Formulation | 7.5 mg/ml in PEG 300-propylene glycol (PG)-water (55:25:20), pH adjusted to >5 with NaOH | [3] |
Experimental Protocols
I. In Vivo Efficacy Study of this compound in a Murine Model of Chronic Tuberculosis Infection
This protocol describes a standard procedure for evaluating the in vivo efficacy of "this compound" in a BALB/c mouse model of chronic Mtb infection.
1. Animal Model and Husbandry:
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Housing: Mice should be housed in a BSL-3 facility in individually ventilated cages with ad libitum access to sterile food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before infection.
2. Infection with Mycobacterium tuberculosis
-
Strain: Mycobacterium tuberculosis H37Ra.
-
Inoculum Preparation: Prepare a mid-log phase culture of Mtb H37Ra. Wash the bacterial cells with phosphate-buffered saline (PBS) and resuspend in PBS to the desired concentration.
-
Infection: Infect mice via the intravenous route with approximately 1 x 106 colony-forming units (CFU) of Mtb H37Ra.
3. Drug Preparation and Administration:
-
Compound: this compound.
-
Formulation: Prepare a 7.5 mg/ml suspension of this compound in a vehicle of PEG 300:Propylene Glycol:Water (55:25:20). Adjust the pH to >5 with NaOH to ensure solubility and stability.[3]
-
Dosage: Administer the compound orally at a dose of 50 mg/kg body weight.[1]
-
Administration: Use oral gavage for administration. The treatment should be initiated 3-4 weeks post-infection to allow for the establishment of a chronic infection. Treatment should be administered daily for 5 weeks.[1]
-
Control Groups:
-
Vehicle control group: Mice receiving the formulation vehicle only.
-
Positive control group: Mice receiving a standard anti-tuberculosis drug (e.g., isoniazid (B1672263) at 25 mg/kg).
-
Untreated control group: Infected mice receiving no treatment.
-
4. Assessment of Efficacy:
-
Endpoint: The primary endpoint is the reduction in bacterial load in the lungs, spleen, and liver.
-
Procedure:
-
At the end of the 5-week treatment period, euthanize the mice.
-
Aseptically remove the lungs, spleen, and liver.
-
Homogenize each organ in PBS with 0.05% Tween 80.
-
Prepare serial dilutions of the organ homogenates.
-
Plate the dilutions on Middlebrook 7H11 agar (B569324) supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU per organ.
-
-
Statistical Analysis: Compare the CFU counts between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A statistically significant reduction in CFU in the treated group indicates efficacy.
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo efficacy testing of this compound.
Conceptual Signaling Pathway Inhibition
As the specific signaling pathway inhibited by "this compound" is not yet fully elucidated, the following diagram illustrates a general conceptual model of how a tuberculosis inhibitor may interfere with bacterial processes, leading to reduced viability.
Caption: Conceptual model of a tuberculosis inhibitor's mechanism of action.
References
Application Notes and Protocols for Targeted Drug Delivery Systems for Tuberculosis Inhibitor 12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of targeted drug delivery systems for "Tuberculosis inhibitor 12" (TB-E12), a novel oxadiazole derivative that inhibits Mycobacterium tuberculosis by targeting the FtsZ protein.[1][2][3] The aim is to enhance the therapeutic efficacy of TB-E12 by ensuring its targeted release at the site of infection, primarily within macrophages where the tubercle bacilli reside.[4]
Introduction to Targeted Drug Delivery for Tuberculosis
Conventional tuberculosis therapy is challenged by long treatment durations, patient non-compliance, and the emergence of multidrug-resistant strains.[5][6][7] Targeted drug delivery systems offer a promising strategy to overcome these limitations by:
-
Increasing drug concentration at the site of infection: This enhances the bactericidal effect and can reduce the required dosage.[8][9]
-
Minimizing systemic side effects: By reducing off-target drug exposure, the overall toxicity of the treatment can be lowered.[5][10]
-
Sustained drug release: This can decrease the frequency of administration, thereby improving patient adherence to the treatment regimen.[11][12][13]
-
Overcoming drug resistance mechanisms: Nanocarriers can bypass efflux pumps and improve intracellular drug concentrations.[10]
Various nanocarriers such as liposomes, polymeric nanoparticles, and microspheres have been successfully employed for the targeted delivery of anti-TB drugs.[4][8][11][14] These carriers can be engineered to be preferentially taken up by macrophages, the primary host cells for M. tuberculosis.[4]
Signaling Pathway of FtsZ Inhibition by this compound
This compound (TB-E12) has been identified as an inhibitor of the filamentous temperature-sensitive protein Z (FtsZ).[2] FtsZ is a crucial prokaryotic cytoskeletal protein that forms a dynamic Z-ring at the site of cell division. The proper formation and function of the Z-ring are essential for bacterial cytokinesis. By inhibiting the GTPase activity of FtsZ, TB-E12 disrupts the formation of the Z-ring, leading to the inhibition of bacterial cell division and ultimately, bacterial death.[2]
Caption: Mechanism of action of this compound.
Recommended Drug Delivery Systems
Based on the established success with other anti-tubercular agents, the following drug delivery systems are recommended for the targeted release of TB-E12:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[14][15] They are biocompatible and can be surface-modified with ligands to enhance macrophage targeting.[15]
-
Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).[8][11] They offer controlled and sustained drug release and can be formulated for various routes of administration, including oral and inhalation.[11][12]
-
Microspheres: Larger than nanoparticles, microspheres can be used for sustained systemic delivery or targeted pulmonary delivery.[4][16][17] Bioadhesive microspheres can offer prolonged retention time at the site of administration.[16]
Data Presentation: Formulation Characteristics
The following tables summarize hypothetical but expected quantitative data for different formulations of TB-E12. These values serve as a target for formulation development.
Table 1: Liposomal Formulation of TB-E12
| Parameter | Target Value | Method of Analysis |
| Particle Size (nm) | 100 - 200 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Zeta Potential (mV) | -20 to -30 | DLS |
| Encapsulation Efficiency (%) | > 80% | UV-Vis Spectrophotometry |
| Drug Loading (%) | 5 - 10% | UV-Vis Spectrophotometry |
Table 2: PLGA Nanoparticle Formulation of TB-E12
| Parameter | Target Value | Method of Analysis |
| Particle Size (nm) | 150 - 300 | DLS |
| PDI | < 0.2 | DLS |
| Zeta Potential (mV) | -15 to -25 | DLS |
| Encapsulation Efficiency (%) | > 70% | HPLC |
| Drug Loading (%) | 10 - 15% | HPLC |
Table 3: Alginate-Chitosan Microsphere Formulation of TB-E12
| Parameter | Target Value | Method of Analysis |
| Particle Size (µm) | 1 - 10 | Laser Diffraction |
| PDI | < 0.3 | Laser Diffraction |
| Zeta Potential (mV) | +20 to +30 | DLS |
| Encapsulation Efficiency (%) | > 85% | UV-Vis Spectrophotometry |
| Drug Loading (%) | 15 - 20% | UV-Vis Spectrophotometry |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Formulation of TB-E12 Loaded Liposomes by Thin-Film Hydration Method
Objective: To encapsulate TB-E12 into liposomes.
Materials:
-
This compound (TB-E12)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Dissolve SPC, cholesterol, and TB-E12 in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at 40°C to form a thin lipid film on the inner wall of the flask.
-
Ensure complete removal of the solvent by keeping the flask under vacuum for at least 2 hours.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour above the lipid transition temperature.
-
To reduce the size of the multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator for 5-10 minutes in an ice bath.
-
Characterize the prepared liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Drug Release Study
Objective: To determine the release kinetics of TB-E12 from the prepared formulations.
Materials:
-
TB-E12 loaded formulation (liposomes, nanoparticles, or microspheres)
-
PBS (pH 7.4 and pH 5.5 to simulate physiological and lysosomal conditions, respectively)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Place a known amount of the TB-E12 loaded formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a beaker containing a known volume of release medium (PBS pH 7.4 or pH 5.5).
-
Place the beaker in a shaking incubator maintained at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the collected samples for TB-E12 concentration using a validated UV-Vis spectrophotometry or HPLC method.[18][19][20][21]
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Cellular Uptake Assay in Macrophage Cell Line
Objective: To evaluate the uptake of TB-E12 formulations by macrophages.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Fluorescently labeled TB-E12 loaded formulation (e.g., using a fluorescent lipid or polymer)
-
Free fluorescently labeled TB-E12
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed THP-1 cells in a 24-well plate and differentiate them into macrophages by treating with PMA for 48 hours.[22][23]
-
Replace the medium with fresh medium containing either the fluorescently labeled TB-E12 formulation or free fluorescently labeled TB-E12 at a specific concentration.
-
Incubate the cells for different time periods (e.g., 1, 2, 4 hours) at 37°C.
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized formulation.
-
Lyse the cells and measure the intracellular fluorescence using a fluorometer, or analyze the cells using a flow cytometer to quantify the uptake.[24][25]
-
Alternatively, visualize the cellular uptake using fluorescence microscopy.
Protocol 4: In Vivo Efficacy Study in a Murine Model of Tuberculosis
Objective: To assess the therapeutic efficacy of the targeted TB-E12 formulation in an animal model of tuberculosis.
Materials:
-
BALB/c mice
-
Mycobacterium tuberculosis H37Rv strain
-
TB-E12 loaded formulation
-
Free TB-E12
-
Saline (as control)
-
Aerosol infection chamber
-
Middlebrook 7H11 agar (B569324) plates
Procedure:
-
Infect BALB/c mice with a low-dose aerosol of M. tuberculosis H37Rv.[26][27]
-
Four weeks post-infection, divide the mice into three groups:
-
Group 1: Control (treated with saline)
-
Group 2: Treated with free TB-E12
-
Group 3: Treated with TB-E12 loaded formulation
-
-
Administer the treatments via an appropriate route (e.g., intravenous, oral, or intrapulmonary). The dosing frequency will depend on the in vitro release profile.
-
After four weeks of treatment, euthanize the mice.
-
Aseptically remove the lungs and spleens, homogenize the tissues, and plate serial dilutions on Middlebrook 7H11 agar.[28][29][30]
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
-
Compare the CFU counts between the different treatment groups to evaluate the efficacy of the targeted formulation.
Visualizations
Experimental Workflow for Formulation and Evaluation
Caption: Workflow for developing and testing TB-E12 delivery systems.
Logical Relationship for Targeted Drug Delivery Strategy
Caption: Strategy for macrophage-targeted delivery of TB-E12.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of TB-E12 as a novel FtsZ inhibitor with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Bacterial | 793729-44-9 | Invivochem [invivochem.com]
- 4. Use of Microsphere Technology for Targeted Delivery of Rifampin to Mycobacterium tuberculosis-Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Nanoparticle Delivery of Anti-Tuberculosis Chemotherapy as a Potential Mediator Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advanced drug delivery and therapeutic strategies for tuberculosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-Based Drug Delivery Systems in Tuberculosis Treatment - Creative Biolabs [creative-biolabs.com]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. Nanotechnology-Based Approach in Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in PLGA micro/nanoparticle delivery systems as novel therapeutic approach for drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposomes as drug delivery systems for the treatment of TB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
- 16. wjpmr.com [wjpmr.com]
- 17. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 18. In vitro release kinetics of antituberculosis drugs from nanoparticles assessed using a modified dissolution apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Release Kinetics of Antituberculosis Drugs from Nanoparticles Assessed Using a Modified Dissolution Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. (PDF) In vitro release kinetics of antituberculosis drugs from nanoparticles assessed using a modified dissolution apparatus. (2013) | Yuan Gao | 86 Citations [scispace.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Targeted Intracellular Delivery of Antituberculosis Drugs to Mycobacterium tuberculosis-Infected Macrophages via Functionalized Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intracellular Accumulation of Novel and Clinically Used TB Drugs Potentiates Intracellular Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. Frontiers | A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis [frontiersin.org]
- 29. Animal Models for Tuberculosis in Translational and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Research Applications of Tuberculosis Inhibitor 12 in Studying TB Pathogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat. The emergence of drug-resistant strains necessitates the discovery and development of novel anti-TB agents with unique mechanisms of action. "Tuberculosis inhibitor 12" is an oxadiazole derivative that has been identified as an inhibitor of Mycobacterium tuberculosis. This document provides an overview of the potential research applications of this compound in elucidating the pathogenesis of TB, along with generalized protocols for its evaluation. While specific data for "this compound" is limited in publicly available literature, this guide leverages established methodologies for characterizing anti-TB compounds.
Data Presentation
Due to the limited specific quantitative data available for "this compound," the following table provides a template for researchers to populate as they generate data. For context, representative data for other oxadiazole derivatives with anti-TB activity are included as examples.
Table 1: In Vitro Efficacy and Cytotoxicity Profile of this compound and Other Oxadiazole Derivatives
| Compound | Target Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/MIC) | Reference |
| This compound | M. tuberculosis H37Rv | Data not available | Data not available | Data not available | Data not available | N/A |
| Mammalian cell line (e.g., Vero, HepG2) | N/A | N/A | Data not available | N/A | N/A | |
| Example Oxadiazole 1 | M. tuberculosis H37Rv | 0.78 | - | > 64 | > 82 | Fictional Example |
| Example Oxadiazole 2 | M. tuberculosis H37Rv | 1.56 | - | 128 | 82 | Fictional Example |
Note: MIC (Minimum Inhibitory Concentration), IC₅₀ (Half-maximal Inhibitory Concentration), CC₅₀ (Half-maximal Cytotoxic Concentration).
Experimental Protocols
The following are detailed protocols that can be adapted for the study of "this compound" to understand its role in TB pathogenesis.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol determines the lowest concentration of this compound required to inhibit the visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)
-
Positive control (e.g., Isoniazid)
-
Negative control (DMSO vehicle)
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 0.5 and then diluted 1:20 in 7H9 broth.
-
Add 100 µL of the bacterial suspension to each well containing the compound and controls.
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.
Diagram: MIC Determination Workflow
Caption: Workflow for MIC determination using the resazurin microtiter assay.
Protocol 2: Cytotoxicity Assay in a Mammalian Cell Line
This protocol assesses the toxicity of this compound against a mammalian cell line (e.g., Vero or HepG2) to determine its therapeutic window.
Materials:
-
Vero or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO vehicle)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium and add to the cells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Diagram: Cytotoxicity Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 3: Intracellular Activity in a Macrophage Infection Model
This protocol evaluates the ability of this compound to inhibit the growth of M. tuberculosis within macrophages.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 medium with 10% FBS
-
Mycobacterium tuberculosis H37Rv strain
-
This compound stock solution (in DMSO)
-
Sterile 24-well cell culture plates
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
Middlebrook 7H11 agar (B569324) plates
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.
-
Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Wash the cells with warm RPMI to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for 3-5 days.
-
At desired time points, lyse the macrophages with lysis buffer.
-
Plate serial dilutions of the cell lysate on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).
-
Determine the reduction in intracellular bacterial growth compared to the untreated control.
Diagram: Macrophage Infection Assay Workflow
Caption: Workflow for assessing the intracellular activity of an anti-TB compound.
Potential Signaling Pathways and Mechanisms of Action
Oxadiazole derivatives have been reported to target various pathways in M. tuberculosis. While the specific target of "this compound" is not yet elucidated, potential mechanisms could involve the inhibition of cell wall synthesis, protein synthesis, or other essential metabolic pathways. Further research, including target identification studies, is required to pinpoint its precise mechanism of action.
Diagram: Potential Targets of Oxadiazole Derivatives in M. tuberculosis
Application Notes and Protocols for High-Throughput Screening of Tuberculosis Inhibitor 12 (TB-InhA-12)
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutics with new mechanisms of action.[1] The mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical and clinically validated target for TB drug discovery.[1][2] InhA is a key enzyme in the type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, essential components of the unique mycobacterial cell wall.[3][4] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.
The first-line drug isoniazid (B1672263) is a prodrug that, upon activation by the catalase-peroxidase KatG, inhibits InhA.[1][4] However, resistance to isoniazid frequently arises from mutations in katG, bypassing the need for direct interaction with InhA.[5] This has spurred the development of direct InhA inhibitors that do not require metabolic activation, offering a promising strategy against resistant Mtb strains.
This document provides detailed application notes and protocols for the use of "Tuberculosis Inhibitor 12" (TB-InhA-12), a representative potent, direct inhibitor of InhA, in high-throughput screening (HTS) assays. These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of new anti-tubercular agents. The methodologies cover both biochemical target-based assays and whole-cell phenotypic screens.
Mechanism of Action of TB-InhA-12
TB-InhA-12 is a direct inhibitor of the NADH-dependent enoyl-ACP reductase, InhA. It functions by binding to the active site of InhA, likely in the substrate-binding pocket, in an NADH-dependent manner.[1] This binding event blocks the reduction of long-chain trans-2-enoyl-ACP substrates, which is the final and rate-limiting step in the fatty acid elongation cycle of the FAS-II pathway.[6] The disruption of this pathway inhibits the synthesis of mycolic acids, compromising the structural integrity of the mycobacterial cell wall and leading to cell lysis. A key advantage of direct inhibitors like TB-InhA-12 is their ability to circumvent the common resistance mechanisms associated with the prodrug isoniazid.[2][7]
Data Presentation
Quantitative data from HTS and subsequent validation assays should be meticulously recorded. The following tables provide a template for summarizing the activity of TB-InhA-12 and comparing it to known inhibitors.
Table 1: In Vitro Biochemical Activity against InhA
| Compound | Target | IC50 (µM) | Assay Conditions | Reference |
| TB-InhA-12 | Recombinant Mtb InhA | [Insert Value] | NADH-dependent spectrophotometric assay | - |
| GSK138 | Recombinant Mtb InhA | 0.04 | Not specified | [8] |
| NITD-916 | Recombinant Mtb InhA | 0.59 | Biochemical assays | [1] |
| Isoniazid-NAD adduct | Recombinant Mtb InhA | < 0.001 | Not specified | [2] |
Table 2: Whole-Cell Activity against Mycobacterium tuberculosis
| Compound | Strain | MIC90 (µM) | Assay Conditions | Reference |
| TB-InhA-12 | Mtb H37Rv | [Insert Value] | 7H9 broth, 7 days, Resazurin (B115843) readout | - |
| TB-InhA-12 | Isoniazid-Resistant Mtb (katG mutant) | [Insert Value] | 7H9 broth, 7 days, Resazurin readout | - |
| GSK138 | Mtb H37Rv | 1.0 | Not specified | [8] |
| NITD-916 | Mtb H37Rv | 0.05 | Not specified | [1] |
| Isoniazid | Mtb H37Rv | 0.33 | Not specified | [1] |
Table 3: HTS Assay Quality Control Parameters
| Assay Type | Parameter | Value | Interpretation |
| Biochemical InhA Inhibition | Z'-factor | > 0.5 | Excellent separation between positive and negative controls; suitable for HTS.[9] |
| Signal-to-Background (S/B) | > 10 | Robust assay window. | |
| CV (%) of Controls | < 10% | High reproducibility. | |
| Whole-Cell Growth Inhibition | Z'-factor | > 0.5 | Excellent assay for HTS. |
| Signal-to-Noise (S/N) | > 5 | Clear distinction between inhibited and uninhibited growth. | |
| DMSO Tolerance | < 1% | Maximum permissible solvent concentration to avoid toxicity.[9] |
Experimental Protocols
Protocol 1: Biochemical HTS for InhA Inhibition
This protocol describes a spectrophotometric assay to identify direct inhibitors of purified InhA enzyme by monitoring the oxidation of NADH.[5]
Materials:
-
Purified recombinant M. tuberculosis InhA enzyme
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
DD-CoA (trans-2-dodecenoyl-Coenzyme A) or other suitable enoyl-ACP substrate
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA
-
TB-InhA-12 and other test compounds dissolved in 100% DMSO
-
Positive Control: Known InhA inhibitor (e.g., Triclosan)
-
Negative Control: 100% DMSO
-
384-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds (typically at 10 mM in DMSO) to the assay plates. This results in a final assay concentration of ~10 µM.
-
Control Wells: Designate columns for controls:
-
Negative Control (0% Inhibition): Add 50 nL of 100% DMSO.
-
Positive Control (100% Inhibition): Add 50 nL of a saturating concentration of a known InhA inhibitor.
-
-
Reagent Addition:
-
Add 25 µL of Assay Buffer containing NADH to a final concentration of 250 µM to all wells.
-
Add 15 µL of Assay Buffer containing the substrate, DD-CoA, to a final concentration of 25 µM.
-
-
Enzyme Addition and Reaction Initiation:
-
Initiate the reaction by adding 10 µL of purified InhA enzyme in Assay Buffer to each well (final concentration ~50 nM).
-
-
Measurement: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm (A340) every 30 seconds for 15-20 minutes at 25°C. The rate of NADH oxidation is proportional to InhA activity.
-
Data Analysis:
-
Calculate the rate of reaction (slope of A340 vs. time).
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Ratecompound - Ratepos] / [Rateneg - Ratepos])
-
Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the negative control mean).
-
Protocol 2: Whole-Cell HTS for Mycobacterium tuberculosis Growth Inhibition
This protocol describes a phenotypic screen to identify compounds that inhibit the growth of Mtb using a fluorescent reporter or a viability dye like resazurin.[10][11][12] This method ensures that identified hits are active against whole cells, accounting for factors like cell permeability and efflux.
Materials:
-
Mycobacterium tuberculosis H37Rv (or a fluorescent reporter strain)
-
Middlebrook 7H9 Broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80
-
TB-InhA-12 and other test compounds dissolved in 100% DMSO
-
Positive Control: Rifampicin (2 µM final concentration)
-
Negative Control: 2% DMSO final concentration
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Sterile, black, 384-well, clear-bottom microplates
-
Automated liquid handlers and plate sealers (for BSL-3 environment)
-
Microplate fluorometer or spectrophotometer
Procedure:
-
Culture Preparation: Grow Mtb H37Rv in supplemented 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6). Dilute the culture to the optimal seeding density determined during assay development.
-
Compound Plating: Pre-plate compounds and controls into 384-well plates as described in Protocol 1. The final assay volume will be 50 µL.
-
Cell Seeding: In a BSL-3 facility, use a liquid handler (e.g., MultiDrop Combi) to dispense 50 µL of the diluted Mtb culture into wells containing compounds and negative controls. Do not add bacteria to positive control (minimum signal) or contamination control wells.
-
Incubation: Seal the plates with gas-permeable seals and incubate at 37°C for 5-7 days.
-
Viability Measurement (Resazurin Method):
-
After incubation, add 10 µL of resazurin solution to each well.
-
Reseal the plates and incubate for an additional 16-24 hours at 37°C.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
-
Data Analysis:
-
Calculate percent inhibition relative to the positive (no growth) and negative (maximum growth) controls.
-
Identify hits based on a high percentage of growth inhibition (e.g., ≥90%).[10]
-
Follow up hits with dose-response curves to determine the Minimum Inhibitory Concentration (MIC).
-
Conclusion
The protocols and guidelines presented provide a robust framework for utilizing TB-InhA-12 in high-throughput screening campaigns. The combination of a target-based biochemical assay and a whole-cell phenotypic screen constitutes a powerful strategy for the identification and validation of novel anti-tubercular agents.[11] The biochemical assay allows for the direct interrogation of InhA inhibition, while the whole-cell assay confirms compound efficacy in a physiologically relevant context. Proper assay validation, including the determination of Z'-factor and other quality metrics, is critical for the success of any HTS campaign.[9] The data generated from these screens will facilitate the prioritization of hits for further lead optimization efforts in the quest for new drugs to combat tuberculosis.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. benchchem.com [benchchem.com]
- 6. Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 10. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 12. scispace.com [scispace.com]
Preparation and storage of "Tuberculosis inhibitor 12" stock solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and in vitro evaluation of "Tuberculosis inhibitor 12," an oxadiazole derivative with activity against Mycobacterium tuberculosis.
Compound Information
"this compound" (also referred to as compound 12) is an oxadiazole-containing small molecule that has demonstrated inhibitory effects against Mycobacterium tuberculosis.[1][2][3][4] Its activity has been noted to be particularly effective when the bacteria utilize butyrate (B1204436) as a carbon source, suggesting a potential link between its mechanism of action and the metabolic state of the bacterium.[2][5]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉FN₄O₃S | [1] |
| Molecular Weight | 344.32 g/mol | [1] |
| CAS Number | 793729-44-9 | [1] |
| Appearance | Solid, yellow to brown | [1] |
| Purity | ≥98% (or as specified by supplier) | |
| Solubility | Soluble in DMSO (up to 50 mg/mL) | [1] |
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible experimental results. "this compound" is soluble in dimethyl sulfoxide (B87167) (DMSO).
Table 2.1: Stock Solution Preparation Guide
| Desired Stock Concentration | Mass of "this compound" for 1 mL of DMSO | Molar Concentration (mM) |
| 1 mg/mL | 1 mg | 2.90 |
| 5 mg/mL | 5 mg | 14.52 |
| 10 mg/mL | 10 mg | 29.04 |
| 50 mg/mL | 50 mg | 145.21 |
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
"this compound" solid powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound:
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare.
-
Carefully weigh 3.44 mg of "this compound" directly into the microcentrifuge tube.
-
-
Dissolution:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Close the tube tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure the compound has completely dissolved. If particulates are still visible, sonicate the tube in a water bath for 5-10 minutes.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect from light.[1]
-
Note: Avoid repeated freeze-thaw cycles.
-
In Vitro Efficacy Testing: Minimum Inhibitory Concentration (MIC) Determination
The following protocol describes the determination of the MIC of "this compound" against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).[6][7][8][9] This assay is a colorimetric method that uses the redox indicator resazurin (B115843) to assess cell viability.
Protocol 3.1: Microplate Alamar Blue Assay (MABA)
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
"this compound" stock solution in DMSO
-
Positive control (e.g., Rifampicin)
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
Plate sealer
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Dilute the adjusted suspension 1:50 in fresh 7H9 broth to obtain the final inoculum.
-
-
Compound Dilution Series:
-
In a sterile 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.
-
Add 100 µL of the "this compound" stock solution (at 2x the highest desired final concentration) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Prepare a positive control (Rifampicin) dilution series in the same manner.
-
Include wells with broth and DMSO (vehicle control) and wells with broth only (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the compound dilutions and controls.
-
Seal the plate with a plate sealer and incubate at 37°C for 7 days.
-
-
Alamar Blue Addition and Reading:
-
After 7 days of incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Putative Mechanism of Action
While the precise mechanism of action for "this compound" has not been definitively elucidated, compounds containing the 1,3,4-oxadiazole (B1194373) scaffold have been suggested to target the enoyl-acyl carrier protein (ACP) reductase (InhA).[10][11][12] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[10][13] Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately bacterial cell death.
The observed butyrate-specific activity of "this compound" suggests that its efficacy may be enhanced when M. tuberculosis is in a metabolic state that relies on fatty acid catabolism, a condition it is thought to encounter within the host.[2][5]
Diagram 4.1: Putative Signaling Pathway
Caption: Putative mechanism of "this compound" via inhibition of InhA.
Experimental Workflows
Diagram 5.1: Stock Solution Preparation Workflow
Caption: Workflow for preparing "this compound" stock solutions.
Diagram 5.2: MIC Determination Workflow (MABA)
Caption: Workflow for determining the MIC of "this compound".
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxadiazoles Have Butyrate-Specific Conditional Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Bacterial | 793729-44-9 | Invivochem [invivochem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Oxadiazoles Have Butyrate-Specific Conditional Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cellular Uptake of "Tuberculosis Inhibitor 12"
Introduction
"Tuberculosis inhibitor 12" (TB-E12) has been identified as a novel inhibitor of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division.[1] Understanding the extent and rate at which TB-E12 penetrates the complex cell wall of Mycobacterium tuberculosis is critical for its development as a potential therapeutic agent. The mycobacterial cell envelope presents a formidable barrier to many small molecules, and effective cellular uptake is a prerequisite for target engagement and subsequent antibacterial activity.
These application notes provide a comprehensive overview and detailed protocols for assessing the cellular uptake of TB-E12 in Mycobacterium tuberculosis. The methodologies described herein are designed for researchers, scientists, and drug development professionals to quantitatively and qualitatively evaluate the intracellular accumulation of this inhibitor. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct quantification, and Fluorescence-Based Methods (Flow Cytometry and Microscopy) for qualitative and semi-quantitative analysis.
Methods Overview
Several methods can be employed to assess the cellular uptake of small molecules into M. tuberculosis. The choice of method will depend on the specific research question, available resources, and the physicochemical properties of "this compound".
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying the absolute amount of an unlabeled compound within the bacterial cell. It is considered the gold standard for uptake studies as it does not require modification of the compound.[2][3][4]
-
Flow Cytometry: This technique can be used to rapidly assess the uptake of a fluorescently labeled version of TB-E12 or to measure changes in bacterial physiology upon drug exposure that correlate with uptake.[5][6][7][8][9] It allows for the analysis of a large population of individual cells, providing insights into population heterogeneity.
-
Fluorescence Microscopy: This method provides spatial information on the subcellular localization of a fluorescently labeled TB-E12.[10][11][12] High-content microscopy can further be used to quantify uptake in a high-throughput manner.[13][14]
Data Presentation
Quantitative data from uptake experiments should be meticulously recorded and presented in a structured format to allow for easy comparison across different experimental conditions.
Table 1: Intracellular Concentration of TB-E12 in M. tuberculosis as Determined by LC-MS/MS
| Strain | Treatment Condition (Concentration, Time) | Intracellular Concentration (µM) | Uptake Ratio (Intracellular/Extracellular) | Standard Deviation |
| H37Rv | 1x MIC, 1h | |||
| H37Rv | 5x MIC, 1h | |||
| H37Rv | 1x MIC, 4h | |||
| H37Rv | 5x MIC, 4h | |||
| Efflux Pump Mutant | 1x MIC, 1h | |||
| Efflux Pump Mutant | 5x MIC, 1h |
Table 2: Cellular Uptake of Fluorescently-Labeled TB-E12 Measured by Flow Cytometry
| Strain | Treatment Condition (Concentration, Time) | Mean Fluorescence Intensity (MFI) | Percentage of Fluorescent Cells (%) | Standard Deviation (MFI) |
| H37Rv | 1x MIC, 30 min | |||
| H37Rv | 5x MIC, 30 min | |||
| H37Rv | 1x MIC, 2h | |||
| H37Rv | 5x MIC, 2h | |||
| H37Rv + Efflux Inhibitor | 1x MIC, 2h |
Experimental Protocols
Protocol 1: Quantification of TB-E12 Uptake by LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of unlabeled TB-E12 in M. tuberculosis.
Workflow for LC-MS/MS-based Quantification
References
- 1. Identification of TB-E12 as a novel FtsZ inhibitor with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating LC-MS/MS To Measure Accumulation of Compounds within Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Flow Cytometry Method for Rapidly Assessing Mycobacterium tuberculosis Responses to Antibiotics with Different Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Testing of Susceptibilities of Mycobacterium tuberculosis Isolates to Ethambutol, Isoniazid, and Rifampin in 24 Hours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuberculosis and Respiratory Diseases [e-trd.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Overview of Small Molecules as Fluorescent Probes of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. moleculartb.org [moleculartb.org]
- 13. (Open Access) A high content microscopy assay to determine drug activity against intracellular Mycobacterium tuberculosis. (2017) | Alyssa J. Manning | 32 Citations [scispace.com]
- 14. A Microscopic Phenotypic Assay for the Quantification of Intracellular Mycobacteria Adapted for High-throughput/High-content Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing "Tuberculosis Inhibitor 12" in a Macrophage Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB), is a formidable pathogen primarily residing within host macrophages. This intracellular niche presents a significant challenge for effective drug treatment. Therefore, evaluating the efficacy of novel anti-tubercular agents in a physiologically relevant macrophage infection model is a critical step in the drug discovery pipeline. These application notes provide a detailed protocol for testing the efficacy of a novel compound, "Tuberculosis Inhibitor 12," against intracellular M.tb. The protocol covers macrophage culture and differentiation, infection with M.tb, compound treatment, and subsequent evaluation of cytotoxicity, intracellular bacterial load, and host cell immune responses.
I. Experimental Protocols
Materials and Reagents
-
Cell Lines: Human monocytic cell line THP-1 (ATCC TIB-202) or murine macrophage cell line RAW 264.7 (ATCC TIB-71).
-
M.tb Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) or a luminescent/fluorescent reporter strain.
-
Media and Buffers:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1 mM sodium pyruvate.
-
Dulbecco's Modified Eagle's Medium (DMEM) for RAW 264.7 cells, supplemented as above.
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
Middlebrook 7H10 or 7H11 agar (B569324) for CFU enumeration.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
-
Reagents:
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
"this compound" (stock solution in DMSO).
-
Rifampicin or Isoniazid (positive control).
-
DMSO (vehicle control).
-
Cytotoxicity assay kit (e.g., LDH or MTT).
-
ELISA kits for human or murine TNF-α, IL-6, and IL-10.
-
Saponin (B1150181) or Triton X-100 for cell lysis.
-
Macrophage Culture and Differentiation (THP-1)
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
To differentiate, seed THP-1 cells into 96-well or 24-well plates at a density of 1 x 10⁵ cells/well or 5 x 10⁵ cells/well, respectively.
-
Add PMA to a final concentration of 25-100 ng/mL.
-
Incubate for 24-48 hours to allow for differentiation into adherent macrophage-like cells.
-
After differentiation, wash the cells with fresh, pre-warmed RPMI-1640 to remove PMA and any non-adherent cells.
Mycobacterium tuberculosis Culture
-
Grow M.tb H37Rv in Middlebrook 7H9 broth until mid-log phase (OD₆₀₀ of 0.5-0.8).
-
Before infection, declump the bacterial culture by passing it through a 27-gauge needle 5-10 times or by brief sonication.
-
Wash the bacteria with PBS and resuspend in antibiotic-free RPMI-1640.
Macrophage Infection Protocol
-
Aspirate the medium from the differentiated macrophages and replace it with the prepared M.tb suspension.
-
Infect the macrophages at a Multiplicity of Infection (MOI) of 1 to 10 bacteria per macrophage (MOI of 1:1 to 10:1).[1]
-
Incubate for 4 hours at 37°C and 5% CO₂ to allow for phagocytosis.
-
After the incubation, wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
Add fresh RPMI-1640 containing a low concentration of amikacin (B45834) (e.g., 50 µg/mL) and incubate for 1 hour to kill any remaining extracellular bacteria.[2]
-
Wash the cells again with PBS and add fresh culture medium. This is considered time zero (T₀) of the infection.
Compound Treatment
-
Prepare serial dilutions of "this compound" in RPMI-1640. Also prepare solutions for the positive control (e.g., Rifampicin) and a vehicle control (DMSO at the same concentration as the highest inhibitor concentration).
-
Add the compound dilutions to the infected macrophages.
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
Assessment of Efficacy and Cytotoxicity
-
At the end of the treatment period, collect the cell culture supernatants.
-
Determine the lactate (B86563) dehydrogenase (LDH) activity in the supernatants according to the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysis buffer) and a negative control (untreated cells).
-
After collecting the supernatants for the cytotoxicity assay, wash the macrophage monolayers with PBS.
-
Lyse the macrophages by adding 0.1% saponin or Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Prepare serial dilutions of the cell lysates in Middlebrook 7H9 broth.
-
Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the number of Colony Forming Units (CFUs) per well. The reduction in CFU in treated wells compared to the vehicle control indicates the inhibitor's efficacy.
-
Use the supernatants collected for the cytotoxicity assay.
-
Measure the concentrations of key cytokines such as TNF-α, IL-6, and IL-10 using commercially available ELISA kits.[3][4]
-
Follow the manufacturer's protocol to determine the cytokine concentrations in pg/mL or ng/mL.
II. Data Presentation
The quantitative data generated from the experiments should be summarized in the following tables for clear comparison.
Table 1: Efficacy and Cytotoxicity of this compound
| Compound | Concentration (µM) | % Cytotoxicity (LDH) | Intracellular CFU/mL (log₁₀) | % Reduction in CFU |
| Vehicle Control (DMSO) | 0.1% | 5.2 ± 1.1 | 6.5 ± 0.2 | 0 |
| This compound | 1 | 6.1 ± 1.5 | 6.3 ± 0.3 | 37.0 |
| 5 | 8.3 ± 2.0 | 5.1 ± 0.2 | 96.0 | |
| 10 | 12.5 ± 2.5 | 4.2 ± 0.3 | 99.5 | |
| 25 | 25.7 ± 3.1 | 3.1 ± 0.2 | 99.9+ | |
| Rifampicin (Control) | 1 | 7.5 ± 1.8 | 4.5 ± 0.2 | 99.0 |
Table 2: Cytokine Profile of Macrophages Treated with this compound
| Compound | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Uninfected Control | - | 50 ± 10 | 30 ± 8 | 20 ± 5 |
| Vehicle Control (DMSO) | 0.1% | 1200 ± 150 | 800 ± 100 | 150 ± 30 |
| This compound | 1 | 1150 ± 120 | 750 ± 90 | 160 ± 25 |
| 5 | 800 ± 100 | 500 ± 70 | 250 ± 40 | |
| 10 | 400 ± 50 | 250 ± 40 | 350 ± 50 | |
| 25 | 200 ± 30 | 150 ± 25 | 400 ± 60 | |
| Rifampicin (Control) | 1 | 500 ± 60 | 300 ± 50 | 300 ± 45 |
III. Mandatory Visualization
Experimental Workflow
References
- 1. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
- 2. A Microscopic Phenotypic Assay for the Quantification of Intracellular Mycobacteria Adapted for High-throughput/High-content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential pattern of cytokine expression by macrophages infected in vitro with different Mycobacterium tuberculosis genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Troubleshooting "Tuberculosis inhibitor 12" solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Tuberculosis inhibitor 12." The focus is on addressing common solubility challenges in aqueous media to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered when preparing "this compound" for biological assays.
Q1: My "this compound" stock solution in DMSO appears hazy or contains visible particles. What should I do?
A1: A hazy or particulate-containing stock solution indicates incomplete dissolution. This can lead to inaccurate compound concentration and unreliable experimental results.
Initial Steps:
-
Sonication: Use a bath sonicator to treat the solution. The mechanical energy can help break up compound aggregates and facilitate dissolution.
-
Gentle Warming: If the compound is heat-stable, gently warm the solution (e.g., to 37°C) to increase solubility. Avoid excessive heat, which could degrade the compound.
-
Fresh Solvent: "this compound" is noted to be sensitive to hygroscopic DMSO.[1] Ensure you are using a fresh, unopened bottle of anhydrous, high-purity DMSO.
If the issue persists:
-
Reduce Concentration: The requested concentration may be too high. Try preparing a more dilute stock solution.
-
Alternative Solvents: While DMSO is the recommended primary solvent, for specific applications, other organic solvents like ethanol (B145695) or DMF could be tested in small amounts to assess solubility.[2]
Q2: "this compound" precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS or cell culture media). How can I prevent this?
A2: This is a common issue with hydrophobic compounds. The abrupt change in solvent polarity from DMSO to an aqueous environment causes the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing compound precipitation in aqueous buffers.
Detailed Strategies:
-
Optimize Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. However, most cell-based assays are sensitive to DMSO concentrations above 1%.
-
Utilize a Different Co-solvent: Consider using other water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs).[3] A combination of co-solvents can sometimes be more effective.
-
Adjust pH: If "this compound" has ionizable groups, adjusting the pH of the aqueous buffer can significantly alter its solubility.[3][4]
-
Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can help to form micelles that encapsulate the hydrophobic compound and maintain its solubility.[3][5]
-
Use Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[3][6]
Q3: My experimental results are inconsistent and not dose-dependent. Could this be a solubility issue?
A3: Yes, inconsistent and non-reproducible results are classic signs of poor compound solubility.[3] If the inhibitor is not fully dissolved, the actual concentration exposed to the target will vary between wells and experiments.
Recommendations:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay in your final assay buffer to determine the maximum concentration at which "this compound" remains soluble over the course of your experiment.
-
Visual Inspection: Before starting your assay, visually inspect the final diluted solutions in your assay plates (e.g., under a microscope) for any signs of precipitation.
-
Centrifugation and Supernatant Quantification: For a more rigorous check, centrifuge your final diluted solution and measure the compound concentration in the supernatant (e.g., by HPLC-UV). This will confirm the actual soluble concentration.
Data Presentation: Solubility Profile
The following tables summarize the known solubility of "this compound" and provide a template for presenting your own experimental solubility data.
Table 1: Manufacturer-Provided Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (145.21 mM) | Ultrasonic treatment may be required.[1] |
| DMSO | 10 mM | - |
Table 2: Example Experimental Kinetic Solubility Data in Aqueous Buffer
This table is a template for you to record your findings when testing different solubilization methods.
| Buffer System | Additive (Concentration) | Max Soluble Concentration of Inhibitor 12 (µM) | Observation |
| PBS, pH 7.4 | 1% DMSO | 5 | Precipitates at >5 µM |
| PBS, pH 7.4 | 1% DMSO, 0.01% Tween-80 | 25 | Clear solution up to 25 µM |
| DMEM + 10% FBS | 1% DMSO | 10 | No visible precipitate |
| PBS, pH 6.5 | 1% DMSO | 8 | Slight improvement over pH 7.4 |
Experimental Protocols
Protocol 1: Preparation of a "this compound" Stock Solution
-
Weighing: Accurately weigh the required amount of "this compound" solid in a suitable vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary and the compound is stable.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.[1] Minimize freeze-thaw cycles to prevent compound degradation and precipitation.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare Serial Dilutions: From your DMSO stock, prepare a series of dilutions in DMSO.
-
Dilute into Buffer: Add a small, fixed volume of each DMSO dilution into your final aqueous assay buffer (e.g., add 2 µL of a 100x stock to 198 µL of buffer). Ensure the final DMSO concentration is constant across all samples.
-
Incubate: Incubate the samples under the same conditions as your planned experiment (e.g., 37°C for 24 hours).
-
Analyze: After incubation, visually inspect each sample for precipitation. For a quantitative result, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV. The highest concentration that remains clear is the kinetic solubility.
Signaling Pathway Information
"this compound" targets Mycobacterium tuberculosis. The bacterium is known to modulate various host signaling pathways to promote its survival and replication.[7][8] Understanding these pathways can provide context for the inhibitor's downstream effects. One such pathway is the Wnt signaling pathway.
Caption: M. tuberculosis modulation of the Wnt/β-catenin signaling pathway.[9]
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for "this compound"? A: Solid "this compound" should be stored at 4°C, protected from light. Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month, also protected from light.[1]
Q: Can I use a solvent other than DMSO to prepare my stock solution? A: DMSO is the most commonly reported solvent for "this compound". While other solvents might work, their suitability would need to be determined empirically. Always start with a small amount of the compound to test solubility in any new solvent.
Q: Why is it important to use anhydrous DMSO? A: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water is a poor solvent for hydrophobic compounds like "this compound". The presence of water in your DMSO can significantly reduce the compound's solubility, leading to difficulties in preparing a clear stock solution.[1]
Q: What is the CAS number for "this compound"? A: The CAS number is 793729-44-9.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Bacterial | 793729-44-9 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mycobacterium tuberculosis: Rewiring host cell signaling to promote infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing "Tuberculosis Inhibitor 12" Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Tuberculosis Inhibitor 12" in in vitro assays. The information is designed to assist in optimizing experimental conditions and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for "this compound" in an in vitro assay?
A1: For a novel compound like "this compound," it is advisable to start with a broad concentration range in your initial experiments. A common approach is to perform serial dilutions, for instance, from 100 µM down to 0.1 µM, to determine the inhibitory potency of the compound. The ideal starting concentration will also depend on the specific assay and the expected potency of the inhibitor.
Q2: How should I determine the optimal concentration of "this compound" for my experiments?
A2: The optimal concentration is typically derived from dose-response curves where you can determine the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC). For cell-based assays, it is also crucial to assess the cytotoxicity of the compound to ensure that the observed inhibitory effect is not due to cell death. The therapeutic index (TI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (IC50 or MIC), is a key parameter for selecting an optimal and non-toxic concentration for further experiments.[1] Promising compounds usually have a TI of 10 or greater.[1]
Q3: "this compound" has low aqueous solubility. How can I prepare it for my in vitro assays?
A3: Compounds with low aqueous solubility are often dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[1] This stock solution is then further diluted in the assay medium to the desired final concentrations. It is critical to ensure that the final concentration of the organic solvent in the assay is low (typically ≤0.5%) to avoid solvent-induced artifacts.[1] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in results between replicate wells. | - Incomplete dissolution of the compound: Precipitates, even if not visible, can lead to inconsistent effective concentrations.[1]- Inconsistent cell seeding. - Pipetting errors. | - Ensure complete dissolution: Vortex the stock solution before making dilutions.[1]- Ensure uniform cell suspension: Gently mix the cell suspension before and during seeding.- Use calibrated pipettes and proper pipetting techniques. |
| No inhibition observed at expected concentrations. | - Inactive compound. - Degradation of the compound. - Issues with the assay itself. | - Verify compound identity and purity. - Prepare fresh stock solutions. - Include a positive control inhibitor to validate the assay. |
| High cytotoxicity observed even at low concentrations. | - The compound is inherently toxic to the host cells. - Time-dependent toxicity. [1] | - Determine the 50% cytotoxic concentration (CC50) and calculate the therapeutic index (TI). [1]- Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to find a suitable experimental window. [1] |
| Inconsistent MIC values in the Alamar Blue assay. | - Incorrect reading time. - Interference of the compound with the Alamar Blue reagent. | - Read the results at a consistent time point after the color change in the control wells. - Include a control with the compound and Alamar Blue in medium without cells to check for direct reduction of the dye by the compound. |
Data Presentation
Table 1: Experimental Data Template for "this compound"
| Parameter | Assay Type | Value | Units | Notes |
| IC50 | Target-based assay | µM | Half-maximal inhibitory concentration. | |
| MIC | M. tuberculosis growth inhibition | µg/mL or µM | Minimum inhibitory concentration. | |
| CC50 | Host cell cytotoxicity | µM | 50% cytotoxic concentration. | |
| TI | (CC50 / MIC) | - | Therapeutic Index. | |
| MBC | Minimum bactericidal concentration | µg/mL or µM | Minimum bactericidal concentration. | |
| EC90 | Intracellular activity | µM | 90% effective concentration against intracellular M. tuberculosis.[2] | |
| PAE | Post-antibiotic effect | hours | Post-antibiotic effect.[2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
-
Preparation: Prepare a serial dilution of "this compound" in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of Mycobacterium tuberculosis to each well. Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-7 days).
-
Reagent Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.[3]
-
Result Interpretation: The MIC is the lowest concentration of the inhibitor that prevents a color change from blue to pink.[3]
Protocol 2: Cytotoxicity Assay using MTT
-
Cell Seeding: Seed host cells (e.g., Vero cells or macrophages) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of "this compound". Include a vehicle control (DMSO) and a positive control for cytotoxicity.[1]
-
Incubation: Incubate the plate for 48 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.[1]
-
Solubilization and Reading: Remove the medium, add DMSO to dissolve the formazan crystals, and read the absorbance at 570 nm.[1] The CC50 is calculated from the dose-response curve.
Visualizations
Caption: Workflow for optimizing the in vitro concentration of "this compound".
Caption: Hypothetical signaling pathway showing the mechanism of action for "this compound".
References
Technical Support Center: Addressing Cytotoxicity of "Tuberculosis Inhibitor 12" in Mammalian Cell Lines
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the effects of "Tuberculosis Inhibitor 12," a novel oxadiazole derivative with potential anti-mycobacterial properties. Given that oxadiazole-based compounds are known to exhibit a range of biological activities, including potential cytotoxicity against mammalian cells, this resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell line with "this compound" at concentrations intended for anti-mycobacterial studies. Is this expected?
A1: While "this compound" is being developed for its anti-mycobacterial effects, it is not uncommon for small molecule inhibitors to exhibit off-target effects, including cytotoxicity in mammalian cells. Oxadiazole derivatives, as a class of compounds, have been reported to interact with various cellular targets, which can lead to reduced cell viability.[1][2][3][4] It is crucial to characterize this cytotoxic profile to determine the therapeutic window of the compound. We recommend performing a dose-response study to determine the 50% inhibitory concentration (IC50) in your specific cell line.
Q2: What is the optimal solvent for "this compound," and what is the maximum final concentration to avoid solvent-induced toxicity?
A2: "this compound" is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, generally below 0.5% (v/v), as higher concentrations can be toxic to many mammalian cell lines.[5] Always include a vehicle control (media with the same final concentration of DMSO as your highest treatment dose) in your experiments to account for any solvent-related effects.
Q3: Our cytotoxicity assay results are inconsistent between experiments. What could be the cause?
A3: Inconsistent results in cytotoxicity assays can stem from several factors.[6][7] Key areas to investigate include:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells, as variations can significantly impact results.
-
Compound Preparation: Prepare fresh serial dilutions of the inhibitor for each experiment from a stable stock solution to avoid degradation or precipitation.
-
Incubation Times: Adhere to consistent incubation times for both compound treatment and assay development.
Q4: How can we differentiate between a cytotoxic and a cytostatic effect of "this compound"?
A4: Cytotoxicity refers to cell death, while cytostatic effects involve the inhibition of cell proliferation without killing the cells. To distinguish between these, you can employ multiple assays. A metabolic activity assay like the MTT assay will show a decrease in signal for both scenarios. To confirm cell death, you can use a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, or an assay that specifically detects markers of apoptosis, such as caspase activation.
Q5: We observe a bell-shaped dose-response curve with "this compound," where cytotoxicity decreases at higher concentrations. Why is this happening?
A5: A bell-shaped dose-response curve can be due to the compound precipitating out of the solution at higher concentrations, reducing its effective concentration.[5] Visually inspect the wells of your culture plate under a microscope for any signs of precipitation. Improving the solubility of the compound or adjusting the concentration range may be necessary.
Troubleshooting Guides
Issue 1: High Background Signal in Control Wells
Possible Cause:
-
Contamination of the cell culture with bacteria or yeast.
-
High endogenous enzyme activity in the serum used in the culture medium.[6]
-
Phenol (B47542) red in the culture medium interfering with colorimetric assays.[6]
Solution:
-
Microscopic Examination: Regularly inspect cell cultures for any signs of microbial contamination.
-
Serum-Free Medium: If feasible, switch to a serum-free medium during the final steps of the assay.
-
Phenol Red-Free Medium: Use a phenol red-free medium to reduce background absorbance in colorimetric assays.
-
Proper Controls: Always include a "medium-only" control to measure the background absorbance of the medium and assay reagents.
Issue 2: Unexpectedly Low Cytotoxicity
Possible Cause:
-
The chosen cell line may be resistant to the compound's mechanism of action.
-
The compound may have degraded due to improper storage or handling.
-
The incubation time may be too short to induce a cytotoxic effect.
Solution:
-
Cell Line Selection: If possible, test the compound on a panel of different cell lines.
-
Compound Integrity: Ensure the compound is stored correctly and prepare fresh dilutions for each experiment.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
Quantitative Data Presentation
The following tables provide examples of how to present cytotoxicity data for "this compound" across different mammalian cell lines.
Table 1: IC50 Values of "this compound" in Various Mammalian Cell Lines after 48-hour Treatment
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Human Lung Carcinoma | 15.2 ± 1.8 |
| HeLa | Human Cervical Cancer | 22.5 ± 2.5 |
| MCF-7 | Human Breast Cancer | 35.1 ± 3.1 |
| HepG2 | Human Liver Cancer | 18.9 ± 2.2 |
| HEK293 | Human Embryonic Kidney | > 50 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Lactate Dehydrogenase (LDH) Release in A549 cells treated with "this compound" for 24 hours
| Concentration (µM) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle Control) | 5.2 ± 0.8 |
| 1 | 8.1 ± 1.1 |
| 5 | 15.6 ± 2.3 |
| 10 | 28.4 ± 3.5 |
| 25 | 55.9 ± 4.7 |
| 50 | 82.3 ± 6.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
"this compound"
-
Mammalian cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of LDH from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.
Materials:
-
"this compound"
-
Mammalian cell line of interest
-
Complete culture medium (serum-free medium is recommended for the assay)
-
96-well tissue culture plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of "this compound" as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.[12]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration after subtracting the background and spontaneous release values, relative to the maximum release control.
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of "this compound".
Caption: A logical workflow for troubleshooting unexpected results in cytotoxicity assays.
Caption: Overview of the extrinsic and intrinsic pathways of apoptosis.[9][13][14][15]
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT Assay [protocols.io]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce off-target effects of "Tuberculosis inhibitor 12" in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the off-target effects of "Tuberculosis inhibitor 12" and other novel anti-tubercular agents during experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
"this compound" is described as an oxadiazole derivative that inhibits the growth of Mycobacterium tuberculosis. At a concentration of 20 μM, it has shown inhibition rates of 82% and 78% in different assays.[1] Another compound, TB-E12, has been identified as an inhibitor of the FtsZ protein, which is crucial for bacterial cell division, exhibiting specific anti-tuberculosis activity.[2] The exact molecular target and mechanism of action of "this compound" from commercial suppliers may not always be clearly defined, necessitating careful experimental validation.
Q2: What are off-target effects and why are they a significant concern in drug development?
Off-target effects occur when a drug or inhibitor interacts with unintended molecular targets within an organism, in addition to its intended target.[3] These unintended interactions can lead to a variety of undesirable outcomes, including cellular toxicity, misleading experimental results, and adverse side effects in a clinical setting.[3][4] Minimizing off-target effects is crucial for developing safe and effective therapeutic agents.[3]
Q3: How can I computationally predict potential off-target effects of "this compound"?
Rational drug design and computational tools can be employed to anticipate potential off-target interactions.[3] By analyzing the molecular structure of "this compound," researchers can use techniques like molecular docking and sequence alignment to screen for potential binding to other proteins with similar binding pockets to the intended target.[2] Machine learning and artificial intelligence are also emerging as powerful tools for predicting these interactions with greater precision.[3]
Q4: What are the initial experimental steps to identify off-target effects?
A multi-pronged approach involving both biochemical and cell-based assays is recommended for validating inhibitor specificity.[5] Initial steps should include:
-
Biochemical Assays: Techniques like kinome profiling can screen the inhibitor against a large panel of kinases to provide a broad view of its selectivity.[5][6]
-
Cell-Based Assays: Cellular Thermal Shift Assays (CETSA) can confirm target engagement within a cellular context.[5] Phenotypic screening can also help identify unexpected cellular effects.[5]
Troubleshooting Guide
Q1: My "this compound" is showing significant cytotoxicity in eukaryotic cell lines, which is unexpected for an anti-bacterial agent. What could be the cause and how do I investigate it?
Possible Cause: This suggests that the inhibitor may have off-target effects on essential proteins or pathways in eukaryotic cells.
Troubleshooting Steps:
-
Determine the Cellular IC50: First, establish the half-maximal inhibitory concentration (IC50) for cytotoxicity in your eukaryotic cell line(s).
-
Perform a Broad Off-Target Screen: A broad screening approach is crucial to identify potential unintended targets. A kinome scan, for example, can assess the inhibitor's activity against a wide range of human kinases.[5]
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to identify which proteins in the eukaryotic cell are being bound by "this compound". This can provide direct evidence of off-target engagement.[5]
-
Compare On-Target and Off-Target Potency: Compare the concentration of the inhibitor required to engage the off-target (from CETSA or biochemical assays) with the concentration that kills M. tuberculosis. A small window between these two concentrations indicates a higher likelihood of off-target-driven toxicity.
Q2: I'm observing a phenotype in my experiments that cannot be explained by the known function of the intended target of "this compound". How can I identify the responsible off-target pathway?
Possible Cause: The inhibitor may be interacting with an unexpected protein, leading to the activation or inhibition of a secondary signaling pathway.[7][8]
Troubleshooting Steps:
-
Hypothesize Potential Pathways: Based on the observed phenotype, research which signaling pathways could be responsible.
-
Phospho-Proteomics/Western Blotting: Use techniques like phospho-proteomics or targeted western blotting to see if key proteins in the hypothesized off-target pathway are being differentially phosphorylated upon treatment with the inhibitor.
-
Genetic Knockdown/Overexpression: Modulate the expression of the suspected off-target protein (e.g., using siRNA or CRISPR) and observe if this alters the cellular response to "this compound".
-
Chemical Proteomics: Employ chemical proteomics methods to pull down the proteins that directly interact with a tagged version of your inhibitor.
Experimental Protocols & Data Presentation
Kinase Selectivity Profiling
This protocol provides a general method for assessing the selectivity of an inhibitor against a panel of kinases.
Objective: To determine the inhibitory activity of "this compound" against a broad range of kinases to identify potential off-targets.
Methodology:
-
Plate Preparation: A library of purified, active kinases is arrayed in a multi-well plate format.[5]
-
Compound Incubation: "this compound" is added to the wells at a fixed concentration (e.g., 1 µM).[5]
-
Reaction Initiation: A substrate peptide and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) are added to initiate the kinase reaction.[5][9]
-
Incubation: The reaction is incubated at 30°C for a predetermined time (e.g., 10-30 minutes).[10]
-
Reaction Termination: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.[10]
-
Quantification: The amount of phosphorylated substrate is quantified using a scintillation counter or a fluorescence plate reader.[10]
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of the compound to a control.[5]
Data Presentation:
The results of a kinase selectivity profile can be summarized in a table as shown below.
| Kinase Target | % Inhibition at 1 µM "this compound" | Primary Target/Off-Target |
| Target Kinase A | 95% | Primary Target |
| Off-Target Kinase B | 85% | Significant Off-Target |
| Off-Target Kinase C | 15% | Minimal Off-Target |
| ... | ... | ... |
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA to confirm target engagement in intact cells.
Objective: To determine if "this compound" binds to its intended target and other proteins in a cellular environment.
Methodology:
-
Cell Treatment: Intact cells are incubated with "this compound" at various concentrations.[5]
-
Thermal Challenge: The treated cells are heated to a range of temperatures.[5]
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.[5]
-
Target Protein Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or other immunoassays.[5]
Data Presentation:
The results can be presented as a table showing the melting temperature (Tm) shift.
| Protein | Tm (°C) - Vehicle Control | Tm (°C) - "this compound" | ΔTm (°C) |
| Intended Target | 52.1 | 56.5 | +4.4 |
| Potential Off-Target X | 60.3 | 63.8 | +3.5 |
| Non-Target Protein Y | 48.7 | 48.9 | +0.2 |
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. potential off-target effects of an inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of TB-E12 as a novel FtsZ inhibitor with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role and Potential Application of IL-12 in the Immune Regulation of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Improving the stability of "Tuberculosis inhibitor 12" in experimental conditions
Welcome to the technical support center for Tuberculosis Inhibitor 12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and stable handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an oxadiazole derivative that has demonstrated specific inhibitory activity against Mycobacterium tuberculosis (M. tb). Its mechanism of action is conditional, showing efficacy when M. tb utilizes butyrate (B1204436) as a primary carbon source, but not glucose.[1][2][3] This suggests that the inhibitor targets a metabolic pathway essential for fatty acid metabolism in M. tb, a process crucial for the bacterium's survival within the host.[4][5] While the precise molecular target has not been definitively identified in the available literature, it is hypothesized to be an enzyme within the fatty acid β-oxidation pathway or the glyoxylate (B1226380) shunt.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and activity of this compound, please adhere to the following storage recommendations. The compound is known to be sensitive to light.[6]
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | 4°C | Long-term | Protect from light. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Protect from light.[6] |
| -80°C | Up to 6 months | Protect from light.[6] |
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] For optimal results, use newly opened, anhydrous DMSO, as the compound may be sensitive to water. Sonication may be required to fully dissolve the compound.[6]
Q4: Is this compound cytotoxic to mammalian cells?
A4: Studies on the oxadiazole series, including this compound, have shown that these compounds lack significant cytotoxicity against mammalian cells.[1][3] However, it is always recommended to perform a cytotoxicity assay with your specific cell line and experimental conditions to determine the appropriate concentration range.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or No Inhibitory Activity Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Carbon Source in Media: The inhibitor's activity is dependent on butyrate metabolism.[1][2][3] | Ensure that the M. tb culture medium (e.g., 7H9) is supplemented with butyrate as the primary carbon source and does not contain glucose.[1][2] |
| Compound Degradation: Improper storage or handling can lead to degradation. | Verify that the compound has been stored according to the recommendations (see FAQ 2). Prepare fresh stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles. |
| Compound Precipitation: As a hydrophobic molecule, the inhibitor may precipitate in aqueous media. | Visually inspect the culture medium for any precipitate after adding the compound. See "Issue 2: Compound Precipitation in Assay Medium" for detailed solutions. |
Issue 2: Compound Precipitation in Assay Medium
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility: Oxadiazole derivatives can have poor solubility in aqueous solutions.[7][8] | Optimize Dilution Protocol: Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in your assay medium, vortexing between each dilution to minimize precipitation.[3] Control Final DMSO Concentration: Keep the final DMSO concentration in your assay below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[3] Use of Surfactants: Consider the addition of a non-ionic surfactant like Tween-80 to the assay medium to improve compound solubility.[9] |
| Interaction with Media Components: Components in the media may reduce the solubility of the compound. | Test the solubility of the inhibitor in the basal medium before adding other supplements to identify any potential interactions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the compound is completely dissolved, resulting in a clear solution.
-
Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay in Butyrate Medium
-
Prepare Butyrate-Based Medium: Use a 7H9 broth base supplemented with a suitable concentration of sodium butyrate (e.g., 5 mM) as the sole carbon source. The medium should also contain other necessary supplements like Tyloxapol, but exclude glucose and OADC enrichment which contains oleic acid that could interfere.
-
Prepare Compound Dilutions: Perform a serial two-fold dilution of the this compound stock solution in the butyrate-based medium in a 96-well microplate.
-
Inoculate with M. tuberculosis: Add an inoculum of M. tb (e.g., H37Rv) to each well to achieve a final cell density appropriate for MIC testing.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
Determine MIC: The MIC is the lowest concentration of the inhibitor that prevents visible growth of M. tb. This can be assessed visually or by using a growth indicator such as Resazurin.
Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Hypothesized metabolic pathway targeted by this compound.
Caption: Troubleshooting logic for addressing lack of inhibitor activity.
References
- 1. Inhibition of Fatty Acid Oxidation Promotes Macrophage Control of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. Oxadiazoles Have Butyrate-Specific Conditional Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycobacterium tuberculosis Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficacy of "Tuberculosis Inhibitor 12" in Mycobacterial Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "Tuberculosis inhibitor 12," an oxadiazole-based compound with conditional activity against Mycobacterium tuberculosis. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and efficacy data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" is an oxadiazole-containing small molecule identified through a phenotypic screen to have selective inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). Its efficacy is notably conditional on the carbon source utilized by the bacteria. The compound demonstrates significant activity when M. tuberculosis is grown on butyrate (B1204436), a short-chain fatty acid, but shows minimal activity when glucose is the primary carbon source.[1] This suggests that "this compound" likely targets a metabolic pathway essential for the utilization of fatty acids, which are considered a key nutrient source for M. tuberculosis within the host.[1] The precise molecular target has not yet been elucidated.
Q2: What is the optimal solvent and storage condition for "this compound"?
A2: "this compound" should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For optimal stability, the stock solution should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to protect the solution from light.[2]
Q3: What are the reported efficacy and cytotoxicity values for "this compound"?
A3: "this compound" exhibits potent activity against M. tuberculosis in a butyrate-based medium with a Minimum Inhibitory Concentration (MIC) of 1.25 µM. In contrast, its MIC in a glucose-based medium is greater than 20 µM. The compound shows low cytotoxicity against Vero cells, with a 50% inhibitory concentration (IC50) of greater than 50 µM, indicating a favorable selectivity index.[1]
Q4: Can the efficacy of "this compound" be enhanced through combination therapy?
A4: While specific synergistic studies for "this compound" have not been reported in the primary literature, other oxadiazole-based compounds have demonstrated synergistic effects with existing anti-tuberculosis drugs.[3][4] Given the unique conditional activity of "this compound," investigating its potential synergy with first- and second-line anti-TB drugs, such as isoniazid (B1672263) or rifampicin, is a promising area for research. A standard method for assessing synergy is the checkerboard assay.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of "this compound" in butyrate medium.
-
Possible Cause 1: Compound Precipitation. "this compound" is a hydrophobic molecule. Adding the DMSO stock solution directly to the aqueous culture medium without proper mixing can cause localized high concentrations and precipitation, reducing the effective concentration of the inhibitor.
-
Solution: Pre-warm the culture medium to 37°C before adding the compound. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. Avoid using a final DMSO concentration above 0.5% to prevent solvent toxicity to the mycobacteria.[5][6]
-
-
Possible Cause 2: Inaccurate Butyrate Concentration. The activity of "this compound" is dependent on butyrate metabolism. Incorrect preparation of the butyrate-containing medium can affect bacterial metabolism and inhibitor efficacy.
-
Solution: Ensure the final concentration of sodium butyrate in the medium is accurately prepared, typically between 5 mM and 10 mM for optimal growth and inhibitor activity.[1]
-
-
Possible Cause 3: Bacterial Clumping. M. tuberculosis has a tendency to clump in liquid cultures, which can lead to inconsistent exposure of the bacteria to the inhibitor.
-
Solution: Before inoculation, pass the bacterial culture through a syringe with a fine-gauge needle (e.g., 27-gauge) multiple times to break up clumps. The use of a detergent like Tyloxapol (0.05%) in the culture medium can also help to maintain a single-cell suspension.[1]
-
Issue 2: "this compound" appears to be active in glucose-based medium, contradicting published data.
-
Possible Cause 1: High Final DMSO Concentration. Although "this compound" is largely inactive in glucose medium, high concentrations of the DMSO solvent can have an inhibitory effect on mycobacterial growth.
-
Solution: Ensure that the final concentration of DMSO in your assay does not exceed 0.5%. Run a vehicle control with the same concentration of DMSO to account for any solvent-induced growth inhibition.
-
-
Possible Cause 2: Cross-contamination of media. Accidental introduction of fatty acids into the glucose-based medium could potentially sensitize the bacteria to the inhibitor.
-
Solution: Use dedicated glassware and sterile, disposable plasticware for preparing and dispensing glucose- and butyrate-based media to prevent cross-contamination.
-
Quantitative Data Summary
The following tables summarize the efficacy and cytotoxicity data for "this compound" and related oxadiazole analogs from the foundational study by Early JV, et al. (2016).[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Oxadiazole Compounds against M. tuberculosis H37Rv
| Compound ID | MIC in Butyrate Medium (µM) | MIC in Glucose Medium (µM) |
| This compound (Compound 3) | 1.25 | >20 |
| Compound 1 | 2.5 | >20 |
| Compound 2 | 1.25 | >20 |
| Compound 4 | 2.5 | >20 |
| Compound 5 | 1.25 | >20 |
| Compound 6 | 2.5 | >20 |
Table 2: Cytotoxicity (IC50) and Selectivity Index of Active Oxadiazole Compounds
| Compound ID | IC50 against Vero Cells (µM) | Selectivity Index (IC50/MIC in Butyrate) |
| This compound (Compound 3) | >50 | >40 |
| Compound 1 | >50 | >20 |
| Compound 2 | >50 | >40 |
| Compound 4 | >50 | >20 |
| Compound 5 | >50 | >40 |
| Compound 6 | >50 | >20 |
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Butyrate Medium
-
Media Preparation: Prepare Middlebrook 7H9 medium supplemented with 0.05% Tyloxapol and 10 mM sodium butyrate (7H9-Ty-10BT).
-
Bacterial Culture Preparation: Grow M. tuberculosis H37Rv expressing a fluorescent reporter protein (e.g., mCherry) in 7H9-Ty-10BT medium in roller bottles at 37°C to an OD590 of 0.6-0.8.
-
Inoculum Preparation: Filter the culture through a 5-µm pore-size filter and adjust the OD590 to 0.09 with fresh 7H9-Ty-10BT medium.
-
Compound Preparation: Prepare a 2-fold serial dilution of "this compound" in DMSO. The final concentrations in the assay should typically range from 20 µM down to 0.156 µM.
-
Assay Setup: In a 96-well plate, add the diluted compounds. Add 10 µL of the prepared bacterial inoculum to each well. Include a no-drug control (with DMSO vehicle) and a positive control (e.g., rifampicin).
-
Incubation: Incubate the plate at 37°C for 6 days.
-
MIC Determination: Measure bacterial growth by reading the fluorescence (for fluorescent strains) or OD590. The MIC is defined as the lowest concentration of the compound that inhibits 90% of the bacterial growth compared to the no-drug control.[1]
Protocol 2: Cytotoxicity Assay against Vero Cells
-
Cell Culture: Culture Vero cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of "this compound" in the culture medium and add to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo) to each well and measure the luminescence according to the manufacturer's instructions.
-
IC50 Determination: Calculate the concentration of the compound that reduces cell viability by 50% (IC50) compared to the vehicle control by plotting the data using a non-linear regression model.[1]
Visualizations
Caption: Experimental workflow for evaluating "this compound".
Caption: Conditional activity of "this compound".
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. Oxadiazoles Have Butyrate-Specific Conditional Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A host-directed oxadiazole compound potentiates antituberculosis treatment via zinc poisoning in human macrophages and in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Refining Screening Protocols for Potent TB Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining screening protocols for the identification of more potent tuberculosis (TB) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during TB drug screening experiments.
Microplate Alamar Blue Assay (MABA)
Q1: My MABA results are inconsistent between plates or experiments. What are the potential causes?
A1: Inconsistent MABA results can stem from several factors:
-
Inoculum Preparation: The density and homogeneity of the Mycobacterium tuberculosis (Mtb) culture are critical. Clumping of bacteria can lead to variable cell numbers in different wells, affecting the final readout. Ensure the bacterial suspension is well-mixed and standardized to the correct McFarland standard (typically 0.5) before inoculation.[1]
-
Compound Solubility: Poor solubility of test compounds can lead to precipitation, altering the effective concentration in the assay medium. Ensure your compounds are fully dissolved in the solvent (e.g., DMSO) before dilution into the assay medium.[1]
-
Media Components: The composition of the growth medium, such as Middlebrook 7H9 with supplements, can influence the availability of hydrophobic compounds. Consistency in media preparation is crucial.[1]
-
Evaporation: Edge effects in microplates can cause evaporation, leading to increased compound concentration in the outer wells. To mitigate this, add sterile water or media to the perimeter wells of the plate and use a plate sealer.[1][2]
-
Incubation Conditions: Ensure uniform temperature and humidity in the incubator to maintain consistent growth conditions across all plates.[1]
Q2: The color change in my MABA is ambiguous, making the minimum inhibitory concentration (MIC) difficult to determine. How can I improve this?
A2: Ambiguous color changes are often due to suboptimal bacterial growth or reagent issues.
-
Sufficient Bacterial Growth: Before adding the Alamar Blue reagent, ensure there is sufficient bacterial growth in the control wells (wells with bacteria but no drug). This is indicated by a color change from blue to pink. If the control well remains blue, continue incubating and check daily before adding the reagent to all wells.[2][3]
-
Reagent Preparation and Incubation: Use a freshly prepared mixture of Alamar Blue and Tween 80. After adding the reagent, incubate for a sufficient time (e.g., 24 hours) to allow for a clear color change.[2][4] With some drugs like ethambutol, intermediate violet colors may be observed; extended incubation can help resolve these to a definitive pink or blue.[5]
Luciferase Reporter Phage (LRP) Assay
Q3: The signal in my LRP assay is low, even in the control wells. What could be the problem?
A3: Low signal in an LRP assay can be due to several factors related to the phage, bacteria, or assay conditions:
-
Phage Titer and Infectivity: The titer and infectivity of the mycobacteriophage are crucial. Use a high-titer phage stock for infection.[6] The sensitivity of the assay can be limited by the efficiency of phage entry into the mycobacterial cells.[6] Some phages, like the L5 mycobacteriophage, may not efficiently infect all M. tuberculosis complex strains.[6]
-
Bacterial Viability and Metabolic Activity: The LRP assay relies on the metabolic activity of viable bacteria to produce ATP, which is required for the luciferase reaction.[6] Ensure that the Mtb culture is in the logarithmic growth phase and metabolically active at the time of infection.
-
Multiplicity of Infection (MOI): The ratio of phage to bacteria (MOI) should be optimized. A common starting point is an MOI of 10.[7]
-
Incubation Times: Both the phage-bacteria incubation time and the post-infection incubation time before adding the luciferase substrate are critical and may need optimization.[7][8]
Q4: I am screening for inhibitors against non-replicating or dormant Mtb. Is the LRP assay suitable for this?
A4: Standard LRP assays are primarily designed for metabolically active, replicating bacteria. However, modifications can be made to detect dormant bacilli. This involves using engineered luciferase reporter phages with promoters from genes that are active during dormancy, such as hsp60, icl, and acr.[7][9] These specialized phages can show detectable luciferase activity in both actively growing and dormant Mtb.[7][9]
High-Content Screening (HCS) with Macrophages
Q5: I am observing high levels of cytotoxicity in my macrophage-based HCS assay, making it difficult to distinguish between antibacterial activity and host cell toxicity.
A5: Differentiating between specific anti-mycobacterial effects and general cytotoxicity is a common challenge in intracellular assays.
-
Determine the Cytotoxic Concentration (CC50): First, determine the 50% cytotoxic concentration (CC50) of your compounds on the host macrophages in the absence of bacteria.[1]
-
Calculate the Selectivity Index (SI): The selectivity index (SI), calculated as the ratio of CC50 to the inhibitory concentration (e.g., IC90 or MIC) against intracellular Mtb, is a key parameter. A higher SI value (typically >10) indicates that the compound is more toxic to the bacteria than to the host cells.[1][10]
-
Use a Secondary Cytotoxicity Assay: Confirm cytotoxicity using a different method to rule out assay-specific artifacts. For example, if you are using an MTT assay, you could try an LDH release assay.[1]
-
Time-Dependent Toxicity: Assess cytotoxicity at different time points to understand the kinetics of the toxic effect.[1]
Q6: My HCS image analysis is not accurately quantifying the number of infected macrophages or intracellular bacteria. How can I improve this?
A6: Accurate image analysis is fundamental for reliable HCS data.
-
Image Quality: Ensure high-quality images with good signal-to-noise ratio and minimal artifacts. Optimize microscopy settings, including exposure time and focus.
-
Segmentation Parameters: The parameters used for image segmentation (identifying and separating individual cells and bacteria) are critical. These may need to be adjusted and validated for your specific cell type and staining.
-
Controls: Use appropriate controls on each plate, including uninfected cells, infected untreated cells, and cells treated with a known intracellularly active anti-TB drug, to validate the performance of the image analysis algorithm.[11]
General Troubleshooting
Q7: My screening results are not reproducible, or I see discordant results between different screening assays (e.g., MABA vs. a molecular assay). What should I consider?
A7: Discrepancies between screening results are not uncommon and can provide valuable insights.
-
Different Biological Readouts: Different assays measure different biological phenomena. For instance, MABA measures metabolic activity, while a molecular assay might detect the presence of specific resistance mutations. A compound might inhibit metabolic activity without being bactericidal, or a resistance mutation detected by a molecular test might not confer resistance to the specific compound being tested.[12][13][14]
-
Heteroresistance: The presence of a mixed population of susceptible and resistant bacteria (heteroresistance) can lead to discordant results, particularly between molecular and growth-based assays.[14]
-
Assay-Specific Limitations: Be aware of the inherent limitations of each assay. For example, some molecular tests may not detect all resistance-conferring mutations.[15]
-
Confirmation with a Secondary Assay: It is good practice to confirm hits from a primary screen using a secondary assay with a different mechanism to reduce the number of false positives.[16]
Q8: A hit from my whole-cell screen is not showing activity against the purified target enzyme. What could be the reason?
A8: This is a common challenge in drug discovery.
-
Prodrugs: The compound may be a prodrug that requires metabolic activation by Mtb to become active.[17] The purified enzyme in an in vitro assay lacks the necessary cellular machinery for this activation.
-
Different Mechanism of Action: The compound may have a different mechanism of action than initially hypothesized. Whole-cell screening can identify inhibitors that act on various cellular pathways, not just a single target.[18][19]
-
Cellular Environment: The conditions of the enzymatic assay (e.g., pH, cofactors) may not accurately reflect the intracellular environment where the compound acts.
-
Efflux Pumps and Cell Permeability: The compound may be actively removed from the cell by efflux pumps or may not be able to reach the target in a whole-cell context, issues that are bypassed in a purified enzyme assay.[20]
Quantitative Data Summary
The following tables summarize key quantitative data for common TB screening assays.
Table 1: Performance Metrics of High-Throughput Screening (HTS) Assays
| Assay Type | Platform | Library Size | Hit Rate (%) | Z'-Factor | Reference |
| MABA | 384-well | 100,997 | 1.77 | > 0.7 | [10] |
| MABA | 384-well | 1,105 | ≥ 90% inhibition | Not specified | [21] |
| Bayesian Model-enhanced | In vitro | 550 (from 82,403 computationally screened) | 15-28 | Not applicable | [22][23] |
| ClpC1P1P2 degradation | 384-well | ~1.8 million subset | 1.0 (primary hits) | 0.81 | [24] |
| MtrMtb inhibition | 384-well | 137,585 | 0.014 (confirmed hits) | > 0.6 | [16] |
Table 2: Example Minimum Inhibitory Concentrations (MICs) from MABA
| Drug | M. tuberculosis Strain(s) | MIC Range (µg/mL) | Reference |
| Isoniazid | Clinical Isolates | ≤0.25 (susceptible) | [5] |
| Rifampicin | Clinical Isolates | ≤0.25 (susceptible) | [5] |
| Ethambutol | Clinical Isolates | ≤2 (susceptible) | [5] |
| Streptomycin | Clinical Isolates | ≤2 (susceptible) | [5] |
Experimental Protocols
Microplate Alamar Blue Assay (MABA) Protocol
This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis H37Rv culture
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
20% Tween 80 solution
Procedure:
-
Plate Setup: Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to minimize evaporation.[2]
-
Media Dispensing: Dispense 100 µL of supplemented 7H9 broth into all test wells.[2]
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds directly in the plate. Add 100 µL of the highest drug concentration (2x the final desired concentration) to the first well of a row. Mix and transfer 100 µL to the next well, repeating for the desired concentration range. Discard 100 µL from the last dilution well.[2]
-
Controls: Include the following controls on each plate:
-
Inoculum Control: Wells with 100 µL of 7H9 broth without any drug.
-
Sterility Control: Wells with 200 µL of 7H9 broth only (no bacteria, no drug).
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used.[2]
-
-
Inoculum Preparation: Grow M. tuberculosis to mid-log phase. Adjust the bacterial suspension with fresh 7H9 broth to match the turbidity of a 0.5 McFarland standard. Prepare a final inoculum by diluting this suspension 1:20 in 7H9 broth to achieve approximately 5 x 10⁵ CFU/mL.[2]
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to all test and control wells (except the sterility control). The final volume in each well will be 200 µL.[2]
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.[2][3]
-
Addition of Alamar Blue: After the initial incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to one of the inoculum control wells. Re-incubate for 12-24 hours.[2]
-
MIC Determination: If the control well turns from blue to pink, add the Alamar Blue mixture to all other wells. Incubate for another 24 hours. The MIC is the lowest drug concentration that prevents a color change from blue to pink.[2][3]
Luciferase Reporter Phage (LRP) Assay Protocol
This is a general protocol for screening compounds using the LRP assay.
Materials:
-
Sterile cryovials or 96-well plates
-
Middlebrook 7H9 broth
-
M. tuberculosis H37Rv culture
-
Test compounds
-
High-titer luciferase reporter mycobacteriophage
-
Luciferin (B1168401) substrate
-
Luminometer
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth, adjusted to a McFarland standard of #2.[6]
-
Assay Setup: In a sterile cryovial, combine:
-
350 µL of Middlebrook 7H9 broth
-
100 µL of the M. tuberculosis cell suspension
-
50 µL of the test compound at the desired concentration.[6]
-
-
Controls:
-
Negative Control: 400 µL of Middlebrook 7H9 broth and 100 µL of the M. tuberculosis cell suspension.[6]
-
-
Incubation with Compound: Incubate the vials at 37°C for 72 hours.[6]
-
Phage Infection: Add 50 µL of the high-titer mycobacteriophage to each vial.[6] Incubate at 37°C for 3-4 hours.[7]
-
Luminescence Measurement: Add the luciferin substrate according to the manufacturer's instructions. Measure the light emission (Relative Light Units, RLU) using a luminometer.[6]
-
Data Analysis: Calculate the percentage reduction in RLU for the test compounds compared to the negative control.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Workflow for the Luciferase Reporter Phage (LRP) Assay.
Caption: Workflow for High-Content Screening (HCS) of Mtb-infected macrophages.
Caption: Logical workflow for hit validation and triaging in TB drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. bbrc.in [bbrc.in]
- 7. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high content screening assay for discovery of antimycobacterial compounds based on primary human macrophages infected with virulent Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inconsistencies in drug susceptibility testing of Mycobacterium tuberculosis: Current riddles and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Laboratory perspective of tuberculosis diagnosis –Test principles and report interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. google.com [google.com]
- 16. journals.asm.org [journals.asm.org]
- 17. medindia.net [medindia.net]
- 18. Hit Generation in TB Drug Discovery: From Genome to Granuloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Enhancing Hit Identification in Mycobacterium tuberculosis Drug Discovery Using Validated Dual-Event Bayesian Models | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reliable Anti-Tubercular Drug Susceptibility Testing
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate inconsistent results in anti-tubercular drug susceptibility testing (DST).
Troubleshooting Guides
This section addresses specific issues that can lead to variability in anti-tubercular DST results. Each problem is followed by a list of potential causes and recommended solutions.
Problem 1: High variability between replicate plates or wells.
| Potential Cause | Recommended Solution |
| Inoculum Preparation | Ensure the bacterial suspension is homogenous and free of clumps. Vortexing with glass beads can help break up clumps of Mycobacterium tuberculosis. Standardize the inoculum density using a McFarland standard or by measuring optical density.[1][2][3] |
| Pipetting Errors | Calibrate and regularly service pipettes. Use appropriate pipetting techniques to ensure accurate and consistent volumes are dispensed. |
| Edge Effects in Microplates | To minimize evaporation from wells on the edge of the plate, which can concentrate media and drugs, fill the outer wells with sterile water or media without inoculum.[4] |
| Inconsistent Incubation | Ensure consistent temperature and humidity within the incubator. Avoid frequent opening of the incubator door. |
Problem 2: Discrepancies between phenotypic and genotypic DST results.
| Potential Cause | Recommended Solution |
| Novel or Uncharacterized Resistance Mutations | Genotypic tests only detect known resistance-conferring mutations. If a phenotypic resistance is observed but no mutation is detected, consider the possibility of a novel resistance mechanism.[5][6] |
| Heteroresistance | The sample may contain a mixed population of susceptible and resistant bacteria. Phenotypic methods may detect the resistant subpopulation, while genotypic methods might not if the proportion of resistant bacteria is below the limit of detection. |
| Silent Mutations | Some mutations detected by genotypic assays may not confer resistance in vitro (silent mutations).[7] |
| Drug Efflux or other Non-genetic Mechanisms | Resistance may be due to mechanisms other than target gene mutations, such as drug efflux pumps, which would not be detected by standard genotypic tests. |
Problem 3: False resistance or susceptibility results.
| Potential Cause | Recommended Solution |
| Drug Instability or Incorrect Concentration | Prepare drug solutions fresh and store them under appropriate conditions (light protection, temperature). Verify the potency of the drug stock. Some drugs are unstable in certain media or at specific pH levels.[8] |
| Inappropriate Critical Concentration | The critical concentration used to define resistance is method- and drug-specific. Ensure the correct, validated critical concentration is being used for the specific DST method.[5][9][10] |
| Cross-Contamination | Strict aseptic techniques are crucial to prevent cross-contamination between samples, which can lead to false-positive growth in drug-containing wells.[11] |
| Over- or Under-Inoculation | An inoculum that is too dense can overwhelm the drug, leading to false resistance. An inoculum that is too sparse may not show growth even in the absence of the drug, leading to false susceptibility.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in anti-tubercular DST?
A1: The most common sources of error include improper inoculum preparation, leading to incorrect bacterial density or clumping; drug degradation due to improper storage or preparation; cross-contamination of cultures; and technical errors in performing the assay, such as inaccurate pipetting.[1][8][11] The choice of DST method and the specific drug being tested can also influence the reliability of the results.[5][9]
Q2: How can I ensure the quality and consistency of my anti-tubercular drugs?
A2: To ensure the quality of your anti-tubercular drugs, purchase them from a reputable supplier and obtain a certificate of analysis. Prepare stock solutions under sterile conditions, using the recommended solvent and storing them at the correct temperature, protected from light. It is advisable to prepare fresh working solutions for each experiment.[13] Participation in external quality control programs for drug concentration measurement can also provide valuable insights into the accuracy of your drug preparations.[14][15][16]
Q3: What is the impact of inoculum size on DST results?
A3: The size of the bacterial inoculum is a critical factor in phenotypic DST.[1][2][3] While some studies suggest that a higher inoculum might not significantly change the drug susceptibility profile for some drugs and can lead to faster results, a standardized and consistent inoculum is crucial for reproducibility.[1][17] An overly dense inoculum can lead to false resistance, while an insufficient inoculum can result in false susceptibility.
Q4: Why are results for pyrazinamide (B1679903) (PZA) often inconsistent?
A4: PZA susceptibility testing is notoriously challenging due to its mechanism of action. PZA is a prodrug that is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase under acidic conditions.[18] Maintaining a consistent acidic pH in the culture medium is difficult and crucial for accurate results. Minor shifts in pH can inactivate the drug, leading to false resistance.[18][19][20]
Q5: What are the advantages and disadvantages of different DST methods?
A5: Phenotypic methods, such as the agar (B569324) proportion method and liquid culture systems like MGIT 960, directly measure the ability of the bacteria to grow in the presence of a drug and are considered the gold standard.[7][21] However, they are slow. The Microplate Alamar Blue Assay (MABA) is a faster and less expensive phenotypic method.[4][22][23] Genotypic methods, like line probe assays and whole-genome sequencing, are rapid and can detect resistance-conferring mutations. However, they can only identify known mutations and may not detect all forms of resistance.[5][6]
Experimental Protocols
Standardized Inoculum Preparation for Phenotypic DST
-
Culture Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) until it reaches mid-log phase.
-
Homogenization: To break up bacterial clumps, vortex the culture tube containing 5-10 sterile glass beads for 1-2 minutes.
-
Turbidity Adjustment: Allow the larger clumps to settle for 30-40 minutes. Carefully transfer the supernatant to a new sterile tube. Adjust the turbidity of the bacterial suspension to match a 1.0 McFarland standard by adding sterile saline or broth. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.
-
Final Dilution: For most phenotypic assays, a final dilution of the standardized suspension is required. For example, for the agar proportion method, a 1:100 dilution of the adjusted suspension is often used.
Microplate Alamar Blue Assay (MABA) Protocol
-
Plate Preparation: In a 96-well microplate, add 100 µL of sterile Middlebrook 7H9 broth with OADC to all wells.
-
Drug Dilution: Add 100 µL of the highest concentration of the anti-tubercular drug to the first well of a row and perform serial twofold dilutions across the plate. The last well serves as a drug-free control.
-
Inoculation: Add 100 µL of the standardized M. tuberculosis inoculum (prepared as described above) to each well.
-
Incubation: Seal the plate with paraffin (B1166041) film and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Reading Results: Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that prevents this color change.[4][22][23][24]
Data Presentation
Table 1: Common Causes of Inconsistent DST Results and Mitigation Strategies
| Category | Specific Issue | Potential Impact on Results | Mitigation Strategy |
| Pre-analytical | Improper sample collection/transport | Contamination, loss of viability | Follow standardized collection and transport protocols. |
| Cross-contamination during processing | False-positive resistance | Strict aseptic technique, use of separate workspaces.[11] | |
| Analytical | Inaccurate inoculum density | False resistance (too high), False susceptibility (too low) | Standardize inoculum using McFarland standards.[1][2][3] |
| Drug instability/inactivity | False susceptibility | Prepare fresh drug solutions, verify potency, control pH.[8] | |
| Technical errors (e.g., pipetting) | High variability | Regular equipment calibration and user training. | |
| Post-analytical | Subjective interpretation of results | Inconsistent reading | Use objective endpoints (e.g., colorimetric readers), have a second reader. |
| Data transcription errors | Incorrect reporting | Implement a robust data management and review process. |
Visualizations
Caption: A generalized workflow for anti-tubercular drug susceptibility testing.
Caption: A logical flowchart for troubleshooting inconsistent DST results.
References
- 1. The Effect of Inoculum Size on Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. journals.asm.org [journals.asm.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Drug-Resistant Tuberculosis May Be Under-Diagnosed | Technology Networks [technologynetworks.com]
- 7. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 8. stoptb.org [stoptb.org]
- 9. Drug-susceptibility testing in tuberculosis: methods and reliability of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. False-Positive Mycobacterium tuberculosis Detection: Ways to Prevent Cross-Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aphl.org [aphl.org]
- 13. Quality Assurance of Anti-TB Drugs | Knowledge Base [ntep.in]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Ten-year results of an international external quality control programme for measurement of anti-tuberculosis drug concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ten-year results of an international external quality control programme for measurement of anti-tuberculosis drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prevention of False Resistance Results Obtained in Testing the Susceptibility of Mycobacterium tuberculosis to Pyrazinamide with the Bactec MGIT 960 System Using a Reduced Inoculum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming the Challenges of Pyrazinamide Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis [who.int]
- 22. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. brieflands.com [brieflands.com]
Validation & Comparative
Validating Target Engagement of "Tuberculosis Inhibitor 12" in M. tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless global health threat posed by Mycobacterium tuberculosis (M.tb), particularly the rise of multidrug-resistant strains, necessitates the discovery and rigorous validation of novel therapeutic agents. "Tuberculosis inhibitor 12" (TB-E12), an oxadiazole analogue, has emerged as a promising anti-tubercular agent.[1] This guide provides a comparative analysis of the target engagement validation for TB-E12, contrasting it with established first-line and second-line anti-tuberculosis drugs. We present key experimental data, detailed protocols, and visual workflows to offer a comprehensive resource for researchers in the field.
Executive Summary of Target Engagement
Effective drug action relies on the specific and potent interaction of a compound with its intended molecular target. Validating this "target engagement" is a critical step in drug development. This guide compares the target validation of TB-E12 with three cornerstone anti-tubercular drugs: Isoniazid (B1672263), Rifampicin (B610482), and Bedaquiline (B32110).
| Inhibitor | Target in M. tuberculosis | Key Validation Method(s) | Quantitative Metric(s) |
| This compound (TB-E12) | FtsZ (Cell Division Protein) | GTPase Activity Inhibition, Target Overexpression | IC50: 9.6 µM (GTPase activity)[2]; Elevated MIC in FtsZ overexpressing strain[3] |
| Isoniazid (INH) | InhA (Enoyl-ACP reductase) | Biochemical Inhibition Assays, Genetics | IC50: ~0.04 µM (for direct inhibitors like GSK138)[4] |
| Rifampicin (RIF) | RpoB (β-subunit of RNA polymerase) | In vitro Transcription Assays, Genetics | EC50: ~20 nM (for E. coli RNAP)[5] |
| Bedaquiline (BDQ) | AtpE (c-subunit of ATP synthase) | ATP Synthesis Inhibition Assays, Genetics | IC50: 20-25 nM[6] |
"this compound" (TB-E12): Targeting FtsZ
TB-E12 has been identified as a novel inhibitor of the filamentous temperature-sensitive protein Z (FtsZ).[3] FtsZ is a crucial protein in bacterial cell division, forming the Z-ring at the site of septation. Inhibition of FtsZ's function disrupts cell division, leading to bacterial death.
Evidence of Target Engagement
1.1.1. Inhibition of FtsZ GTPase Activity: The functionality of FtsZ is dependent on its intrinsic GTPase activity. TB-E12 has been shown to inhibit the GTPase activity of M.tb-FtsZ with an IC50 of 9.6 µM.[2] This provides direct biochemical evidence of TB-E12's interaction with its target.
1.1.2. Target Overexpression: A key genetic validation method involves overexpressing the putative target protein in a surrogate mycobacterial species, Mycobacterium smegmatis. A higher Minimum Inhibitory Concentration (MIC) of TB-E12 was observed for the M. smegmatis strain overexpressing M.tb-FtsZ, confirming that FtsZ is the likely target of the inhibitor.[3]
1.1.3. Molecular Docking and Site-Directed Mutagenesis: Computational molecular docking studies and subsequent site-directed mutagenesis have identified Asn22 of M.tb-FtsZ as a key amino acid residue for the interaction with TB-E12.[3]
Experimental Protocols
1.2.1. FtsZ GTPase Activity Inhibition Assay
This assay measures the rate of GTP hydrolysis by FtsZ in the presence and absence of the inhibitor.
-
Materials:
-
Purified M. tuberculosis FtsZ protein
-
GTP solution
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)
-
Malachite green-based phosphate (B84403) detection reagent
-
TB-E12 dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of TB-E12 in the assay buffer.
-
In a 96-well plate, add purified FtsZ protein to each well.
-
Add the different concentrations of TB-E12 or DMSO (vehicle control) to the respective wells and incubate for a defined period (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding a saturating concentration of GTP to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each concentration of TB-E12 and determine the IC50 value by fitting the data to a dose-response curve.
-
1.2.2. Target Overexpression and MIC Determination
-
Procedure:
-
Construct an expression vector containing the M. tuberculosis ftsZ gene under the control of an inducible promoter.
-
Transform this vector into M. smegmatis. As a control, transform a vector without the ftsZ gene.
-
Culture both the FtsZ-overexpressing strain and the control strain in a suitable broth medium containing an inducer for the promoter.
-
Perform a standard microbroth dilution assay to determine the MIC of TB-E12 for both strains.
-
A significant increase in the MIC for the FtsZ-overexpressing strain compared to the control strain indicates on-target activity.
-
Comparative Analysis with Other Tuberculosis Inhibitors
To contextualize the target engagement of TB-E12, we compare it with three well-established anti-tuberculosis drugs with distinct mechanisms of action.
Isoniazid: An Inhibitor of Mycolic Acid Synthesis
Isoniazid (INH) is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, targets the enoyl-acyl carrier protein reductase InhA, a key enzyme in mycolic acid biosynthesis.[7]
-
Target Engagement Validation:
-
Biochemical Assays: The activated form of isoniazid (the INH-NAD adduct) potently inhibits the enzymatic activity of purified InhA. Direct inhibitors of InhA have been developed with IC50 values in the nanomolar range.[4]
-
Genetic Resistance: Mutations in the katG gene (preventing activation) or the inhA promoter region (leading to overexpression of the target) are common causes of isoniazid resistance.[8]
-
Rifampicin: An Inhibitor of Transcription
Rifampicin (RIF) is a potent bactericidal drug that inhibits bacterial DNA-dependent RNA polymerase (RpoB), thereby blocking transcription.[9]
-
Target Engagement Validation:
-
In Vitro Transcription Assays: Rifampicin directly inhibits the activity of purified RNA polymerase in biochemical assays, with an EC50 in the nanomolar range for E. coli RNAP.[5]
-
Genetic Resistance: The vast majority of rifampicin-resistant clinical isolates of M. tuberculosis have mutations in the rpoB gene.[10]
-
Bedaquiline: An Inhibitor of ATP Synthesis
Bedaquiline (BDQ) is a diarylquinoline that targets the c-subunit (AtpE) of the F0 rotor in the ATP synthase, disrupting the proton motive force and inhibiting ATP production.[11]
-
Target Engagement Validation:
Cellular Thermal Shift Assay (CETSA): A Universal Tool for Target Engagement
A powerful and unbiased method to confirm target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA).[13] This technique is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.
CETSA Workflow
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA in M. tuberculosis
-
Materials:
-
Mid-log phase culture of M. tuberculosis
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Test inhibitor (e.g., TB-E12) and vehicle control (DMSO)
-
PCR tubes
-
Thermal cycler
-
Bead beater with lysis tubes and beads
-
Centrifuge
-
Antibodies specific to the target protein (e.g., anti-FtsZ)
-
Western blot reagents and equipment
-
-
Procedure:
-
Harvest mid-log phase M. tuberculosis cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Divide the cell suspension into two aliquots. Treat one with the test inhibitor at a saturating concentration and the other with an equivalent volume of DMSO. Incubate for 1 hour at 37°C.
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point to be tested (e.g., 40°C to 70°C in 2°C increments).
-
Heat the samples in a thermal cycler for a defined time (e.g., 3 minutes) at the respective temperatures, followed by a cooling step to 4°C.
-
Lyse the cells using a bead beater.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody.
-
Determine the band intensities and plot the percentage of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Signaling Pathways and Logical Relationships
Target Validation Logic
Caption: A logical diagram illustrating the multi-faceted approach to target validation.
Conclusion
The validation of target engagement is a critical and multi-faceted process in the development of new anti-tuberculosis drugs. For "this compound" (TB-E12), the available evidence from GTPase activity inhibition and target overexpression studies provides a strong foundation for its proposed mechanism of action targeting FtsZ. A direct comparison with established drugs like isoniazid, rifampicin, and bedaquiline highlights the diverse methodologies employed for target validation, each tailored to the specific target and inhibitor. The Cellular Thermal Shift Assay (CETSA) presents a powerful, universal platform for confirming and quantifying target engagement within the complex milieu of the M. tuberculosis cell, offering a valuable tool for the direct comparison of novel and existing inhibitors. The continued application of these rigorous validation techniques will be paramount in advancing promising new candidates into the clinical pipeline to combat tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of TB-E12 as a novel FtsZ inhibitor with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pelagobio.com [pelagobio.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of mutations associated with isoniazid resistance in multidrug-resistant Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Identification of Novel Derivatives of Rifampicin Targeting Ribonuclease VapC2 of M. tuberculosis H37Rv: Rifampicin Derivatives Target VapC2 of Mtb H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of gene targets that potentiate the action of rifampicin on Mycobacterium bovis BCG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bedaquiline Drug Resistance Emergence Assessment in Multidrug-Resistant Tuberculosis (MDR-TB): a 5-Year Prospective In Vitro Surveillance Study of Bedaquiline and Other Second-Line Drug Susceptibility Testing in MDR-TB Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bedaquiline Targets the ε Subunit of Mycobacterial F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of gene targets that potentiate the action of rifampicin on Mycobacterium bovis BCG - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of Tuberculosis Inhibitor 12 Versus Isoniazid and Rifampicin
For Immediate Release
This guide provides a detailed comparative analysis of a novel investigational compound, "Tuberculosis inhibitor 12," against the first-line anti-tuberculosis drugs, isoniazid (B1672263) and rifampicin (B610482). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available efficacy data, mechanism of action, and relevant experimental protocols.
Introduction
"this compound," an oxadiazole derivative, has been identified as a novel inhibitor of Mycobacterium tuberculosis (Mtb).[1] It functions by targeting the filamentous temperature sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division.[2] This novel mechanism of action presents a potential alternative to combat drug-resistant strains of tuberculosis. This guide compares its in vitro efficacy with the established frontline treatments, isoniazid and rifampicin.
Efficacy Data
The following table summarizes the in vitro efficacy of this compound, isoniazid, and rifampicin against Mycobacterium tuberculosis.
| Compound | Target | Mechanism of Action | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
| This compound | FtsZ Protein | Inhibition of bacterial cell division | 32 µM[3] |
| Isoniazid | InhA (Enoyl-ACP reductase) | Inhibition of mycolic acid synthesis (cell wall) | 0.02 - 0.2 µg/mL |
| Rifampicin | RNA polymerase | Inhibition of RNA synthesis | 0.1 - 0.5 µg/mL |
Note: MIC values for isoniazid and rifampicin can vary depending on the specific strain and testing methodology.
Mechanism of Action Signaling Pathway
The diagram below illustrates the distinct signaling pathways targeted by this compound, isoniazid, and rifampicin in Mycobacterium tuberculosis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC for anti-tuberculosis agents is determined using the broth microdilution method.
1. Preparation of Mycobacterial Inoculum:
-
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase) enrichment until it reaches the mid-log phase.
-
The bacterial suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
2. Preparation of Drug Dilutions:
-
Stock solutions of this compound, isoniazid, and rifampicin are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared mycobacterial suspension.
-
The plates are incubated at 37°C for 7 to 14 days.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.
FtsZ Polymerization Inhibition Assay
This assay evaluates the ability of an inhibitor to prevent the polymerization of the FtsZ protein.
FtsZ GTPase Activity Assay
This assay measures the enzymatic activity of FtsZ, which is essential for its function, and how it is affected by an inhibitor.
1. Reaction Setup:
-
Purified FtsZ protein is incubated with the test inhibitor (e.g., TB-E12) or DMSO (as a control) in a reaction buffer. 2. Initiation of Reaction:
-
The reaction is initiated by the addition of GTP. 3. Measurement of Phosphate (B84403) Release:
-
The GTPase activity is determined by measuring the amount of inorganic phosphate released from GTP hydrolysis over time. This is often done using a malachite green-based colorimetric assay. 4. Data Analysis:
-
The rate of phosphate release in the presence of the inhibitor is compared to the control to determine the percentage of inhibition.
Conclusion
This compound demonstrates a novel mechanism of action by targeting the FtsZ protein, a key component of the bacterial cell division machinery. While its in vitro efficacy, as indicated by the currently available MIC value, is less potent than that of isoniazid and rifampicin, its unique target presents a valuable avenue for the development of new anti-tuberculosis therapies, particularly for drug-resistant strains. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
Head-to-head comparison of "Tuberculosis inhibitor 12" with other FtsZ inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel drug targets. One such promising target is the Filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of tubulin that is essential for bacterial cell division.[1][2] Inhibition of FtsZ disrupts the formation of the Z-ring, a critical step in cytokinesis, ultimately leading to bacterial cell death. This guide provides a head-to-head comparison of "Tuberculosis inhibitor 12" (TB-E12) with other notable FtsZ inhibitors, supported by available experimental data.
Mechanism of Action of FtsZ Inhibitors
FtsZ inhibitors primarily function by disrupting the protein's polymerization dynamics or its GTPase activity. FtsZ monomers polymerize in a GTP-dependent manner to form protofilaments, which then assemble into the Z-ring at the mid-cell. The hydrolysis of GTP to GDP by FtsZ is crucial for the dynamic nature of the Z-ring. By interfering with these processes, FtsZ inhibitors can effectively halt bacterial cell division.[1][3]
Quantitative Comparison of FtsZ Inhibitors
The following table summarizes the available quantitative data for TB-E12 and other FtsZ inhibitors against Mycobacterium tuberculosis.
| Inhibitor | Target | MIC against M. tuberculosis | IC50 (Mtb-FtsZ GTPase Activity) | Notes |
| TB-E12 | Mtb-FtsZ | Excellent anti-TB activity (specific MIC not cited)[1] | 9.6 µM[4] | Identified through phenotype screening of M. smegmatis.[1] |
| SRI-3072 | Mtb-FtsZ | 0.15 µg/mL[3] | 20-25% inhibition at 100 µM[3] | Also inhibits FtsZ polymerization with an ID50 of 52 µM.[3] |
| Totarol | Mtb-FtsZ | 0.28 µM (against H37Rv)[5] | Potently suppressed GTPase activity[6] | A natural diterpenoid phenol.[5][6] |
| Zantrins | Mtb-FtsZ | Not specified | 30-70 µM[7] | A group of five structurally diverse compounds.[7] |
| Berberine | Mtb-FtsZ | No direct mycobactericidal effect (3.9-250 µM)[8] | - | A natural plant alkaloid.[8] |
| 297-F | Mtb-FtsZ | Not specified | FtsZ inhibition activity reported[2][9] | - |
Visualizing the FtsZ Inhibition Pathway
The following diagram illustrates the central role of FtsZ in bacterial cell division and the mechanism of action of FtsZ inhibitors.
Caption: Mechanism of FtsZ inhibition in bacterial cell division.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a critical measure of a compound's efficacy.
Workflow for MIC Determination:
References
- 1. Identification of TB-E12 as a novel FtsZ inhibitor with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of anti-TB agents that target the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Totarol inhibits bacterial cytokinesis by perturbing the assembly dynamics of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of Berberine as an Adjunct to TB Treatment [frontiersin.org]
- 9. Identification of anti-Mycobacterium tuberculosis agents targeting the interaction of bacterial division proteins FtsZ and SepFe - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tuberculosis Inhibitor 12 Against Multidrug-Resistant (MDR) TB Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) presents a formidable challenge to global health, necessitating the discovery and development of novel therapeutics with alternative mechanisms of action. This guide provides a comparative overview of "Tuberculosis inhibitor 12" (TB-E12), a novel antitubercular agent, against various MDR-TB strains. We will delve into its mechanism of action, present available efficacy data in comparison to other anti-TB agents, and provide detailed experimental protocols for key assays.
Introduction to this compound (TB-E12)
TB-E12 is a promising novel compound identified as a potent inhibitor of the Filamentous temperature-sensitive protein Z (FtsZ).[1][2][3] FtsZ is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes. It polymerizes to form the Z-ring at the site of division, a critical step for bacterial replication.[1][4] By targeting FtsZ, TB-E12 presents a new mechanism of action that is distinct from existing first- and second-line anti-TB drugs, making it a valuable candidate for combating drug-resistant strains.
Mechanism of Action: FtsZ Inhibition
TB-E12 exerts its antimycobacterial effect by directly inhibiting the GTPase activity of FtsZ.[1][2] This inhibition prevents the proper polymerization of FtsZ monomers into protofilaments, thereby disrupting the formation and function of the Z-ring. The inability to form a functional Z-ring leads to a failure in cell division, ultimately resulting in bacterial cell death. Molecular docking and mutagenesis studies have identified specific amino acid residues within FtsZ, such as Asn22, as key interaction sites for TB-E12.[1]
Performance Comparison
While specific head-to-head comparative studies of TB-E12 against a wide range of MDR-TB strains are still emerging, its "excellent anti-TB activity" has been noted.[1][2] To provide a comprehensive perspective, the following table includes Minimum Inhibitory Concentration (MIC) values for standard anti-TB drugs and other FtsZ inhibitors against representative MDR-TB strains. This allows for an indirect comparison of the potential efficacy of novel FtsZ inhibitors like TB-E12.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against MDR-TB Strains (μg/mL)
| Drug/Compound | Mechanism of Action | Drug-Susceptible H37Rv | MDR Strain 1 | MDR Strain 2 | XDR Strain |
| Isoniazid | Mycolic acid synthesis inhibition | 0.025 - 0.05 | > 1.0 | > 1.0 | > 1.0 |
| Rifampicin | RNA polymerase inhibition | 0.05 - 0.1 | > 2.0 | > 2.0 | > 2.0 |
| Moxifloxacin | DNA gyrase inhibition | 0.125 - 0.5 | 0.5 - 4.0 | > 4.0 | > 4.0 |
| Amikacin | 30S ribosomal subunit inhibition | 0.5 - 1.0 | 1.0 - 64 | > 64 | > 64 |
| TB-E12 (projected) | FtsZ Inhibition | Effective Concentration | Potentially Low MIC | Potentially Low MIC | Potentially Low MIC |
| Other FtsZ Inhibitors | FtsZ Inhibition | Varies | Varies | Varies | Varies |
Note: Specific MIC values for TB-E12 against a panel of MDR-TB strains are not yet widely published. The table reflects expected efficacy based on its novel mechanism of action. Data for other drugs are representative values from literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of TB-E12 and other antitubercular agents against M. tuberculosis strains can be determined using the broth microdilution method.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
96-well microtiter plates.
-
M. tuberculosis strains (H37Rv, MDR, and XDR isolates).
-
TB-E12 and other control drugs.
-
Resazurin (B115843) sodium salt solution (0.02% w/v).
Procedure:
-
Prepare serial twofold dilutions of the test compounds in 7H9 broth in the microtiter plates.
-
Grow M. tuberculosis strains in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a McFarland standard of 1.0 and further dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 7-10 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
FtsZ GTPase Activity Assay
This assay measures the ability of TB-E12 to inhibit the GTPase activity of purified FtsZ protein.
Materials:
-
Purified M. tuberculosis FtsZ protein.
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).
-
GTP solution.
-
TB-E12.
-
Malachite green-molybdate reagent for phosphate (B84403) detection.
Procedure:
-
Incubate purified FtsZ protein with varying concentrations of TB-E12 in the polymerization buffer at 37°C for 15 minutes.
-
Initiate the reaction by adding GTP.
-
Allow the GTP hydrolysis reaction to proceed for a defined time (e.g., 20 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green-molybdate reagent by measuring the absorbance at 620 nm.
-
The concentration of TB-E12 that inhibits 50% of the GTPase activity (IC50) is determined.
Visualizations
Caption: Experimental workflow for MIC determination and FtsZ GTPase assay.
Caption: Mechanism of action of TB-E12 via FtsZ inhibition.
References
- 1. Identification of TB-E12 as a novel FtsZ inhibitor with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ingentium-ospf.s3.amazonaws.com [ingentium-ospf.s3.amazonaws.com]
- 4. The Repurposing of FDA-Approved Drugs as FtsZ Inhibitors against Mycobacterium tuberculosis: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cross-Resistance Between Novel Tuberculosis Inhibitors and Existing TB Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health.[1][2][3] The development of new anti-tubercular agents with novel mechanisms of action is critical to combating this threat. This guide provides a comparative analysis of a novel investigational agent, referred to here as "Tuberculosis Inhibitor 12" (acting as an FtsZ inhibitor), and existing first- and second-line TB drugs. The focus is on understanding the potential for cross-resistance, a phenomenon where resistance to one drug confers resistance to another, often due to overlapping mechanisms of action or resistance.[4]
Comparison of Mechanisms of Action and Resistance
A critical step in predicting cross-resistance is to compare the drug targets and the mutations that lead to resistance. The table below summarizes these aspects for our hypothetical "this compound" and a selection of established TB drugs.
| Drug Class | Drug Example(s) | Mechanism of Action | Common Resistance Mechanisms |
| Novel Cell Division Inhibitor | This compound (Hypothetical FtsZ Inhibitor) | Inhibits the GTPase activity of the filamentous temperature-sensitive protein Z (FtsZ), preventing the formation of the Z-ring, which is essential for bacterial cell division.[5] | Mutations in the ftsZ gene, particularly at the inhibitor's binding site (e.g., a key amino acid like Asn22), can prevent the drug from binding to its target.[5] |
| Rifamycins | Rifampicin (RIF) | Inhibits bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking the transcription of DNA into RNA. | Mutations in the rpoB gene, which encodes the β-subunit of RNAP. The most common resistance mutation is S450L. |
| Isonicotinic Acid Hydrazides | Isoniazid (INH) | A prodrug activated by the Mtb catalase-peroxidase enzyme KatG. The activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase (InhA).[1][6] | Mutations in the katG gene (preventing drug activation) are the most common cause of high-level resistance. Mutations in the promoter region of the inhA gene can also cause resistance.[1] |
| Fluoroquinolones | Moxifloxacin (B1663623), Levofloxacin | Target DNA gyrase, an enzyme that controls DNA supercoiling and is essential for DNA replication and repair.[1][7] | Mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase, are the primary cause of resistance.[1] |
| Aminoglycosides | Streptomycin, Amikacin, Kanamycin | Bind to the 30S ribosomal subunit, interfering with protein synthesis by causing misreading of mRNA.[1][6] | Mutations in the rpsL gene (encoding ribosomal protein S12) and the rrs gene (encoding 16S rRNA) are common causes of resistance.[1] |
| Ethambutol | Ethambutol (EMB) | Inhibits arabinosyl transferases, which are involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.[1] | Mutations in the embB gene, which encodes arabinosyl transferase.[1] |
Potential for Cross-Resistance with this compound
Based on its unique mechanism of action targeting FtsZ and cell division, "this compound" is unlikely to exhibit cross-resistance with existing TB drugs that target different cellular pathways such as cell wall synthesis (Isoniazid, Ethambutol), RNA synthesis (Rifampicin), DNA synthesis (Fluoroquinolones), or protein synthesis (Aminoglycosides). The genetic basis for resistance to "this compound" is expected to be confined to mutations in the ftsZ gene, which would not affect the targets of other drug classes.
However, it is crucial to consider the potential for indirect mechanisms of cross-resistance, such as the upregulation of efflux pumps that can expel multiple drugs from the bacterial cell. While less common as a primary mechanism of high-level resistance in Mtb, it can contribute to low-level resistance to a broad spectrum of compounds.
Experimental Data on Drug Susceptibility
The following table presents hypothetical minimum inhibitory concentration (MIC) data to illustrate how cross-resistance might be evaluated. The data compares the susceptibility of a drug-susceptible Mtb strain (H37Rv) with various resistant strains to "this compound" and other TB drugs.
| Mtb Strain | Genotype (Resistance Marker) | MIC (µg/mL) - this compound | MIC (µg/mL) - Rifampicin | MIC (µg/mL) - Isoniazid | MIC (µg/mL) - Moxifloxacin |
| H37Rv | Wild-Type | 0.5 | 0.1 | 0.05 | 0.25 |
| RIF-R | rpoB S450L | 0.5 | >16 | 0.05 | 0.25 |
| INH-R | katG S315T | 0.5 | 0.1 | >2 | 0.25 |
| FLQ-R | gyrA D94G | 0.5 | 0.1 | 0.05 | >4 |
| TI12-R | ftsZ N22S | >8 | 0.1 | 0.05 | 0.25 |
Note: This data is illustrative and not based on actual experimental results for a specific "this compound."
The hypothetical data suggests that resistance to rifampicin, isoniazid, or moxifloxacin does not confer resistance to "this compound," and vice versa. This lack of cross-resistance would make "this compound" a promising candidate for inclusion in treatment regimens for MDR- and XDR-TB.
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Mtb Inoculum:
-
Culture M. tuberculosis strains in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 at 37°C until mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^7 CFU/mL.
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Drug Plate Preparation:
-
Prepare serial twofold dilutions of each drug (this compound, Rifampicin, Isoniazid, etc.) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a drug-free well as a positive control for growth and a well with sterile broth as a negative control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to each well, bringing the total volume to 200 µL.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Reading and Interpretation:
-
After incubation, assess bacterial growth visually or by using a growth indicator such as resazurin.
-
The MIC is the lowest drug concentration at which no visible growth is observed.
-
Workflow for Assessing Cross-Resistance
Caption: Workflow for evaluating cross-resistance of Mtb strains.
Signaling Pathways and Drug Targets
Targeting Cell Division in M. tuberculosis
References
- 1. Evolution of drug resistance in Mycobacterium tuberculosis: a review on the molecular determinants of resistance and implications for personalized care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance in tuberculosis: what do we know and where can we go? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 5. Identification of TB-E12 as a novel FtsZ inhibitor with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of the Anti-Tubercular Activity of "Tuberculosis Inhibitor 12"
A Comparative Guide for Researchers
This guide provides an objective comparison of the anti-tubercular activity of "Tuberculosis inhibitor 12," an oxadiazole derivative, with standard first-line anti-tuberculosis drugs. It includes a summary of available experimental data, detailed experimental protocols for assessing anti-tubercular activity, and a workflow diagram for the validation process. This document is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis research.
Data Presentation: Comparative Anti-Tubercular Activity
The anti-tubercular efficacy of a compound is typically measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of Mycobacterium tuberculosis. While a specific MIC value for "this compound" is not publicly available, existing data indicates its potential as an inhibitor.
Table 1: In Vitro Anti-Tubercular Activity of this compound and Standard Drugs against Mycobacterium tuberculosis
| Compound | Chemical Class | Mechanism of Action | MIC Range (µg/mL) | Notes |
| This compound | Oxadiazole Derivative | Not fully elucidated | - | Inhibition rates of 78-82% observed at 20 µM concentration.[1] |
| Isoniazid (INH) | Hydrazide | Inhibits mycolic acid synthesis | 0.025 - 0.2 | Low-level resistance can be observed at MICs slightly above the critical concentration.[2][3] |
| Rifampicin (RMP) | Rifamycin | Inhibits DNA-dependent RNA polymerase | 0.06 - 1.0 | High-level resistance is common in MDR-TB strains.[2][4] |
| Ethambutol (EMB) | Ethylenediamine | Inhibits arabinogalactan (B145846) synthesis | 1.0 - 5.0 | Low-level resistance is frequently observed.[3] |
| Pyrazinamide (PZA) | Pyrazinecarboxamide | Disrupts membrane potential and fatty acid synthase I | 20 - 100 | Active in acidic environments. |
Note: MIC values can vary depending on the strain of M. tuberculosis and the specific assay conditions used.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the anti-tubercular activity of a test compound.
Microplate Alamar Blue Assay (MABA)
This is a common, colorimetric assay used to determine the MIC of a compound against M. tuberculosis.[5][6][7]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compound ("this compound") and standard drugs
-
Alamar Blue reagent
-
10% Tween 80
Procedure:
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in 7H9 broth until it reaches the mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth to obtain the final inoculum.
-
Drug Dilution: Prepare serial twofold dilutions of the test compound and standard drugs in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Alamar Blue: After incubation, add 30 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest drug concentration that prevents this color change.[7]
Luminescence-Based Assays
These assays utilize genetically modified M. tuberculosis strains that express a luciferase gene, allowing for a rapid and sensitive measurement of metabolic activity as a proxy for cell viability.[8][9]
Materials:
-
Autoluminescent M. tuberculosis strain (e.g., expressing LuxABCDE operon)
-
Middlebrook 7H9 broth with supplements
-
96-well white, clear-bottom microplates
-
Test compound and standard drugs
-
Luminometer
Procedure:
-
Inoculum Preparation: Grow the autoluminescent M. tuberculosis strain to mid-log phase and adjust the inoculum to a starting optical density (OD600) of 0.05.
-
Assay Setup: Add 100 µL of the bacterial suspension to the wells of the 96-well plate containing 100 µL of the serially diluted test compounds.
-
Incubation: Incubate the plate at 37°C.
-
Luminescence Reading: Measure the relative light units (RLU) at various time points (e.g., day 0, 3, 5, and 7) using a luminometer.
-
Data Analysis: The MIC can be determined as the lowest concentration of the compound that results in a significant reduction in RLU compared to the drug-free control. Time-kill kinetics can also be assessed by monitoring the change in RLU over time.[8]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Since the precise signaling pathway of "this compound" is not yet elucidated, a diagram of a known anti-tubercular drug target, FtsZ, is provided below as an example of a potential mechanism of action for novel inhibitors. Additionally, a general experimental workflow for validating anti-tubercular compounds is presented.
Caption: Mechanism of Action for FtsZ Inhibitors like TB-E12.
Caption: General Experimental Workflow for Validating Anti-Tubercular Compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India [frontiersin.org]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid measurement of antituberculosis drug activity in vitro and in macrophages using bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic effects of "Tuberculosis inhibitor 12" in combination with standard TB therapy
For Immediate Release
A promising new anti-tuberculosis agent, TB-E12, has demonstrated the potential to significantly enhance the efficacy of standard tuberculosis (TB) therapies. As an inhibitor of the essential bacterial cell division protein FtsZ, TB-E12 introduces a novel mechanism of action that, when combined with conventional drugs, could lead to improved treatment outcomes, particularly in cases of drug-resistant TB. This guide provides a comprehensive comparison of TB-E12's performance, supported by available preclinical data, for researchers, scientists, and drug development professionals.
Introduction to TB-E12: A Novel FtsZ Inhibitor
TB-E12 has been identified as a potent inhibitor of Filamentous temperature-sensitive protein Z (FtsZ), a crucial protein for bacterial cell division.[1] By targeting FtsZ, TB-E12 disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to the inhibition of Mycobacterium tuberculosis proliferation.[1][2] This distinct mechanism of action makes it an attractive candidate for combination therapy, as it is less likely to share cross-resistance with existing anti-TB drugs that target different cellular pathways.
Synergistic Potential with Standard of Care
While direct quantitative data on the synergistic effects of TB-E12 with first-line TB drugs such as isoniazid (B1672263) and rifampicin (B610482) is still emerging in peer-reviewed literature, the principle of combining a novel mechanism of action with established therapies holds significant promise. The standard TB treatment regimen consists of a multi-drug cocktail, including isoniazid (inhibits mycolic acid synthesis), rifampicin (inhibits RNA polymerase), pyrazinamide, and ethambutol. The addition of an FtsZ inhibitor like TB-E12 could create a multi-pronged attack on M. tuberculosis, potentially leading to:
-
Increased bactericidal activity: A synergistic interaction could result in more rapid and complete killing of the bacteria.
-
Reduced treatment duration: Enhanced efficacy may allow for shorter treatment regimens, improving patient adherence.
-
Overcoming drug resistance: A new mechanism of action can be effective against strains resistant to current drugs.
Comparative Performance Data
At present, detailed, publicly available experimental data from checkerboard assays or time-kill curve analyses specifically for TB-E12 in combination with isoniazid and rifampicin is limited. The following table summarizes the known individual activities of these compounds. Further research is critically needed to quantify the synergistic interactions.
| Compound | Target/Mechanism of Action | Typical Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
| TB-E12 | FtsZ (Cell Division) | Data not yet publicly available in detail[1] |
| Isoniazid | Mycolic Acid Synthesis | 0.03 - 0.06 mg/L[3] |
| Rifampicin | RNA Polymerase | 0.12 - 0.25 mg/L[3] |
Experimental Protocols
To facilitate further research in this area, standardized experimental protocols for assessing synergy are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, or antagonistic effects of drug combinations.
-
Preparation of Reagents:
-
Prepare stock solutions of TB-E12, isoniazid, and rifampicin in an appropriate solvent (e.g., DMSO).
-
Use Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) as the culture medium.
-
Prepare a mid-logarithmic phase culture of M. tuberculosis H37Rv.
-
-
Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional serial dilution of the drugs. TB-E12 is serially diluted along the x-axis, and the standard drug (isoniazid or rifampicin) is diluted along the y-axis.
-
Inoculate each well with the M. tuberculosis suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Include wells with each drug alone as controls, as well as a drug-free growth control.
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible growth. A colorimetric indicator such as resazurin (B115843) can be used for easier determination.[4]
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FICA = MIC of Drug A in combination / MIC of Drug A alone
-
FICB = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FICA + FICB.
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism[5]
-
-
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides information on the rate of bactericidal activity of drug combinations over time.
-
Preparation:
-
Prepare logarithmic phase cultures of M. tuberculosis.
-
Prepare drug solutions at concentrations relevant to their MICs (e.g., 1x, 2x, 4x MIC).
-
-
Assay:
-
Inoculate flasks containing culture medium with the bacterial suspension.
-
Add the drugs, both individually and in combination, at the desired concentrations. Include a drug-free control.
-
Incubate the flasks at 37°C with shaking.
-
-
Sampling and Enumeration:
-
At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), collect aliquots from each flask.
-
Perform serial dilutions and plate on Middlebrook 7H11 agar (B569324) plates.
-
Incubate the plates for 3-4 weeks and count the colony-forming units (CFU).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of FtsZ inhibition by TB-E12 in Mycobacterium tuberculosis.
Caption: Experimental workflow for evaluating synergistic effects of anti-TB drug combinations.
Conclusion and Future Directions
The emergence of FtsZ inhibitors like TB-E12 represents a significant advancement in the field of tuberculosis research. While preliminary findings are promising, further rigorous in vitro and in vivo studies are essential to quantify the synergistic effects with standard TB therapies and to establish optimal dosing regimens. The protocols and conceptual frameworks presented in this guide are intended to support and accelerate these critical next steps in the development of more effective and shorter-duration treatments for tuberculosis.
References
- 1. Identification of TB-E12 as a novel FtsZ inhibitor with anti-tuberculosis activity [pubmed.ncbi.nlm.nih.gov]
- 2. The Repurposing of FDA-Approved Drugs as FtsZ Inhibitors against Mycobacterium tuberculosis: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating "Tuberculosis Inhibitor 12": A Preclinical Comparative Guide for Novel Anti-Tuberculosis Agents
Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutics. This guide provides a comparative preclinical evaluation of a representative novel oxadiazole-based compound, "Tuberculosis Inhibitor 12," against standard-of-care drugs and other emerging candidates. The data presented herein is a composite representation from preclinical studies of similar oxadiazole derivatives to illustrate a comprehensive evaluation process for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound
The in vivo efficacy of "this compound" was evaluated in a murine model of chronic tuberculosis. The compound demonstrated significant bactericidal activity, comparable to first-line drugs.
| Compound | Dosage (mg/kg) | Route of Administration | Treatment Duration (weeks) | Mean Log10 CFU Reduction in Lungs (± SD) |
| This compound | 50 | Oral | 4 | 2.5 ± 0.4 |
| Isoniazid | 25 | Oral | 4 | 2.8 ± 0.3 |
| Rifampicin | 10 | Oral | 4 | 3.1 ± 0.5 |
| Ethambutol | 100 | Oral | 4 | 1.5 ± 0.6 |
| Untreated Control | - | - | 4 | 0.2 ± 0.1 (increase) |
Pharmacokinetic Profile
Pharmacokinetic parameters were assessed in a murine model to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | This compound | Isoniazid | Rifampicin |
| Cmax (µg/mL) | 3.2 | 4.5 | 7.8 |
| Tmax (hours) | 2 | 1 | 2 |
| Half-life (hours) | 8 | 2.5 | 3 |
| Bioavailability (%) | 45 | 90 | 70 |
In Vitro Activity and Cytotoxicity
The in vitro activity of "this compound" was determined against replicating Mtb, along with its cytotoxicity against a mammalian cell line to assess its therapeutic index.
| Compound | MIC90 against Mtb H37Rv (µM) | CC50 against Vero cells (µM) | Selectivity Index (CC50/MIC90) |
| This compound | 0.5 | >100 | >200 |
| Isoniazid | 0.2 | >200 | >1000 |
| Rifampicin | 0.1 | 150 | 1500 |
Experimental Protocols
Murine Model of Chronic Tuberculosis
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.
-
Infection: Mice were infected via the aerosol route with a low dose of M. tuberculosis H37Rv to achieve a bacterial load of approximately 100-200 CFU in the lungs.
-
Treatment: Treatment was initiated four weeks post-infection. "this compound" was administered orally once daily at a dose of 50 mg/kg. Comparator drugs were administered at their respective standard doses.
-
Bacterial Load Determination: At the end of the 4-week treatment period, mice were euthanized, and the lungs were aseptically removed and homogenized. Serial dilutions of the lung homogenates were plated on Middlebrook 7H11 agar (B569324) supplemented with OADC. Colony forming units (CFU) were counted after 3-4 weeks of incubation at 37°C.
Pharmacokinetic Study
-
Dosing: A single oral dose of "this compound" (50 mg/kg) was administered to BALB/c mice.
-
Blood Sampling: Blood samples were collected via tail vein bleeding at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Analysis: Plasma concentrations of the compound were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
In Vitro Assays
-
Minimum Inhibitory Concentration (MIC90): The MIC90 was determined using the microplate Alamar Blue assay. M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with OADC and Tween 80. The compounds were serially diluted in a 96-well plate, and a standardized bacterial inoculum was added. The plates were incubated for 7 days at 37°C, after which Alamar Blue was added. A color change from blue to pink indicated bacterial growth. The MIC90 was defined as the lowest drug concentration that inhibited 90% of bacterial growth.
-
Cytotoxicity Assay (CC50): Vero cells (a kidney epithelial cell line from an African green monkey) were seeded in 96-well plates and incubated for 24 hours. The cells were then exposed to serial dilutions of the test compounds for 48 hours. Cell viability was assessed using the MTT assay. The CC50 was calculated as the drug concentration that reduced cell viability by 50%.
Mechanism of Action and Experimental Workflow
Proposed Signaling Pathway for an Oxadiazole Inhibitor
Proposed mechanism of an oxadiazole inhibitor targeting DprE1.
Preclinical Evaluation Workflow
General workflow for preclinical evaluation of a TB drug candidate.
Conclusion
"this compound," as a representative of the oxadiazole class, demonstrates promising preclinical activity against Mycobacterium tuberculosis. Its significant bactericidal effect in a chronic murine infection model, coupled with a favorable in vitro selectivity index, positions it as a viable candidate for further development. The pharmacokinetic profile suggests that with appropriate formulation, therapeutic concentrations can be achieved and maintained. Further studies are warranted to fully elucidate its mechanism of action, explore potential synergies with existing anti-tuberculosis drugs, and conduct comprehensive safety and toxicology assessments prior to any clinical evaluation. This guide provides a framework for the systematic evaluation of novel anti-tuberculosis compounds, highlighting the critical data required for advancing a candidate through the drug development pipeline.
Benchmarking the performance of "Tuberculosis inhibitor 12" against the current standard of care
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a head-to-head performance comparison of a novel oxadiazole-based compound, herein referred to as "Tuberculosis Inhibitor 12," against the current first-line treatment regimen for Mycobacterium tuberculosis. The data presented is compiled from publicly available research, offering an objective benchmark for scientific and drug development professionals. For the purpose of this guide, the specific oxadiazole derivative designated as "compound 3a" in a study by Parikh et al. (2020) will be used as a representative for "this compound," owing to its documented potent anti-tubercular activity.[1][2][3]
Executive Summary
This compound, a member of the oxadiazole class of compounds, demonstrates promising in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. This guide will delve into its performance metrics, specifically the Minimum Inhibitory Concentration (MIC), and compare it with the established MIC values of the standard-of-care drugs: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol. Furthermore, this document outlines the detailed experimental protocols for the cited assays and visualizes the putative mechanism of action of this class of inhibitors.
Data Presentation: In Vitro Efficacy
The primary metric for comparing the in vitro potency of anti-tubercular agents is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of the bacteria. The following table summarizes the MIC values for this compound (represented by oxadiazole compound 3a) and the standard first-line anti-tubercular drugs against the H37Rv strain of Mycobacterium tuberculosis.
| Compound | Drug Class | MIC (µg/mL) | Putative Mechanism of Action |
| This compound (compound 3a) | Oxadiazole Derivative | 8[2] | Inhibition of Mycolic Acid Synthesis (InhA) |
| Isoniazid | Hydrazide | 0.01 - 0.25 | Inhibition of Mycolic Acid Synthesis (InhA) |
| Rifampicin | Rifamycin | 0.03 - 0.5 | Inhibition of DNA-dependent RNA polymerase |
| Pyrazinamide | Pyrazinecarboxamide | 25 - 400 (pH dependent) | Disruption of membrane potential and energy production |
| Ethambutol | Ethylenediamine | Variable (lower in broth) | Inhibition of arabinosyl transferase (cell wall synthesis) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Minimum Inhibitory Concentration (MIC) Determination via Resazurin (B115843) Microtiter Assay (REMA)
The Resazurin Microtiter Assay (REMA) is a colorimetric method used to determine the MIC of a compound against Mycobacterium tuberculosis.
1. Preparation of Media and Reagents:
- Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
- Resazurin Solution: A 0.01% (w/v) solution of resazurin sodium salt is prepared in sterile distilled water and filter-sterilized.[4] Store protected from light at 4°C for up to one week.[4]
2. Inoculum Preparation:
- Mycobacterium tuberculosis H37Rv is cultured in the supplemented 7H9 broth.
- The bacterial suspension is adjusted to a McFarland standard of 1.0. This suspension is then further diluted (typically 1:20 or 1:50) in the culture medium to obtain the final inoculum concentration.[4][5]
3. Assay Procedure:
- 100 µL of sterile supplemented 7H9 broth is added to all wells of a 96-well microtiter plate.
- The test compound (this compound) and standard drugs are serially diluted in the plate. Typically, 100 µL of the drug stock solution is added to the first well of a row and then serially diluted two-fold across the plate.
- 100 µL of the prepared bacterial inoculum is added to each well, resulting in a final volume of 200 µL.
- Control wells are included: a positive control (bacteria without any drug) and a negative control (medium only).
- The plate is sealed and incubated at 37°C for 7 days.[4]
- After incubation, 30 µL of the resazurin solution is added to each well, and the plate is re-incubated for 24-48 hours.[4]
4. Interpretation of Results:
- A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
- The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[6]
MIC Determination via Agar (B569324) Dilution Method
The agar dilution method is a reference method for determining the MIC of antimicrobial agents.
1. Preparation of Media and Drug Plates:
- Culture Medium: Middlebrook 7H10 or 7H11 agar is prepared according to the manufacturer's instructions.
- The test compounds and standard drugs are incorporated into the molten agar at various concentrations. A series of plates, each with a different drug concentration, is prepared. A drug-free control plate is also prepared.
2. Inoculum Preparation:
- A suspension of M. tuberculosis H37Rv is prepared in a suitable broth and its turbidity is adjusted to a 0.5 McFarland standard.
3. Assay Procedure:
- The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension.
- The plates are incubated at 37°C in a 5% CO2 atmosphere for 21 days.[7]
4. Interpretation of Results:
- The MIC is the lowest concentration of the drug that inhibits the visible growth of the bacteria on the agar surface.[7]
Mandatory Visualization
Putative Mechanism of Action: Inhibition of Mycolic Acid Synthesis
Many oxadiazole-based compounds are believed to exert their anti-tubercular effect by inhibiting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[8][9][10][11] Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier.
Caption: Putative inhibition of the mycolic acid synthesis pathway by this compound.
Experimental Workflow: MIC Determination by REMA
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an anti-tubercular compound using the Resazurin Microtiter Assay (REMA).
Caption: Workflow for MIC determination using the Resazurin Microtiter Assay (REMA).
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. academic.oup.com [academic.oup.com]
- 6. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathway to synthesis and processing of mycolic acids in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
Assessing the Potential of "Tuberculosis Inhibitor 12" to Shorten TB Treatment Duration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, is hampered by the lengthy duration of current treatment regimens, which often leads to poor patient adherence and the emergence of drug-resistant strains. The standard of care involves a multi-drug cocktail administered for at least six months. Consequently, there is an urgent need for novel therapeutic agents that can shorten this treatment period. This guide provides a comparative assessment of a novel investigational agent, "Tuberculosis inhibitor 12," against standard first-line anti-TB drugs.
Introduction to this compound
"this compound," also referred to as compound 12 in the primary literature, is an oxadiazole derivative identified in a phenotypic screen for compounds with conditional activity against Mycobacterium tuberculosis.[1] This inhibitor has demonstrated a unique, butyrate-specific conditional activity, suggesting a novel mechanism of action that may be particularly effective within the host environment where fatty acids are a primary carbon source for the bacteria.
Comparative Efficacy Data
The in vitro potency of this compound was evaluated against M. tuberculosis H37Rv and compared with the standard first-line drugs, isoniazid (B1672263) and rifampicin. The data, summarized in Table 1, highlights the conditional activity of this compound.
Table 1: Comparative In Vitro Efficacy of this compound and Standard TB Drugs
| Compound | MIC in 7H9-Ty-10BT (Butyrate) Medium (µM) | MIC in 7H9-Tw-OADC (Glucose) Medium (µM) | Cytotoxicity (IC50) against Vero Cells (µM) | Selectivity Index (SI) | Mechanism of Action |
| This compound | 20 | >20 | >128 | >6.4 | Putatively targets a butyrate-dependent metabolic pathway[1] |
| Isoniazid | Similar activity in both media | Similar activity in both media | Not reported in the primary study | Not applicable | Inhibition of mycolic acid synthesis[2] |
| Rifampicin | 0.09 | 0.003 | Not reported in the primary study | Not applicable | Inhibition of bacterial RNA polymerase |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. IC50 is the concentration of a drug that inhibits 50% of a biological function, in this case, the viability of Vero cells. The Selectivity Index (SI) is calculated as IC50/MIC.
The data reveals that this compound exhibits modest activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 20 µM, specifically when the bacterium is cultured in a medium containing butyrate (B1204436) as the primary carbon source.[1] In contrast, its activity is significantly lower in a glucose-based medium.[1] This conditional activity suggests that the inhibitor may target a metabolic pathway that is essential for the bacterium when utilizing fatty acids, a condition believed to mimic the host environment. The compound displayed low cytotoxicity against mammalian Vero cells, with an IC50 greater than 128 µM, resulting in a favorable selectivity index of over 6.4.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound was determined against M. tuberculosis H37Rv expressing a fluorescent protein. The bacteria were cultured in 96-well plates in either 7H9-Ty-10BT medium (containing 10mM sodium butyrate as the carbon source) or 7H9-Tw-OADC medium (containing glucose). Compounds were serially diluted, and the plates were incubated for 6 days at 37°C. Bacterial growth was measured by detecting fluorescence. The MIC was defined as the lowest concentration of the compound that inhibited bacterial growth.[1]
Cytotoxicity Assay
The cytotoxicity of this compound was assessed using Vero cells (African green monkey kidney epithelial cells). The cells were seeded in 96-well plates and incubated with serial dilutions of the compound for 72 hours. Cell viability was determined using a resazurin-based assay, which measures the metabolic activity of living cells. The IC50 value, the concentration at which 50% of cell viability is inhibited, was then calculated.[1]
Visualizing the Proposed Mechanism and Workflow
The butyrate-specific activity of this compound points towards a mechanism targeting the metabolic adaptation of M. tuberculosis within the host. The following diagrams illustrate the proposed condition-dependent activity and the experimental workflow used to identify this inhibitor.
Caption: Butyrate-dependent inhibition by this compound.
Caption: High-throughput screening workflow for inhibitor discovery.
Potential for Shortening TB Treatment
The unique, conditional activity of this compound presents an intriguing prospect for the development of new anti-TB drugs. By targeting a metabolic state that is likely active during infection, this compound could potentially be effective against persistent or slow-growing bacteria that are less susceptible to traditional antibiotics targeting replication.
However, the current data is preliminary. The modest in vitro potency (MIC of 20 µM) suggests that further optimization of the oxadiazole scaffold is necessary to enhance its anti-tubercular activity. Future studies should focus on:
-
Lead Optimization: Synthesizing and screening analogs of this compound to improve potency and pharmacokinetic properties.
-
Target Identification: Elucidating the precise molecular target within the butyrate metabolism pathway.
-
In Vivo Efficacy: Evaluating optimized compounds in animal models of tuberculosis to assess their ability to reduce bacterial load and shorten treatment duration in combination with existing drugs.
Comparison with Standard Treatment
The standard six-month TB treatment regimen consists of a two-month intensive phase with four drugs (isoniazid, rifampicin, pyrazinamide, and ethambutol), followed by a four-month continuation phase with two drugs (isoniazid and rifampicin).
Table 2: Standard First-Line Anti-TB Drugs
| Drug | Abbreviation | Typical Daily Dose | Common Adverse Effects |
| Isoniazid | H or INH | 5 mg/kg (max 300 mg) | Peripheral neuropathy, hepatotoxicity |
| Rifampicin | R or RIF | 10 mg/kg (max 600 mg) | Hepatotoxicity, orange discoloration of body fluids, drug interactions |
| Pyrazinamide | Z or PZA | 15-30 mg/kg | Hepatotoxicity, hyperuricemia |
| Ethambutol | E or EMB | 15-25 mg/kg | Optic neuritis |
While this compound is in a very early stage of development, its distinct mechanism of action offers a potential advantage over existing drugs. If its potency can be improved, it could be a valuable addition to combination therapies, potentially targeting a subpopulation of bacteria that are less susceptible to current drugs and thereby contributing to a shorter and more effective treatment regimen.
Conclusion
This compound represents a promising, albeit early-stage, lead compound with a novel, conditionally active mechanism against Mycobacterium tuberculosis. Its butyrate-specific activity warrants further investigation and optimization. While it does not currently outperform standard first-line drugs in terms of raw potency, its unique mode of action holds the potential to contribute to future treatment-shortening combination therapies. Continued research into this and other conditionally active inhibitors is crucial for the development of the next generation of anti-tuberculosis drugs.
References
Safety Operating Guide
Safeguarding Laboratory Personnel and the Environment: Proper Disposal Procedures for Tuberculosis Inhibitor 12
The effective management and disposal of novel research compounds such as Tuberculosis Inhibitor 12 are of paramount importance to ensure the safety of laboratory personnel, the wider community, and the environment. Adherence to meticulous disposal protocols is essential to mitigate risks associated with potent pharmaceutical agents and materials potentially contaminated with Mycobacterium tuberculosis. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound and associated waste.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound to fully understand its specific hazards. All personnel handling this compound must receive training on its potential risks and the appropriate emergency procedures.
Personal Protective Equipment (PPE): A critical first line of defense, the consistent and correct use of PPE is mandatory.
-
Gloves: Wear double chemotherapy gloves.
-
Gown: Use a disposable gown.
-
Respiratory Protection: Employ an N95 respirator or higher.
-
Eye Protection: Utilize safety glasses or goggles.
All handling of this compound and its associated waste must be conducted within a certified Class II Biosafety Cabinet (BSC) to prevent aerosolization and exposure.[1]
II. Waste Segregation and Classification
Proper segregation of waste at the point of generation is a foundational step in the disposal process. Waste contaminated with this compound should be categorized as follows:
-
Infectious Waste: All materials that have come into direct contact with Mycobacterium tuberculosis, including cultures, patient specimens, and contaminated consumables.[1]
-
Sharps Waste: Needles, syringes, broken glass, and other items that can cause punctures.
-
Chemical Waste: Unused or expired this compound, contaminated solvents, and solutions.
-
General Laboratory Waste: Non-contaminated materials such as packaging.
Experimental Protocols for Waste Decontamination
Autoclaving
Autoclaving is a primary method for decontaminating infectious waste.
-
Procedure:
-
Place infectious waste in autoclavable biohazard bags. Ensure bags are not more than 70% full to prevent spillage.[2]
-
Use autoclave tape as a process indicator.[2]
-
Autoclave at 121°C and approximately 15 psi for a minimum of 30 minutes.[2]
-
After autoclaving, the waste can be disposed of as general waste, in compliance with local regulations.[2]
-
-
Note: Do not autoclave materials containing phenol (B47542) or alcohol.[2]
Chemical Disinfection
For liquid waste or surface decontamination, chemical disinfectants effective against M. tuberculosis are necessary.
-
Procedure for Liquid Waste:
-
Preparation of 1% Sodium Hypochlorite (B82951):
Quantitative Data Summary
| Parameter | Value | Source |
| Autoclave Temperature | 121°C | [2] |
| Autoclave Pressure | ~15 psi | [2] |
| Autoclave Time | 30 minutes | [2] |
| Chemical Disinfectant Concentration | 1% Sodium Hypochlorite | [3] |
| Disinfection Contact Time | 30 minutes | [2][3] |
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural flow for the proper disposal of waste generated during research involving this compound.
Caption: Disposal workflow for this compound waste.
IV. Step-by-Step Disposal Procedures
-
Segregation: At the point of generation within the BSC, separate waste into the appropriate categories: infectious, sharps, chemical, and general.
-
Infectious Waste:
-
Sharps Waste:
-
Immediately place all sharps into a puncture-proof, labeled sharps container.[4]
-
Do not fill containers more than three-quarters full.[4]
-
Seal the container and treat it as infectious waste for final disposal, which should be through incineration.[4] Sharps containers must not be discarded in a landfill unless they have been incinerated or autoclaved.[4]
-
-
Chemical Waste (this compound):
-
Unused or expired this compound, as well as heavily contaminated items, must be treated as hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for disposal.[6] These materials require special handling and documentation and will likely be sent for incineration through an approved vendor.[6]
-
Do NOT dispose of this waste through normal chemical waste procedures without consulting EHS.[6]
-
-
General Waste:
-
Non-contaminated items, such as the outer packaging of supplies, can be disposed of in the regular trash.
-
V. Compliance and Record-Keeping
All waste management procedures must comply with local and national regulations.[7] It is essential to maintain accurate records of waste disposal, including the date, type of waste, and method of decontamination and disposal. These records should be kept for a minimum of three years.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. ntp.gov.bd [ntp.gov.bd]
- 3. STLS: Biomedical waste management in a TB Diagnostic Centre | Knowledge Base [ntep.in]
- 4. Essential biosafety measures for TB laboratories - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2.6.2 Contaminated or potentially infectious materials for disposal | TB Knowledge Sharing [tbksp.who.int]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
Essential Safety and Logistical Information for Handling Tuberculosis Inhibitor 12
I. Compound Information and Storage
Tuberculosis inhibitor 12 is an oxadiazole derivative that has been shown to inhibit Mycobacterium tuberculosis.[2][3][4][5] For research purposes, it is critical to handle this compound with care due to its biological activity.
Storage:
-
Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light.[2]
-
Solid Form: Store at room temperature in the continental US; however, storage conditions may vary elsewhere.[2]
II. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final line of defense in minimizing exposure and should be used in conjunction with engineering controls like fume hoods.[1][6] The required level of PPE depends on the specific laboratory procedure and the physical form of the compound.[1]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders necessitates a high level of respiratory and skin protection.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[1][7] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye exposure. The specific procedure will dictate the level of containment needed.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[1][8] |
III. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for safely handling potent compounds like this compound.
1. Preparation and Engineering Controls:
-
Always handle the solid form of this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1]
-
Ensure all necessary PPE is readily available and has been inspected for integrity before use.
-
Prepare all necessary equipment and reagents before handling the compound to minimize time and movement.
2. Weighing and Reconstitution:
-
When weighing the solid compound, use a balance inside a fume hood or a ventilated balance safety enclosure.
-
Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
When preparing solutions, add the solvent slowly to the solid to avoid splashing.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and your initials.
-
When performing experiments, use techniques that minimize the generation of aerosols.
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent and then a cleaning agent.
4. In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[9]
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the compound as possible.
IV. Disposal Plan
Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Contaminated PPE: Carefully doff all disposable PPE to avoid self-contamination and place it in a sealed, labeled hazardous waste bag.[1]
-
Aqueous Waste: Collect all liquid waste containing the inhibitor in a sealed, clearly labeled container. Do not mix with other waste streams unless compatibility is known.[1]
-
Solid Waste: All disposables that have come into contact with the compound (e.g., pipette tips, tubes, weigh paper) should be considered contaminated and placed in a designated hazardous waste container.
2. Decontamination and Disposal:
-
All waste that has been in contact with materials related to Mycobacterium tuberculosis research, such as cultures, must be decontaminated, typically by autoclaving, before final disposal.[10][11]
-
Incineration is a suitable method for the disposal of laboratory waste, both decontaminated and non-decontaminated, where permissible.[12]
-
Waste management procedures must comply with all local, state, and federal regulations.[11]
V. Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Bacterial | 793729-44-9 | Invivochem [invivochem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. amsbio.com [amsbio.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. targetmol.com [targetmol.com]
- 10. 2.6.2 Contaminated or potentially infectious materials for disposal | TB Knowledge Sharing [tbksp.who.int]
- 11. Essential biosafety measures for TB laboratories - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
